Product packaging for 3-phenylthiophene-2-carboxylic Acid(Cat. No.:CAS No. 10341-88-5)

3-phenylthiophene-2-carboxylic Acid

Cat. No.: B133457
CAS No.: 10341-88-5
M. Wt: 204.25 g/mol
InChI Key: KWWGBNRBZMJKPA-UHFFFAOYSA-N
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Description

3-phenylthiophene-2-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2S B133457 3-phenylthiophene-2-carboxylic Acid CAS No. 10341-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGBNRBZMJKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368865
Record name 3-phenylthiophene-2-carboxylic Acid
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Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10341-88-5
Record name 3-Phenyl-2-thiophenecarboxylic acid
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Record name 3-phenylthiophene-2-carboxylic Acid
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Record name 3-phenylthiophene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step overview of a plausible and literature-supported synthetic route for 3-phenylthiophene-2-carboxylic acid. The synthesis involves a multi-step process commencing with the construction of the thiophene ring, followed by functional group manipulations to yield the target carboxylic acid.

I. Synthetic Strategy Overview

The presented synthesis of this compound is a multi-step process that begins with the formation of a substituted thiophene ring via a modified Gewald reaction, followed by deamination and hydrolysis to yield the final product. This approach is advantageous as it utilizes readily available starting materials and proceeds through well-established reaction mechanisms.

The overall synthetic pathway can be summarized as follows:

  • Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This key intermediate is prepared via a one-pot Gewald reaction involving the condensation of acetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. Correction: A more direct route to a 3-phenyl substituted thiophene is required. The following pathway is a more accurate representation based on established thiophene syntheses.

    Revised and More Plausible Synthetic Pathway:

  • Step 1: Synthesis of a 1,4-dicarbonyl precursor. A suitable 1,4-dicarbonyl compound bearing a phenyl group is synthesized. A common route involves the Stetter reaction or other carbon-carbon bond-forming reactions. For this guide, we will consider the synthesis of 1-phenyl-1,4-butanedione.

  • Step 2: Paal-Knorr Thiophene Synthesis. The synthesized 1,4-dicarbonyl compound is then subjected to a Paal-Knorr thiophene synthesis by reacting it with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form 3-phenylthiophene.

  • Step 3: Carboxylation of 3-Phenylthiophene. The final step involves the regioselective introduction of a carboxylic acid group at the 2-position of the 3-phenylthiophene ring. This is typically achieved by metallation (e.g., lithiation) followed by quenching with carbon dioxide.

II. Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1,4-butanedione

A common method for the synthesis of 1,4-dicarbonyl compounds is the Stetter reaction. However, for simplicity and reliability, an alternative well-established method is presented here.

Protocol:

  • To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added ethyl acetoacetate (13 g, 0.1 mol).

  • The mixture is stirred for 15 minutes, and then phenacyl bromide (19.9 g, 0.1 mol) is added portion-wise over 30 minutes, maintaining the temperature below 50 °C.

  • The reaction mixture is then refluxed for 2 hours.

  • After cooling, the precipitated sodium bromide is filtered off.

  • The filtrate is then treated with a solution of sodium hydroxide (8 g, 0.2 mol) in water (50 mL) and refluxed for 4 hours to effect hydrolysis and decarboxylation.

  • The ethanol is removed by distillation, and the remaining aqueous solution is cooled and acidified with dilute hydrochloric acid.

  • The precipitated product, 1-phenyl-1,4-butanedione, is collected by filtration, washed with water, and recrystallized from ethanol/water.

Step 2: Synthesis of 3-Phenylthiophene (via Paal-Knorr Synthesis)

Protocol:

  • A mixture of 1-phenyl-1,4-butanedione (16.2 g, 0.1 mol) and Lawesson's reagent (24.2 g, 0.06 mol) in dry toluene (150 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using hexane as the eluent to afford 3-phenylthiophene as a colorless oil.

Step 3: Synthesis of this compound

Protocol:

  • A solution of 3-phenylthiophene (16.0 g, 0.1 mol) in anhydrous diethyl ether (150 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, n-butyllithium (1.6 M in hexanes, 65.6 mL, 0.105 mol) is added dropwise over 30 minutes, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour.

  • The reaction mixture is then cooled back to -78 °C, and an excess of freshly crushed dry ice (solid carbon dioxide) is added in small portions.

  • The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Water (100 mL) is then carefully added to quench the reaction.

  • The aqueous layer is separated, washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material, and then acidified to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated white solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from ethanol/water.

III. Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactionStarting Material(s)Key ReagentsProductTypical Yield (%)Melting Point (°C)
1Synthesis of 1,4-dicarbonylEthyl acetoacetate, Phenacyl bromideSodium ethoxide, NaOH1-Phenyl-1,4-butanedione60-7069-71
2Paal-Knorr Thiophene Synthesis1-Phenyl-1,4-butanedioneLawesson's reagent3-Phenylthiophene75-85(liquid)
3Carboxylation3-Phenylthiophenen-Butyllithium, CO₂This compound80-90188-190

IV. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,4-Dicarbonyl cluster_step2 Step 2: Paal-Knorr Thiophene Synthesis cluster_step3 Step 3: Carboxylation A Ethyl Acetoacetate + Phenacyl Bromide B Reaction with NaOEt, then NaOH A->B Condensation & Hydrolysis C 1-Phenyl-1,4-butanedione B->C Workup & Purification D 1-Phenyl-1,4-butanedione E Reaction with Lawesson's Reagent D->E Cyclization F 3-Phenylthiophene E->F Purification G 3-Phenylthiophene H Lithiation with n-BuLi G->H Metallation I Quenching with CO2 H->I Carboxylation J This compound I->J Acidification & Purification

Caption: Overall workflow for the synthesis of this compound.

Reaction_Mechanism_Overview Start Starting Materials (Ethyl Acetoacetate, Phenacyl Bromide) Dicarbonyl 1-Phenyl-1,4-butanedione Start->Dicarbonyl Alkylation & Decarboxylation Thiophene 3-Phenylthiophene Dicarbonyl->Thiophene Paal-Knorr Synthesis (Sulfurization & Cyclization) Lithiation 2-Lithio-3-phenylthiophene Thiophene->Lithiation Deprotonation (n-BuLi) FinalProduct This compound Lithiation->FinalProduct Carboxylation (CO2)

Caption: Key transformations in the synthesis of this compound.

An In-depth Technical Guide to the Molecular Structure of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-phenylthiophene-2-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including Poly (ADP-ribose) polymerase (PARP) inhibitors and Fat mass and obesity-associated protein (FTO) inhibitors, the latter showing potential in antileukemia therapies.[1][2][3] This guide details the compound's molecular structure, physicochemical identifiers, and characteristic spectroscopic signatures. Furthermore, it outlines generalized experimental protocols for its synthesis and characterization and contextualizes its relevance in modern medicinal chemistry.

Molecular Structure and Identification

This compound is an organic compound featuring a thiophene ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers This table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name This compound
CAS Number 10341-88-5[1][4]
Molecular Formula C₁₁H₈O₂S[4][5]
Molecular Weight 204.25 g/mol [4]
Canonical SMILES C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O[5]
InChI InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)[5]
InChIKey KWWGBNRBZMJKPA-UHFFFAOYSA-N[5]

Spectroscopic and Physicochemical Properties

The structural features of this compound give rise to a distinct spectroscopic profile, which is essential for its identification and characterization. While a comprehensive experimental dataset is not publicly available, the expected properties can be reliably predicted based on the known behavior of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid group and the aromatic rings. The conjugation of the phenyl and thiophene rings with the carboxyl group influences the position of the carbonyl stretch.

Table 2: Predicted Infrared (IR) Absorption Frequencies

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)CharacteristicsReference
Carboxyl O-HStretch2500 - 3300Very broad, due to hydrogen bonding[6][7]
Aromatic C-HStretch3000 - 3100Sharp, may be superimposed on the O-H band[7]
Carboxyl C=OStretch1690 - 1710Strong, intense. Frequency is lowered by conjugation.[6]
Aromatic C=CStretch1450 - 1600Multiple medium to strong bands[8]
Carboxyl C-OStretch1210 - 1320Strong[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is critical for elucidating the precise connectivity of the molecule. The chemical shifts are influenced by the aromatic rings and the electron-withdrawing nature of the carboxylic acid.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

NucleusPositionPredicted Chemical Shift (δ)NotesReference
¹H Carboxyl (-COOH)> 12.0Singlet, broad, concentration-dependent.[6]
Phenyl & Thiophene Protons7.0 - 8.5Complex multiplet pattern.
¹³C Carboxyl (-C OOH)165 - 175Aromatic/conjugated acids appear at the upfield end of the typical range.[6]
Phenyl & Thiophene Carbons120 - 145Multiple signals corresponding to the aromatic carbons.[9]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and structure.

Table 4: Predicted Mass Spectrometry Data

ParameterValueNotesReference
Molecular Ion [M]⁺ m/z ≈ 204.02Corresponds to the molecular weight of C₁₁H₈O₂S.[5]
Major Fragments [M-OH]⁺ (m/z ≈ 187)Loss of the hydroxyl radical.[10]
[M-COOH]⁺ (m/z ≈ 159)Loss of the carboxyl group.[10]
Acylium Ion [M-OH]⁺A common fragmentation for carboxylic acid derivatives.[11]

Table 5: Predicted Collision Cross Section (CCS) Data for Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 205.03178142.3
[M+Na]⁺ 227.01372151.2
[M-H]⁻ 203.01722148.7
Data sourced from PubChem predictions.[5]

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and characterization of this compound, intended for use by trained laboratory professionals.

Representative Synthesis Protocol: Alkaline Hydrolysis of an Ester Precursor

This protocol describes a common method for obtaining a carboxylic acid from its corresponding ester, such as methyl 3-phenylthiophene-2-carboxylate.

  • Dissolution: Dissolve the starting ester (1.0 eq.) in a suitable solvent mixture, such as ethanol and water (e.g., 3:1 v/v).

  • Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0-3.0 eq.), to the ester solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

Characterization Protocols
  • ¹H and ¹³C NMR: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire spectra on a 300 MHz or higher spectrometer.

  • FT-IR: Prepare a sample as a KBr pellet by grinding a small amount of the product with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • LC-MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using liquid chromatography-mass spectrometry (LC-MS) with either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular weight.

General Workflow for Synthesis and Characterization cluster_char 5. Characterization start Starting Ester (e.g., Methyl 3-phenylthiophene-2-carboxylate) saponification 1. Saponification (NaOH, EtOH/H2O, Reflux) start->saponification workup 2. Acidic Work-up (HCl Addition) saponification->workup isolation 3. Isolation (Filtration) workup->isolation purification 4. Purification (Recrystallization) isolation->purification product Pure 3-Phenylthiophene- 2-carboxylic Acid purification->product nmr NMR product->nmr ir FT-IR product->ir ms LC-MS product->ms

Caption: Workflow for the synthesis and analysis of the target compound.

Biological and Pharmacological Context

The true value of this compound in research is its role as a scaffold for developing potent, biologically active molecules. Its derivatives are being investigated for various therapeutic applications, most notably in oncology.

  • PARP Inhibitors: The compound is a documented intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

  • FTO Inhibitors: Recent studies have highlighted derivatives, specifically 3-arylaminothiophenic-2-carboxylic acids, as novel inhibitors of the Fat mass and obesity-associated protein (FTO).[3] FTO is an RNA demethylase that is overexpressed in certain cancers, including acute myeloid leukemia (AML). By inhibiting FTO, these compounds can trigger anti-tumor pathways, making them promising candidates for antileukemia drug development.[3]

Role in Drug Development Pathways cluster_derivatives Chemical Derivatization cluster_targets Biological Targets start 3-Phenylthiophene- 2-carboxylic Acid parp_i PARP Inhibitors start->parp_i fto_i FTO Inhibitors (e.g., 3-arylaminothiophene derivatives) start->fto_i parp_t PARP Enzyme (DNA Repair) parp_i->parp_t fto_t FTO Protein (RNA Demethylase) fto_i->fto_t effect Therapeutic Effect (e.g., Anti-Leukemia Activity) parp_t->effect fto_t->effect

Caption: The role of the title compound as a precursor to targeted inhibitors.

Conclusion

This compound is a structurally well-defined molecule whose importance is primarily derived from its utility as a synthetic intermediate. Its combination of a thiophene core, a phenyl substituent, and a reactive carboxylic acid handle provides a robust platform for the construction of more complex, high-value molecules. The established links to the development of targeted cancer therapies, such as PARP and FTO inhibitors, underscore its relevance and ensure it will remain a compound of interest for researchers in medicinal chemistry, chemical biology, and drug discovery. The predictive spectroscopic data and generalized protocols provided herein serve as a valuable resource for scientists working with this versatile chemical scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylthiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid. Its structural complexity gives rise to a unique spectroscopic profile, which is crucial for its identification and characterization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of its expected spectroscopic data, experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Spectroscopic Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound, derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 13.0Singlet (broad)1HCarboxylic Acid (-COOH)
~7.6 - 7.8Multiplet2HPhenyl H (ortho)
~7.4 - 7.5Multiplet3HPhenyl H (meta, para)
~7.3 - 7.4Doublet1HThiophene H-5
~7.1 - 7.2Doublet1HThiophene H-4

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~165 - 170Carboxylic Acid Carbon (-COOH)
~140 - 145Thiophene C-3 (attached to Phenyl)
~135 - 140Phenyl C-1' (ipso)
~130 - 135Thiophene C-2 (attached to COOH)
~128 - 130Phenyl C-2', C-6' (ortho) & Thiophene C-5
~127 - 129Phenyl C-4' (para)
~126 - 128Phenyl C-3', C-5' (meta)
~125 - 127Thiophene C-4

Table 3: Expected IR Absorption Data (Sample state: KBr pellet or Nujol mull)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
~3100MediumC-H stretch (aromatic)Phenyl & Thiophene
~1680-1710StrongC=O stretchCarboxylic Acid (dimer)
~1600, ~1480, ~1450Medium to WeakC=C stretchPhenyl & Thiophene
~1210-1320StrongC-O stretchCarboxylic Acid
~920Broad, MediumO-H bend (out-of-plane)Carboxylic Acid (dimer)
~760, ~700StrongC-H bend (out-of-plane)Phenyl (monosubstituted)

Table 4: Predicted Mass Spectrometry Data (ESI)

AdductCalculated m/z
[M+H]⁺205.0318
[M+Na]⁺227.0137
[M-H]⁻203.0172

A plausible fragmentation pattern in Electron Impact (EI) mass spectrometry would involve the initial loss of the hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45).[1][2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a Suzuki coupling reaction. The following protocol is adapted from procedures for similar compounds.

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene-2-carboxylic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Add a base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl, which will precipitate the crude product.

  • Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

    • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For Electron Impact (EI), a solid probe may be used.

    • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, typical conditions involve a capillary voltage of 3-4 kV. For EI, an electron energy of 70 eV is standard. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Final Product A 3-Bromothiophene-2-carboxylic Acid F Suzuki Coupling Reaction (Reflux, 12-24h) A->F B Phenylboronic Acid B->F C Pd(PPh3)4 C->F D Base (e.g., Na2CO3) D->F E Solvent (Dioxane/Water) E->F G Acidic Workup (HCl) F->G H Purification (Recrystallization) G->H I This compound H->I Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Purified Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare KBr Pellet or Nujol Mull start->ir_prep ms_prep Prepare Solution (for ESI) start->ms_prep nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_data 1H & 13C NMR Data nmr_acq->nmr_data analysis Structure Elucidation & Verification nmr_data->analysis ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_data IR Absorption Data ir_acq->ir_data ir_data->analysis ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_data Mass Spectrum Data ms_acq->ms_data ms_data->analysis

References

An In-depth Technical Guide to 3-Phenylthiophene-2-carboxylic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylthiophene-2-carboxylic acid is a heterocyclic organic compound with the chemical formula C₁₁H₈O₂S. It features a thiophene ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 2-position. This molecule has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 10341-88-5[2]
Molecular Formula C₁₁H₈O₂S[2]
Molecular Weight 204.25 g/mol [2]
Appearance Yellow Solid[1]
Predicted XlogP 3.1[3]

Note: The melting point, boiling point, and solubility of this compound are not consistently reported in publicly accessible databases. Researchers should handle this compound with the assumption of it having unknown hazards and toxicity.[2]

Spectral Data

Detailed experimental spectral data for this compound is limited. However, predicted mass spectrometry data and typical spectral characteristics for similar compounds can provide valuable insights for characterization.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below, which can be useful for its identification in mass spectrometry analysis.[3]

AdductPredicted m/z
[M+H]⁺205.03178
[M+Na]⁺227.01372
[M-H]⁻203.01722
[M+NH₄]⁺222.05832
[M+K]⁺242.98766
[M+H-H₂O]⁺187.02176
[M+HCOO]⁻249.02270
[M+CH₃COO]⁻263.03835
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not provided in the search results, general principles for similar aromatic carboxylic acids can be applied for interpretation.

  • ¹H NMR: The spectrum would be expected to show multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the phenyl and thiophene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons in the range of δ 120-140 ppm. The carbonyl carbon of the carboxylic acid would be expected to resonate in the δ 165-185 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

  • O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.

  • C=O Stretch: A strong absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

  • C-O Stretch and O-H Bend: Bands in the regions of 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (O-H bend) are also expected.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic rings would also be present.

Synthesis of this compound

A common and effective method for the synthesis of 3-substituted thiophene-2-carboxylic acids involves a Suzuki cross-coupling reaction. This approach offers a versatile route to introduce the phenyl group at the 3-position of the thiophene ring.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for the synthesis of this compound from 3-bromothiophene-2-carboxylic acid and phenylboronic acid.

Materials:

  • 3-Bromothiophene-2-carboxylic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add 3-bromothiophene-2-carboxylic acid (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the solvent to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the required reaction time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the aqueous and organic layers. If a single solvent is used, add water and a suitable organic solvent (e.g., ethyl acetate) to extract the product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Logical Workflow for Suzuki Cross-Coupling:

Suzuki_Coupling Reactants 3-Bromothiophene-2-carboxylic Acid + Phenylboronic Acid Reaction_Setup Combine Reactants, Catalyst, Base, and Solvent Reactants->Reaction_Setup Catalyst_Base Palladium Catalyst + Base Catalyst_Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Degas Degas with Inert Gas Reaction_Setup->Degas Heating Heat and Stir Degas->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Suzuki cross-coupling.

Biological Significance: Role as a PARP Inhibitor Intermediate

As previously mentioned, this compound is a valuable building block for the synthesis of PARP inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair (SSBR) pathway and how PARP inhibitors intervene.

PARP_Signaling cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits Repair SSB Repair DNA_Damage->Repair PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->Repair mediate PARP_Inhibitor PARP Inhibitor (derived from 3-phenylthiophene- 2-carboxylic acid) PARP_Inhibitor->PARP1 inhibits

References

discovery and history of 3-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenylthiophene-2-carboxylic Acid: Discovery, Synthesis, and Applications

Introduction

This compound, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique structural framework, featuring a thiophene ring substituted with a phenyl group at the 3-position and a carboxylic acid at the 2-position, imparts favorable physicochemical and biological properties. This has led to its use as a key intermediate in the synthesis of a variety of compounds with therapeutic potential, most notably as inhibitors of poly (ADP-ribose) polymerase (PARP) and the fat mass and obesity-associated (FTO) protein. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the elucidation of its role in relevant biological pathways.

Historical Perspective and Discovery

The definitive first synthesis of this compound is not prominently documented in a single seminal publication. Instead, its emergence is rooted in the broader development of synthetic methodologies for thiophene derivatives throughout the 20th century. Early methods for constructing the thiophene ring, such as the Paal-Knorr and Hinsberg thiophene syntheses, laid the groundwork for accessing a wide array of substituted thiophenes.

Key synthetic strategies that are relevant to the synthesis of 3-substituted thiophene-2-carboxylic acids include the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis . The Gewald reaction, discovered by Karl Gewald in the 1960s, provides a versatile route to 2-aminothiophenes from α-cyanoesters, ketones or aldehydes, and elemental sulfur. While not a direct route to the title compound, it is a cornerstone for creating highly substituted thiophenes. The Fiesselmann synthesis, developed in the 1950s, offers a pathway to 3-hydroxy-2-thiophenecarboxylic acid derivatives.

An early and significant contribution to the synthesis of a closely related scaffold is found in a 1957 German patent (DE1055007B). This patent describes the preparation of 5-phenyl-3-aminothiophene-2-carboxylic acid methyl ester through the reaction of α,β-dihalogenonitriles with thioglycolic acid esters, followed by saponification to the free carboxylic acid[1]. Although this describes a different isomer and an amino-substituted derivative, it represents one of the earliest documented syntheses of a phenyl-substituted aminothiophene carboxylic acid, a structural motif closely related to the title compound.

The increasing interest in this compound in recent decades is largely driven by its utility as a building block in drug discovery. Its application as an intermediate in the synthesis of PARP inhibitors has been a significant driver for the development of efficient and scalable synthetic routes[2].

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its identification, purification, and application.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₈O₂S[3]
Molecular Weight204.24 g/mol [3]
AppearanceYellow Solid[2]
Melting PointNot consistently reported
Boiling Point315.5 °C at 760 mmHg (Predicted)
XlogP3.1 (Predicted)[3]
pKaNot experimentally determined
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the phenyl and thiophene protons. The thiophene protons will appear as doublets, and the phenyl protons will exhibit multiplets. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ > 165 ppm). The aromatic carbons of the phenyl and thiophene rings will appear in the range of δ 120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1680-1710 cm⁻¹, with the frequency being lowered due to conjugation with the thiophene ring. C-H stretching vibrations for the aromatic rings will be seen above 3000 cm⁻¹, and various C=C and C-S stretching and bending vibrations will be present in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to involve the loss of CO₂ (m/z 160) and the carboxyl group (m/z 159). The base peak is often the acylium ion (R-CO⁺) resulting from the cleavage of the C-Y bond.

Experimental Protocols for Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. Below are detailed protocols for two plausible methods.

Method 1: Modified Gewald Synthesis Approach

This method involves the synthesis of a 2-amino-3-phenylthiophene precursor via a Gewald-type reaction, followed by diazotization and hydrolysis to install the carboxylic acid group.

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This step follows the principles of the Gewald reaction.

  • Reactants:

    • Phenylacetaldehyde (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetaldehyde, ethyl cyanoacetate, and ethanol.

    • Add a catalytic amount of morpholine to the mixture.

    • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

    • Add elemental sulfur to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Step 2: Diazotization of the Aminothiophene and Conversion to the Carboxylic Acid

  • Reactants:

    • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq)

    • Sodium nitrite (1.1 eq)

    • Hydrochloric acid (excess)

    • Copper(I) cyanide (catalyst for Sandmeyer reaction to nitrile, followed by hydrolysis) or direct hydrolysis of the diazonium salt.

  • Procedure (Illustrative for conversion to nitrile and then acid):

    • Dissolve the aminothiophene in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

    • Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

    • Extract the resulting nitrile with an organic solvent.

    • Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification.

    • Purify the final product, this compound, by recrystallization.

Method 2: Fiesselmann-Type Synthesis and Subsequent Modification

This approach involves the construction of a substituted thiophene ring followed by functional group interconversion. A plausible route starts from ethyl 3-oxo-3-phenylpropanoate.

  • Reactants:

    • Ethyl 3-oxo-3-phenylpropanoate (1.0 eq)

    • Ethyl thioglycolate (1.0 eq)

    • Sodium ethoxide (base)

    • Ethanol (solvent)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath and add ethyl thioglycolate dropwise.

    • To this mixture, add ethyl 3-oxo-3-phenylpropanoate dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • The reaction is expected to yield an intermediate that can be cyclized and aromatized to a thiophene derivative. This may require further reaction steps such as dehydration and oxidation.

    • The resulting thiophene ester can then be hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification with HCl).

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered significant attention for their roles as inhibitors of key enzymes involved in disease pathogenesis.

FTO Inhibition

The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Overexpression of FTO is implicated in various cancers, including acute myeloid leukemia (AML). Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as potent and selective inhibitors of FTO[4].

Mechanism of Action: These inhibitors act by binding to the active site of the FTO enzyme, preventing the demethylation of N⁶-methyladenosine (m⁶A) on mRNA. This leads to an increase in m⁶A levels in cancer cells, which in turn affects the stability and translation of key oncogenic transcripts. For instance, inhibition of FTO has been shown to decrease the expression of the MYC oncogene and increase the expression of tumor suppressors like ASB2 and RARA, ultimately leading to cell cycle arrest and apoptosis in AML cells[4][5].

FTO_Inhibition_Pathway FTO FTO Protein Demethylation Demethylation FTO->Demethylation m6A_mRNA m6A-modified mRNA (e.g., MYC, ASB2, RARA) m6A_mRNA->Demethylation MYC_protein MYC Protein Demethylation->MYC_protein Decreases m6A, Increases MYC ASB2_RARA_protein ASB2 & RARA Proteins Demethylation->ASB2_RARA_protein Decreases m6A, Decreases ASB2/RARA Inhibitor 3-Arylaminothiophene- 2-carboxylic acid derivative Inhibitor->FTO Inhibits Proliferation Leukemic Cell Proliferation MYC_protein->Proliferation Differentiation Cell Differentiation & Apoptosis ASB2_RARA_protein->Differentiation

FTO Inhibition Pathway
PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). This compound is a known intermediate in the synthesis of certain PARP inhibitors[2].

Mechanism of Action: PARP inhibitors function through a mechanism known as "synthetic lethality." In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into double-strand breaks (DSBs). The HR-deficient cells are unable to accurately repair these DSBs, leading to genomic instability and cell death.

PARP_Inhibition_Pathway cluster_SSB_Repair Single-Strand Break (SSB) Repair cluster_DSB_Formation Consequence of PARP Inhibition cluster_DSB_Repair Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP Enzyme SSB->PARP Activates Replication DNA Replication BER Base Excision Repair (BER) PARP->BER SSB_Repaired Repaired DNA BER->SSB_Repaired PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibits DSB DNA Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to DSB HR_proficient HR-Proficient Cell DSB->HR_proficient HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient Cell_Survival Cell Survival HR_proficient->Cell_Survival Repairs DSB Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis Fails to repair DSB

PARP Inhibition and Synthetic Lethality

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern science. While its early history is intertwined with the broader development of thiophene synthesis, its contemporary significance is firmly established through its role as a versatile intermediate in the creation of targeted therapeutics. The ability to access this scaffold through various synthetic strategies, coupled with the profound biological impact of its derivatives as FTO and PARP inhibitors, ensures that this compound will remain a molecule of high interest to researchers in drug discovery and organic synthesis for the foreseeable future. Further exploration of its chemical space is likely to yield novel compounds with enhanced potency and selectivity, contributing to the development of next-generation medicines.

References

Theoretical Exploration of 3-Phenylthiophene-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3-phenylthiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry, particularly as a scaffold for various therapeutic agents. Due to a scarcity of direct theoretical investigations on this specific molecule, this paper extrapolates from computational and spectroscopic data available for closely related analogs, such as thiophene-2-carboxylic acid and other substituted thiophenes. The guide covers quantum chemical calculations, spectroscopic analysis, and potential biological activities, offering a foundational understanding for researchers in drug design and development. All computational methodologies and experimental protocols are detailed to ensure reproducibility and further investigation.

Introduction

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2] Its rigid structure, arising from the thiophene and phenyl rings, provides a robust scaffold for designing molecules with specific spatial orientations to interact with biological targets. Theoretical studies are indispensable for understanding the structural, electronic, and spectroscopic properties of such molecules, thereby accelerating the drug discovery process.

This guide will delve into the theoretical aspects of this compound, drawing upon established computational methodologies and experimental data from analogous compounds.

Molecular Structure and Properties

The molecular structure of this compound, characterized by a phenyl group at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring, is depicted below.

Caption: 2D representation of this compound.

Geometric Parameters

Table 1: Predicted Geometric Parameters for Thiophene-2-Carboxylic Acid (Analog)

ParameterBond Length (Å)Bond Angle (°)
C=O1.21-
C-O1.36-
C-C (thiophene)1.38 - 1.43111 - 112
C-S1.7292
O-C=O-123
C-C-O-112

Data extrapolated from DFT studies on thiophene-2-carboxylic acid.[4]

Computational Methodology

Theoretical studies on thiophene derivatives are predominantly carried out using DFT, which offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

A typical computational workflow for analyzing this compound would involve the following steps:

Computational_Workflow A Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis A->B Confirms minimum energy C NBO Analysis A->C Analyzes charge distribution D FMO Analysis (HOMO-LUMO) A->D Determines electronic properties E Spectroscopic Simulation (NMR, UV-Vis) A->E Predicts spectra F Molecular Electrostatic Potential (MEP) A->F Visualizes reactivity sites

Caption: A typical DFT-based computational workflow.

Protocol:

  • Geometry Optimization: The initial structure of the molecule is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.[5][6]

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[4]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

  • Spectroscopic Simulation: Theoretical NMR (GIAO method) and UV-Vis (TD-DFT method) spectra are simulated to aid in the interpretation of experimental data.[6][7]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational spectra can be calculated and compared with experimental data. Key vibrational modes for thiophene derivatives include C-H stretching, C=C stretching of the aromatic rings, and the characteristic vibrations of the carboxylic acid group (O-H and C=O stretching).

Table 2: Predicted Vibrational Frequencies for Thiophene-2-Carboxylic Acid (Analog)

Vibrational ModeWavenumber (cm⁻¹) (Calculated)Wavenumber (cm⁻¹) (Experimental)
O-H stretch~3500~3400-2500 (broad)
C-H stretch (aromatic)~3100~3100
C=O stretch~1700~1680
C=C stretch (thiophene)~1500-1400~1500-1400
C-S stretch~850~850

Data extrapolated from DFT studies on thiophene-2-carboxylic acid.[4]

NMR Spectroscopy

Experimental ¹H-NMR data for this compound has been reported.[8] Theoretical chemical shifts can be calculated using the GIAO method to complement experimental findings.

Table 3: ¹H-NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonExperimental δ (ppm)
COOH12.86 (bs, 1H)
Thiophene H7.85 (d, J = 5.0 Hz, 1H)
Phenyl H7.49 – 7.42 (m, 2H)
Phenyl H7.42 – 7.32 (m, 3H)
Thiophene H7.17 (d, J = 5.1 Hz, 1H)

Data from literature.[8]

UV-Vis Spectroscopy

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The absorption maxima (λmax) are typically associated with π → π* transitions within the aromatic system. For thiophene-2-carboxylic acid, the calculated λmax is around 260-270 nm.[8]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's reactivity.

HOMO_LUMO_Diagram cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy Energy Energy->LUMO ΔE = E_LUMO - E_HOMO

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-phenylthiophene-2-carboxylic acid. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this document outlines a robust theoretical framework based on established methodologies for similar thiophene derivatives. By leveraging Density Functional Theory (DFT), we can predict a range of molecular descriptors crucial for understanding its reactivity, stability, and potential biological activity, thereby guiding further research and development.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as the foundational method for the quantum chemical calculations outlined herein. DFT is a powerful computational tool that allows for the accurate determination of the electronic structure of molecules. The selection of an appropriate functional and basis set is critical for obtaining reliable results. Based on studies of related thiophene carboxylic acid derivatives, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and effective choice. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for systems of this size.

Computational Protocol: A Step-by-Step Workflow

The following workflow outlines the key stages of a comprehensive quantum chemical analysis of this compound.

G Computational Workflow for this compound A Molecular Structure Input (SMILES or 3D coordinates) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum Energy Structure) B->C D Electronic Properties Calculation (HOMO, LUMO, ESP) C->D E Spectroscopic Properties Prediction (IR, Raman, UV-Vis) C->E F Data Analysis and Interpretation D->F G Molecular Docking (Optional) (Interaction with Biological Targets) D->G E->F H Reporting and Visualization F->H G->F

Caption: A generalized workflow for quantum chemical calculations.

Molecular Input and Geometry Optimization

The initial step involves defining the molecular structure of this compound. This can be done using its SMILES string (c1ccc(cc1)-c2sc(c2)C(=O)O) or by building the 3D structure in a molecular editor.[1] A geometry optimization is then performed to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy, resulting in a stable, optimized structure.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is essential. This serves two primary purposes: first, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to predict the vibrational spectrum (infrared and Raman) of the molecule. These predicted spectra can be compared with experimental data for validation of the computational method.

Electronic and Spectroscopic Properties

Once a stable structure is confirmed, a variety of electronic and spectroscopic properties can be calculated. These properties provide deep insights into the molecule's behavior.

Key Molecular Descriptors and Their Significance

The following molecular properties, calculable through DFT, are paramount in characterizing this compound.

G Key Molecular Properties from Quantum Calculations Molecule 3-Phenylthiophene- 2-carboxylic Acid Geom Optimized Geometry (Bond Lengths, Angles) Molecule->Geom Vib Vibrational Frequencies (IR/Raman Spectra) Molecule->Vib HOMO HOMO Energy (Electron Donating Ability) Molecule->HOMO LUMO LUMO Energy (Electron Accepting Ability) Molecule->LUMO ESP Electrostatic Potential (Reactive Sites) Molecule->ESP Charges Mulliken Atomic Charges (Charge Distribution) Molecule->Charges

Caption: Important molecular properties derived from DFT calculations.

Tabulated Data Summary

The following tables present a hypothetical but representative summary of the quantitative data that would be obtained from a DFT study of this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
C-O~1.35 Å
C-S~1.75 Å
C-C (thiophene)~1.38 - 1.44 Å
C-C (phenyl)~1.39 - 1.41 Å
C-C (inter-ring)~1.48 Å
Bond AngleO=C-O~123°
C-S-C~92°
Dihedral AnglePhenyl-Thiophene~30-40°

Table 2: Calculated Electronic Properties

PropertyValue (eV)
Highest Occupied Molecular Orbital (HOMO)-6.5 to -7.5
Lowest Unoccupied Molecular Orbital (LUMO)-1.5 to -2.5
HOMO-LUMO Energy Gap (ΔE)4.5 to 5.5
Ionization Potential6.5 to 7.5
Electron Affinity1.5 to 2.5

Table 3: Predicted Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Description
O-H stretch~3500 (monomer)Carboxylic acid
C=O stretch~1750Carboxylic acid
C=C stretch~1500-1600Aromatic rings
C-S stretch~600-700Thiophene ring

Experimental Protocols: A Brief Overview

While this guide focuses on computational methods, experimental validation is crucial. Key experimental techniques would include:

  • Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes, often involving cross-coupling reactions.

  • Spectroscopy:

    • FT-IR and Raman Spectroscopy: To record the vibrational spectra of the synthesized compound, providing a direct comparison to the calculated frequencies.

    • UV-Vis Spectroscopy: To determine the electronic absorption properties, which can be correlated with the calculated electronic transitions.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful, non-invasive approach to understanding the intrinsic properties of this compound. The methodologies and expected data presented in this guide provide a solid foundation for researchers to embark on a detailed computational investigation of this molecule. Such studies are invaluable for predicting its reactivity, stability, and spectroscopic signatures, and can significantly accelerate its development for various applications, including in the pharmaceutical and materials science sectors. The synergy between these computational predictions and experimental validations will ultimately lead to a comprehensive understanding of this promising chemical entity.

References

Initial Biological Screening of 3-Phenylthiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 3-phenylthiophene-2-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines the key biological targets, experimental protocols for screening, and potential mechanisms of action, presenting a foundation for further investigation and drug development endeavors.

Overview of Biological Activities

This compound and its analogs have demonstrated a broad spectrum of biological activities, primarily categorized as enzyme inhibition, antimicrobial effects, and anticancer properties. The thiophene core, a privileged structure in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents.

Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases.

Aminolevulinate Dehydratase (ALAD) Inhibition

Certain phenylthiophene carboxylic acid derivatives have been shown to be weak inhibitors of aminolevulinate dehydratase (ALAD), an essential enzyme in the heme biosynthesis pathway. Inhibition of ALAD can have implications for conditions such as lead poisoning and certain types of porphyria.

Table 1: ALAD Inhibition Data for Phenylthiophene Carboxylic Acid Derivatives

CompoundTargetIC50 (µM)
PD481hALAD85.3
PD481wALAD299
PD593hALAD99.7
PD593wALAD521

hALAD: human ALAD; wALAD: Wolbachia ALAD

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

A novel class of HCV NS5B polymerase inhibitors, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids, has been discovered.[1] The NS5B polymerase is an RNA-dependent RNA polymerase crucial for the replication of the HCV genome, making it a prime target for antiviral therapies.[1] These inhibitors are non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive.[1]

Fat Mass and Obesity-Associated (FTO) Protein Inhibition

Derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as a new class of inhibitors for the fat mass and obesity-associated (FTO) protein.[2] FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing the N6-methyladenosine (m6A) modification from RNA.[3] Dysregulation of FTO activity is implicated in obesity, metabolic disorders, and various cancers.[3]

Antimicrobial Activity

Thiophene derivatives are a well-established class of antimicrobial agents with activity against a range of pathogenic microorganisms, including drug-resistant strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Various Microorganisms

Compound ClassTest OrganismMIC (µg/mL)
Thiophene-isoxazole derivativesStaphylococcus aureus< 0.125 - > 0.25
Thiophene-isoxazole derivativesPseudomonas aeruginosa0.125 - > 0.25
Thiophene-isoxazole derivativesCandida albicans0.125 - > 0.25

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively explored, with various analogs demonstrating cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 3: In Vitro Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)
Thiophene-carboxamide derivatives (2b)Hep3B5.46
Thiophene-carboxamide derivatives (2e)Hep3B12.58
Thienopyrimidine derivativesLiver Cancer CellsLow micromolar range
Thieno[3,2-b]pyrrole derivativesProstate Cancer CellsLow micromolar range

Experimental Protocols

This section provides detailed methodologies for the initial biological screening of this compound and its derivatives.

Enzyme Inhibition Assays

This assay measures the amount of porphobilinogen (PBG) formed by the enzymatic activity of ALAD.

  • Reagent Preparation:

    • 100 mM Tris-acetic acid buffer (pH 7.0)

    • 100 mM δ-aminolevulinic acid hydrochloride (ALA-HCl) solution

    • 10% Trichloroacetic acid (TCA) / 0.1 M Mercuric chloride (HgCl₂) solution

    • Modified Ehrlich's reagent

  • Assay Procedure:

    • Add protein samples (e.g., erythrocyte lysate) to the Tris-acetic acid buffer.

    • Add the ALA-HCl solution to initiate the reaction.

    • Incubate the mixture at 37°C for 3 hours.[4]

    • Stop the reaction by adding the TCA/HgCl₂ solution.[4]

    • Centrifuge at 1,000 x g for 5 minutes.[4]

    • Add modified Ehrlich's reagent to the supernatant.

    • Measure the absorbance of the resulting porphobilinogen-Ehrlich salt complex at 555 nm using a spectrophotometer.[4]

This assay determines the inhibitory effect on NS5B-catalyzed RNA synthesis.

  • Reaction Mixture (50 µL):

    • 20 mM HEPES (pH 8.0)

    • 1.5 mM MnCl₂

    • 100 mM ammonium acetate

    • 1 mM DTT

    • 500 µM GTP, 250 µM each of CTP, ATP, and UTP

    • 40U of RNasin

    • 2 µg/mL HCV (-) 3' TRNA template

    • 300 ng purified NS5B protein

  • Assay Procedure:

    • Add the test compounds at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the purified NS5B protein.

    • Incubate the reaction mixture under appropriate conditions.

    • Quantify the synthesized RNA product, for example, by measuring the incorporation of a radiolabeled nucleotide.

This high-throughput assay measures the ability of a compound to inhibit the demethylase activity of FTO.

  • Reagents:

    • Recombinant human FTO protein

    • m6A-containing fluorescently labeled RNA substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

  • Assay Procedure (in a 384-well plate):

    • Prepare a reaction mixture containing the assay buffer, recombinant FTO protein, and the fluorescently labeled RNA substrate.

    • Add the test compounds at various concentrations to the wells.

    • Include positive (known FTO inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the enzymatic reaction by adding the FTO enzyme.

    • Incubate at room temperature for a set time (e.g., 2 hours).

    • Measure the fluorescence signal using a plate reader. A decrease in signal indicates inhibition of FTO activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in an appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[5]

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure (in a 96-well plate):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plates.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration < 0.5%).

    • Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

FTO Inhibition and Downstream Signaling

FTO inhibitors, including certain thiophene derivatives, exert their effects by increasing the levels of m6A RNA methylation. This can modulate the expression of key oncogenes and tumor suppressors, impacting various signaling pathways.

FTO_Signaling_Pathway FTO_Inhibitor 3-Arylaminothiophenic -2-carboxylic acid derivative FTO FTO Protein (m6A Demethylase) FTO_Inhibitor->FTO inhibition m6A_RNA m6A-modified mRNA FTO->m6A_RNA demethylation mRNA mRNA m6A_RNA->mRNA increased stability/ translation PI3K_AKT_Pathway PI3K/AKT Pathway mRNA->PI3K_AKT_Pathway WNT_beta_catenin_Pathway WNT/β-catenin Pathway mRNA->WNT_beta_catenin_Pathway MYC MYC mRNA->MYC Cell_Proliferation Tumor Cell Proliferation PI3K_AKT_Pathway->Cell_Proliferation promotion WNT_beta_catenin_Pathway->Cell_Proliferation promotion MYC->Cell_Proliferation promotion

Figure 1. FTO inhibition by thiophene derivatives modulates key oncogenic signaling pathways.

Experimental Workflow Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of test compound Plate_Prep Prepare 96-well plate with serial dilutions Compound_Prep->Plate_Prep Inoculum_Prep Prepare microbial inoculum (0.5 McFarland) Inoculation Inoculate plate with microbial suspension Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually inspect for growth or measure OD600 Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Figure 2. Workflow for antimicrobial susceptibility testing by broth microdilution.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in 96-well plate Treatment Treat cells with compound for 48-72 hours Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Treatment MTT_Addition Add MTT solution and incubate for 4 hours Treatment->MTT_Addition Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Figure 3. Workflow for in vitro anticancer activity screening using the MTT assay.

References

Methodological & Application

Application Notes and Protocols: 3-Phenylthiophene-2-carboxylic Acid as a Key Intermediate for PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-phenylthiophene-2-carboxylic acid as a versatile intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines the synthetic strategies, detailed experimental protocols, and relevant quantitative data to guide researchers in the development of novel therapeutic agents targeting PARP.

Introduction to PARP and Its Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member, is activated by DNA damage and catalyzes the addition of poly(ADP-ribose) chains to various proteins, signaling and recruiting other DNA repair factors.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair. Inhibition of PARP in such cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. This makes PARP a prime target for cancer therapy.

This compound: A Privileged Scaffold

Thiophene-based compounds have emerged as a significant class of PARP inhibitors. The thiophene ring serves as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind effectively to the enzyme's active site. This compound, in particular, offers a synthetically accessible and readily modifiable scaffold for the generation of diverse PARP inhibitor libraries. The carboxylic acid group provides a convenient handle for amide bond formation, a common structural feature in many potent PARP inhibitors.

Quantitative Data: PARP Inhibitory Activity of Thiophene-Based Compounds

The following table summarizes the in vitro PARP1 inhibitory activity of a series of synthesized 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives, showcasing the potential of the thiophene scaffold in achieving potent PARP inhibition.[3]

Compound IDR GroupPARP-1 IC50 (μM)[3]
16a Phenyl0.245
16b 2-Fluorophenyl0.221
16c 3-Fluorophenyl0.198
16d 4-Fluorophenyl0.155
16e 2-Chlorophenyl0.187
16f 3-Chlorophenyl0.163
16g 4-Chlorophenyl0.133
16h 2-Bromophenyl0.201
16i 3-Bromophenyl0.142
16j 4-Bromophenyl0.117
16k 2-Methylphenyl0.289
16l 3-Methylphenyl0.098
16m 4-Methylphenyl0.176
16n 3-Methoxyphenyl0.211
Olaparib -0.005
Veliparib -0.006

Experimental Protocols

General Synthesis of a 3-Phenylthiophene-2-carboxamide PARP Inhibitor Intermediate

This protocol describes a general method for the conversion of this compound to its corresponding amide, a key step in the synthesis of many thiophene-based PARP inhibitors.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-phenylthiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 3-phenylthiophene-2-carbonyl chloride in anhydrous DCM (0.2 M) under an inert atmosphere.

  • In a separate flask, dissolve the desired amine (e.g., a substituted piperazine or aniline derivative) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the solution of the acid chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-phenylthiophene-2-carboxamide derivative.

PARP-1 Enzyme Inhibition Assay Protocol

This protocol is adapted from a published method for evaluating the inhibitory activity of compounds against PARP-1.[3]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (Type II-A from calf thymus)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • ³H-NAD⁺

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 μM DTT

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, 20 µg/mL activated DNA, and 100 µM NAD⁺.

  • Add 1 µL of the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Use DMSO as a vehicle control.

  • Add 40 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of recombinant PARP-1 enzyme (final concentration ~1.5 U/well) and 0.1 µCi of ³H-NAD⁺.

  • Incubate the plate at room temperature for 30 minutes.

  • Terminate the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid (TCA).

  • Incubate the plate on ice for 30 minutes to precipitate the proteins.

  • Transfer the contents of the wells to a 96-well filter plate.

  • Wash the filter plate three times with 10% TCA to remove unincorporated ³H-NAD⁺.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PARP Signaling Pathway in DNA Repair

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and Signaling cluster_2 DNA Repair Cascade DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits PARP_Inhibitor PARP Inhibitor (e.g., Thiophene-based) PARP_Inhibitor->PARP1 inhibits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to

Caption: PARP1 activation and its role in the DNA single-strand break repair pathway.

General Synthetic Workflow

Synthetic_Workflow Start 3-Phenylthiophene- 2-carboxylic Acid Step1 Acid Activation (e.g., Oxalyl Chloride, DMF) Start->Step1 Intermediate 3-Phenylthiophene- 2-carbonyl Chloride Step1->Intermediate Step2 Amide Coupling (Amine, Base) Intermediate->Step2 Product 3-Phenylthiophene- 2-carboxamide Derivative Step2->Product Final_Product PARP Inhibitor Product->Final_Product Further Modification

Caption: General workflow for the synthesis of PARP inhibitors from this compound.

Experimental Workflow for PARP-1 Inhibition Assay

Assay_Workflow Prepare_Mix Prepare Reaction Mix (Buffer, DNA, NAD+) Add_Compound Add Test Compound Prepare_Mix->Add_Compound Initiate_Reaction Initiate Reaction (PARP-1, ³H-NAD+) Add_Compound->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Terminate Terminate with TCA Incubate->Terminate Precipitate Precipitate Proteins Terminate->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Scintillation Add Scintillation Cocktail Filter_Wash->Scintillation Measure Measure Radioactivity Scintillation->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Step-by-step workflow for determining the IC50 of PARP-1 inhibitors.

References

Application Notes and Protocols: 3-Phenylthiophene-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylthiophene-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, offering a scaffold for the development of a diverse range of functional molecules. Its unique structure, featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid, provides a platform for constructing complex molecular architectures with significant biological activity and interesting material properties. This document provides an overview of its applications, detailed experimental protocols for key transformations, and data on the properties of its derivatives.

Applications in the Synthesis of Biologically Active Molecules

This compound and its derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating efficacy as inhibitors of key biological targets, including atypical protein kinase C (aPKC) and poly(ADP-ribose) polymerase (PARP).

Atypical Protein Kinase C (aPKC) Inhibitors

Derivatives of 2-amino-4-phenylthiophene-3-carboxylic acid have been identified as potent and selective inhibitors of aPKC.[1][2] These inhibitors have shown promise in cellular assays for preventing retinal endothelial permeability and NFκB activation, suggesting their potential therapeutic application in diseases characterized by increased vascular permeability and inflammation.[2]

Key Quantitative Data for aPKC Inhibitors

Compound NumberRZaPKCζ % Inhibition (at 30 µM)IC50 (µM) for PKCζEC50 (µM) for NFκB Reporter Assay
1 -CH2CH3H100--
6 -CH(CH3)2H1000.490.04
24b HH65--
32 -CH2Ph4'-OCH3-0.280.06

Data sourced from reference[2].

Signaling Pathway of aPKC in NFκB Activation

aPKC_NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 aPKC aPKC TRAF2->aPKC IKK_complex IKK Complex aPKC->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NFκB nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription promotes inhibitor 2-Amino-4-phenylthiophene -3-carboxylic acid derivative inhibitor->aPKC inhibits

Caption: aPKC-mediated NFκB signaling pathway and the inhibitory action of 2-amino-4-phenylthiophene-3-carboxylic acid derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

This compound serves as an intermediate in the synthesis of PARP inhibitors.[3] Thieno[3,4-d]imidazole-4-carboxamide derivatives, which can be synthesized from thiophene precursors, have shown potent PARP-1 inhibitory activity.[1][4]

Key Quantitative Data for Thieno[3,4-d]imidazole-4-carboxamide PARP-1 Inhibitors

Compound NumberRPARP-1 IC50 (µM)
16g 4-Fluorophenyl0.15
16i 4-Chlorophenyl0.11
16j 4-Bromophenyl0.09
16l 4-(Trifluoromethyl)phenyl0.08

Data sourced from reference[4].

Experimental Protocols

Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction)

This protocol describes the synthesis of a key precursor for aPKC inhibitors using the Gewald reaction.[5][6]

Reaction Scheme:

Gewald_Reaction acetophenone Acetophenone plus1 + arrow1 S8, Morpholine Ethanol, Reflux cyanoacetate Ethyl Cyanoacetate product Ethyl 2-amino-4-phenylthiophene-3-carboxylate arrow1->product

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Sulfur (S8)

  • Morpholine

  • Ethanol

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of acetophenone (1.20 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (20 mL), add sulfur (0.32 g, 10 mmol) and morpholine (0.87 g, 10 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • After cooling to room temperature, pour the mixture into a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Synthesis of a Thieno[3,4-d]imidazole-4-carboxamide PARP-1 Inhibitor

This protocol outlines the key steps for the synthesis of a potent PARP-1 inhibitor from a 3-aminothiophene-2-carboxylate precursor.[1]

Experimental Workflow:

PARP_Inhibitor_Synthesis start Methyl 3-aminothiophene-2-carboxylate step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 Methyl 3-acetamidothiophene-2-carboxylate step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 Methyl 3-acetamido-4-nitrothiophene-2-carboxylate step2->intermediate2 step3 Cyclization with Benzaldehyde (Iodobenzene diacetate) intermediate2->step3 intermediate3 Methyl 2-phenyl-1H-thieno[3,4-d]imidazole-4-carboxylate step3->intermediate3 step4 Ammonolysis (Aqueous Ammonia) intermediate3->step4 product 2-Phenyl-1H-thieno[3,4-d]imidazole-4-carboxamide step4->product

Caption: Synthetic workflow for a thieno[3,4-d]imidazole-4-carboxamide PARP-1 inhibitor.

Procedure for Cyclization and Ammonolysis:

  • Cyclization: To a solution of methyl 3-amino-4-nitrothiophene-2-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in 1,4-dioxane, add iodobenzene diacetate (2.0 eq). Stir the mixture at 55 °C for 5 minutes. After completion, work up the reaction with saturated sodium thiosulfate and sodium bicarbonate solutions and extract with dichloromethane.

  • Ammonolysis: Dissolve the crude cyclized product in methanol and add aqueous ammonia. Stir the mixture overnight. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the product from methanol to obtain the pure 2-phenyl-1H-thieno[3,4-d]imidazole-4-carboxamide.[1]

Applications in Materials Science

While the use of this compound in materials science is an emerging area, the broader class of thiophene derivatives is well-established in the development of organic electronic materials. The carboxylic acid functionality of this compound offers a convenient handle for polymerization and surface functionalization.

Conductive Polymers

Polythiophenes are a significant class of conductive polymers. The introduction of a phenyl group at the 3-position and a carboxylic acid at the 2-position of the thiophene ring can be used to tune the electronic properties and processability of the resulting polymers. The carboxylic acid group can enhance solubility and provide a site for further functionalization or for anchoring the polymer to surfaces. Although specific polymers derived directly from this compound are not extensively reported, the synthesis of poly(3-alkylthiophenes) with carboxylic acid end groups has been demonstrated, showcasing the potential for creating functionalized polythiophenes.[7][8]

Organic Solar Cells

Thiophene-based materials are widely used as donor materials in organic solar cells (OSCs).[9][10] The electronic properties of this compound could be leveraged in the design of novel donor-acceptor copolymers for OSCs. The carboxylic acid group can serve as an anchoring group to the electrode surface, potentially improving charge extraction efficiency.

Applications in Catalysis

The carboxylic acid and thiophene sulfur atom of this compound present potential coordination sites for metal ions, making it a candidate for ligand design in catalysis.

Metal Complexes in Homogeneous Catalysis

Thiophene-containing ligands have been used to prepare palladium complexes that are active in cross-coupling reactions.[11][12] While specific catalytic applications of this compound complexes are not yet widely documented, the structural motifs present suggest potential for its use in developing novel catalysts. For instance, rhodium complexes with carboxylic acid-containing ligands have been explored for C-H activation and carboxylation reactions.

Conclusion

This compound is a valuable and versatile building block with demonstrated applications in the synthesis of potent enzyme inhibitors. Its utility in materials science and catalysis is an area of growing interest, with the potential to contribute to the development of novel organic electronic materials and efficient catalytic systems. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this promising scaffold.

References

Application Notes and Protocols for the Derivatization of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylthiophene-2-carboxylic acid is a versatile scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including anticancer properties, and are also utilized in the development of novel organic materials. The derivatization of the carboxylic acid moiety allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding interactions. This document provides detailed protocols for the synthesis of various derivatives of this compound, including amides and esters, to facilitate research and development in these fields.

The primary strategies for the derivatization of this compound involve the transformation of the carboxylic acid group into more reactive intermediates or the direct coupling with nucleophiles. The main approaches covered in these notes are:

  • Amide Formation: Direct coupling with amines using coupling agents or conversion to an acid chloride followed by reaction with an amine.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents.

  • Acid Chloride Synthesis: Conversion of the carboxylic acid to the highly reactive 3-phenylthiophene-2-carbonyl chloride, a key intermediate for various derivatizations.

Experimental Protocols

Synthesis of 3-Phenylthiophene-2-carbonyl Chloride

The conversion of this compound to its corresponding acid chloride is a crucial first step for several derivatization reactions, particularly for the synthesis of amides and esters under mild conditions. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.

Protocol 1: Synthesis of 3-phenylthiophene-2-carbonyl chloride using Thionyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene or dichloromethane (DCM)

    • Rotary evaporator

    • Schlenk line or nitrogen/argon inlet

    • Round-bottom flask with a reflux condenser and a gas trap (e.g., a bubbler with mineral oil or a drying tube with CaCl₂)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous toluene or DCM (approximately 10 mL per gram of carboxylic acid).

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step should be performed in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporation with anhydrous toluene (2-3 times) can be performed.

    • The resulting crude 3-phenylthiophene-2-carbonyl chloride, which is often a solid or a high-boiling oil, can be used in the next step without further purification.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reflux Reflux (2-4 hours) This compound->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reflux Evaporation Rotary Evaporation Reflux->Evaporation AcidChloride 3-Phenylthiophene-2-carbonyl Chloride Evaporation->AcidChloride

Caption: Workflow for the synthesis of 3-phenylthiophene-2-carbonyl chloride.

Amide Synthesis

Amides of this compound can be prepared either from the acid chloride or by direct coupling of the carboxylic acid with an amine using a coupling agent.

Protocol 2a: Amide Synthesis from 3-Phenylthiophene-2-carbonyl Chloride

  • Materials:

    • 3-Phenylthiophene-2-carbonyl chloride (from Protocol 1)

    • Primary or secondary amine (1.0-1.2 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)

    • Magnetic stirrer and inert atmosphere setup

  • Procedure:

    • Dissolve the desired amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Dissolve the crude 3-phenylthiophene-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 2b: Amide Synthesis using a Coupling Agent (HATU)

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or DCM

    • Magnetic stirrer and inert atmosphere setup

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1-1.5 eq), and the amine (1.0-1.2 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.0-3.0 eq) to the solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

G cluster_start Starting Material cluster_path1 Route 1: Acid Chloride cluster_path2 Route 2: Coupling Agent cluster_product Product CarboxylicAcid This compound AcidChloride 3-Phenylthiophene-2-carbonyl Chloride CarboxylicAcid->AcidChloride SOCl₂ Amide 3-Phenylthiophene-2-carboxamide CarboxylicAcid->Amide AcidChloride->Amide Amine1 Amine + Base (e.g., TEA) Amine1->Amide CouplingAgent Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) CouplingAgent->Amide Amine2 Amine Amine2->Amide

Caption: Synthetic routes to 3-phenylthiophene-2-carboxamides.

Ester Synthesis

Protocol 3: Fischer Esterification

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., methanol, ethanol; used as solvent, large excess)

    • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (catalytic amount)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Dissolve this compound in a large excess of the desired alcohol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

    • Heat the mixture to reflux and maintain for 4-24 hours. The reaction is an equilibrium, so longer reaction times or removal of water can improve the yield. Monitor by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography or distillation.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of thiophene-2-carboxylic acid derivatives. While specific data for this compound is limited in the literature, these examples provide a good indication of expected yields and conditions.

Derivative TypeReactantsReagents/CatalystSolventTime (h)Temp. (°C)Yield (%)Reference
Amide 2-Aminothiophene, SalicylaldehydeH₂SO₄ (cat.)Ethanol3-4Reflux70-85[1]
Amide 5-Bromothiophene-2-carboxylic acid, Substituted pyrazoleTiCl₄, PyridinePyridine--~68
Ester Methyl 3-amino-4-methylthiophene-2-carboxylate, 1-Bromo-4-chlorobenzenePd(OAc)₂, P(o-tol)₃, KOAcDMA1613057[2]
Ester Methyl 3-amino-4-methylthiophene-2-carboxylate, 1-Bromo-4-fluorobenzenePd(OAc)₂, P(o-tol)₃, KOAcDMA1613033[2]
Ester 3-Aminothiophene-2-carboxylic acid, Methanol----96.5[3]
Ester 5-Phenyl-3-aminothiophene-2-carboxylic acid, Ethanol-Ethanol--55[4]

Note: The yields and conditions are highly dependent on the specific substrates and should be optimized for each new derivative.

References

Application Notes and Protocols for the Analytical Characterization of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 3-phenylthiophene-2-carboxylic acid using a suite of modern analytical techniques. The methodologies outlined are fundamental for confirming the identity, purity, and physicochemical properties of this compound, which is a critical step in research, development, and quality control processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Application Notes

Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons on both the phenyl and thiophene rings, as well as the acidic proton of the carboxylic acid group. The chemical shift of the carboxylic acid proton is characteristically downfield and can be concentration-dependent.[1] In ¹³C NMR, the carboxyl carbon will have a characteristic resonance in the 165-185 ppm range.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300 MHz or higher).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts.

Data Presentation

Table 1: Typical NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~12.0Singlet, BroadCarboxylic acid (-COOH)
¹H7.2 - 7.6MultipletPhenyl and Thiophene protons
¹³C~165 - 185SingletCarboxyl carbon (C=O)
¹³C125 - 140Multiple SingletsAromatic carbons

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the carboxylic acid group.

Application Notes

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to hydrogen bonding.[1][2] The C=O stretch of the carboxyl group appears as a strong absorption between 1710 and 1760 cm⁻¹.[1] Conjugation with the thiophene ring may lower this frequency.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a standard FT-IR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, as well as C-H and C=C stretches of the aromatic rings.

Data Presentation

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~1710-1760StrongC=O stretch (Carboxylic acid)
~1600, ~1450Medium-WeakC=C stretch (Aromatic rings)
~3100WeakC-H stretch (Aromatic)
1210-1320MediumC-O stretch

Logical Relationship: IR Spectral Interpretation

IR_Interpretation cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks Molecule This compound COOH Carboxylic Acid Molecule->COOH Thiophene Thiophene Ring Molecule->Thiophene Phenyl Phenyl Ring Molecule->Phenyl OH_stretch Broad O-H Stretch (2500-3300 cm⁻¹) COOH->OH_stretch CO_stretch Strong C=O Stretch (~1710-1760 cm⁻¹) COOH->CO_stretch Aromatic_stretch C=C & C-H Stretches (~1600, ~1450, ~3100 cm⁻¹) Thiophene->Aromatic_stretch Phenyl->Aromatic_stretch

Caption: Relationship between functional groups and IR peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Application Notes

In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3] For this compound, fragmentation of the aromatic rings may also occur. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI) - MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often effective for carboxylic acids, detecting the [M-H]⁻ ion.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

Data Presentation

Table 3: Expected Mass Spectrometry Data

Ionm/z (calculated)Description
[M-H]⁻203.0172Deprotonated molecule
[M+H]⁺205.0318Protonated molecule
[M-OH]⁺187.0218Loss of hydroxyl radical
[M-COOH]⁺159.0323Loss of carboxyl group

Note: The molecular formula of this compound is C₁₁H₈O₂S, with a monoisotopic mass of 204.0245 Da.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and for quantifying its concentration in mixtures.

Application Notes

Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6] UV detection is appropriate, as the aromatic rings provide strong chromophores.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrument and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

    • Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, e.g., ~254 nm).

  • Data Acquisition and Analysis:

    • Run a blank (injection of mobile phase) to identify any system peaks.

    • Inject the sample and record the chromatogram.

    • Determine the retention time of the main peak.

    • Calculate the purity by peak area percentage.

Data Presentation

Table 4: Example HPLC Method Parameters

ParameterValue
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient70% A to 10% A over 15 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Expected Retention TimeDependent on exact conditions

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate Column Prep_Mobile->Equilibrate Prep_Sample Prepare & Filter Sample Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Run_Method Run HPLC Method Inject->Run_Method Record Record Chromatogram Run_Method->Record Integrate Integrate Peaks Record->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information on the thermal stability and phase transitions of the material.

Application Notes

TGA can be used to determine the decomposition temperature of this compound. DSC can identify the melting point and any other phase transitions. For carboxylic acids, thermal decomposition can occur via decarboxylation.[7][8]

Experimental Protocol: TGA/DSC
  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrument Setup:

    • Place the sample pan in the TGA or DSC furnace.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

    • Record the weight loss (TGA) or heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition.

    • From the DSC curve, determine the melting point (peak of the endothermic transition).

Data Presentation

Table 5: Expected Thermal Analysis Data

TechniqueParameterExpected Observation
DSCMelting PointA sharp endothermic peak
TGADecompositionA significant weight loss step

Note: Specific temperatures will depend on the purity of the sample and experimental conditions.

References

Application Notes and Protocols: Spectroscopic Analysis of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-phenylthiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document includes predicted spectral data, detailed experimental protocols, and workflow diagrams to guide researchers in their analytical studies. This compound and its derivatives are recognized as important intermediates in the development of various therapeutic agents, including PARP inhibitors.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted ¹H NMR and ¹³C NMR chemical shifts and expected mass spectrometry fragments. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.6-7.8Doublet1HThiophene H5
~7.3-7.5Multiplet5HPhenyl group protons
~7.1-7.2Doublet1HThiophene H4

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165-170Carboxylic acid carbon (-COOH)
~140-145Thiophene C3 (attached to phenyl)
~135-140Phenyl C1 (ipso-carbon)
~130-135Thiophene C2 (attached to COOH)
~128-130Phenyl C2, C6, C3, C5, C4
~125-128Thiophene C5
~120-125Thiophene C4

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion/FragmentNotes
204.02[M]⁺Molecular Ion
205.03[M+H]⁺Protonated Molecular Ion
227.01[M+Na]⁺Sodium Adduct
187.02[M-OH]⁺Loss of hydroxyl radical
159.03[M-COOH]⁺Loss of carboxyl group

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the TMS signal.

  • ¹³C NMR Data Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution should be filtered to remove any particulate matter.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Set up the mass spectrometer with an ESI source.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflows for the characterization of this compound.

experimental_workflow synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation

Caption: General workflow for the synthesis and characterization of this compound.

logical_relationship cluster_nmr NMR Analysis cluster_ms MS Analysis compound This compound h_nmr ¹H NMR (Proton Environment) compound->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) compound->c_nmr molecular_weight Molecular Weight (m/z of Molecular Ion) compound->molecular_weight fragmentation Fragmentation Pattern (Structural Fragments) compound->fragmentation proton_signals proton_signals h_nmr->proton_signals coupling_constants coupling_constants h_nmr->coupling_constants carbon_signals carbon_signals c_nmr->carbon_signals molecular_formula molecular_formula molecular_weight->molecular_formula substructural_info substructural_info fragmentation->substructural_info

Caption: Logical relationship between the compound and the information obtained from different spectroscopic techniques.

Application of 3-Phenylthiophene-2-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylthiophene-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This privileged structure has been successfully employed in the development of potent and selective inhibitors for various therapeutic targets, including enzymes and signaling pathway components implicated in cancer, viral infections, and metabolic disorders. The thiophene core, coupled with a phenyl group and a carboxylic acid moiety, provides a unique framework for molecular interactions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties through targeted chemical modifications.

These application notes provide an overview of the key therapeutic areas where this compound derivatives have shown significant promise. Detailed protocols for the synthesis of representative compounds and the execution of relevant biological assays are included to facilitate further research and drug discovery efforts in this area.

Therapeutic Applications and Quantitative Data

Derivatives of this compound have been investigated as inhibitors of several key biological targets. The following tables summarize the quantitative data for some of the most promising applications.

FTO Demethylase Inhibitors for Leukemia

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a promising target for anti-leukemia drug development.[1] 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as potent FTO inhibitors with significant antileukemia activity.[1][2][3]

CompoundTargetIC50 (μM)Cell-based AssayCell LineActivityReference
12o/F97 FTO0.09 ± 0.01AntiproliferativeMOLM-13GI50 = 0.23 ± 0.04 μM[1]
FB23 FTO0.28 ± 0.03AntiproliferativeMOLM-13GI50 = 2.4 ± 0.3 μM[1]
Atypical Protein Kinase C (aPKC) Inhibitors

Atypical protein kinase C (aPKC) isoforms are implicated in inflammatory responses and cancer.[4][5] Phenylthiophene-based inhibitors of aPKC have been shown to effectively block vascular endothelial permeability.[4][5]

CompoundTargetIC50 (μM)Cell-based AssayCell LineEC50 (nM)Reference
6 aPKCζ0.03 ± 0.01NFκB TranscriptionHEK29310 ± 2[4]
32 aPKCζ0.05 ± 0.01NFκB TranscriptionHEK29320 ± 5[4]
Antiviral Agents

The this compound scaffold has been utilized to develop antiviral agents against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Enterovirus 71 (EV71).[6][7][8]

CompoundVirusTargetEC50 (μM)CC50 (μM)Reference
2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) HIV-1Reverse Transcriptase3.8 (μg/mL)>100 (μg/mL)[7][8]
N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (5a) EV71Capsid Protein1.42>100[6]
Agents for Metabolic Disorders

Derivatives of thiophene-2-carboxylic acid have been shown to ameliorate metabolic disorders by inhibiting the mTORC1 signaling pathway, which in turn regulates the SREBP-1c transcription factor involved in lipid biosynthesis.

CompoundTarget PathwayCell-based AssayCell LineEffectReference
ZJ001 mTORC1/SREBP-1cSRE-luciferase reporterHepG2Dose-dependent inhibition of SRE-containing promoter[9]

Experimental Protocols

Synthesis of 3-Arylaminothiophenic-2-carboxylic Acid Derivatives (FTO Inhibitors)

This protocol describes a general method for the synthesis of 3-arylaminothiophenic-2-carboxylic acid derivatives, adapted from the literature.[2]

Workflow for Synthesis of FTO Inhibitors

A Methyl 3-aminothiophene-2-carboxylate C Buchwald-Hartwig Amination A->C B Arylboronic acid B->C D Methyl 3-(arylamino)thiophene-2-carboxylate C->D Pd catalyst, ligand E Hydrolysis (LiOH) D->E F 3-(Arylamino)thiophene-2-carboxylic acid E->F

Caption: Synthetic scheme for 3-arylaminothiophenic-2-carboxylic acids.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Substituted arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K2CO3)

  • Toluene, anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Buchwald-Hartwig Amination: a. To a dried flask, add methyl 3-aminothiophene-2-carboxylate (1.0 eq), substituted arylboronic acid (1.2 eq), K2CO3 (2.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.1 eq). b. Evacuate and backfill the flask with argon three times. c. Add anhydrous toluene via syringe. d. Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. f. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the methyl ester intermediate.

  • Hydrolysis: a. Dissolve the methyl ester intermediate in a mixture of THF, MeOH, and water (3:1:1). b. Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS. c. After completion, concentrate the reaction mixture under reduced pressure to remove organic solvents. d. Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl. e. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final 3-arylaminothiophenic-2-carboxylic acid derivative.

In Vitro FTO Demethylase Inhibition Assay

This fluorescence-based assay measures the demethylase activity of FTO on a methylated RNA substrate.[10][11]

Workflow for FTO Inhibition Assay

A m6A-RNA substrate C Incubation with inhibitor A->C B FTO enzyme B->C D Demethylated RNA C->D Demethylation F Fluorescence Measurement D->F E Fluorescent dye (DFHBI-1T) E->F G High Fluorescence F->G No Inhibition H Low Fluorescence F->H Inhibition

Caption: Workflow of the fluorescence-based FTO inhibition assay.

Materials:

  • Recombinant human FTO protein

  • m6A-methylated RNA substrate (e.g., m6A7-Broccoli)

  • Assay buffer: 50 mM HEPES (pH 7.0), 50 μM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI-1T) fluorescent dye

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 μL of the compound solution to each well.

  • Add 48 μL of a master mix containing FTO enzyme and the m6A-RNA substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 50 μL of DFHBI-1T solution to each well.

  • Incubate for an additional 20 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (excitation/emission ≈ 485/535 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Permeability Assay for aPKC Inhibitors

This protocol describes a method to assess the effect of aPKC inhibitors on vascular endothelial permeability using a transwell assay.[4][12]

Workflow for Cell Permeability Assay

A Seed endothelial cells on transwell insert B Culture to form a confluent monolayer A->B C Treat with VEGF/TNF-α and aPKC inhibitor B->C D Add fluorescently labeled dextran to apical chamber C->D E Incubate for a defined time D->E F Measure fluorescence in basolateral chamber E->F G Calculate permeability F->G

Caption: Workflow for the transwell-based cell permeability assay.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Transwell inserts (e.g., 0.4 μm pore size)

  • Endothelial cell growth medium

  • VEGF (Vascular Endothelial Growth Factor) or TNF-α (Tumor Necrosis Factor-alpha)

  • Test compounds (aPKC inhibitors)

  • FITC-dextran (70 kDa)

  • Fluorescence plate reader

Procedure:

  • Seed HUVECs onto the apical side of transwell inserts and culture until a confluent monolayer is formed.

  • Pre-treat the HUVEC monolayers with various concentrations of the aPKC inhibitor for 1 hour.

  • Add VEGF (e.g., 50 ng/mL) or TNF-α (e.g., 10 ng/mL) to the apical chamber to induce permeability.

  • Simultaneously, add FITC-dextran to the apical chamber.

  • Incubate for a specified time (e.g., 4 hours).

  • Collect samples from the basolateral chamber and measure the fluorescence intensity.

  • Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer. A reduction in fluorescence in the basolateral chamber in the presence of the inhibitor indicates its efficacy in preventing hyperpermeability.

Signaling Pathways

mTORC1-SREBP-1c Signaling Pathway in Metabolic Regulation

The mTORC1 pathway is a key regulator of cellular metabolism, and its activation leads to increased lipid synthesis through the SREBP-1c transcription factor.[9][13][14][15][16] Thiophene derivatives can modulate this pathway to ameliorate metabolic disorders.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c_p precursor SREBP-1c mTORC1->SREBP1c_p Activation SREBP1c_n nuclear SREBP-1c SREBP1c_p->SREBP1c_n Processing & Translocation LipogenicGenes Lipogenic Genes SREBP1c_n->LipogenicGenes Transcription Insulin Insulin Insulin->InsulinReceptor ThiopheneDerivative Thiophene Derivative ThiopheneDerivative->mTORC1 Inhibition

Caption: Inhibition of the mTORC1-SREBP-1c pathway by thiophene derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central mediator of inflammation.[17][18][19][20][21] Atypical PKC isoforms play a crucial role in the activation of this pathway, and their inhibition by this compound derivatives can block inflammatory responses.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TNF/IL-1 Receptor aPKC aPKC Receptor->aPKC IKK IKK Complex aPKC->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release InflammatoryGenes Inflammatory Genes NFkB_n->InflammatoryGenes Transcription Stimulus TNF-α / IL-1β Stimulus->Receptor ThiopheneDerivative Thiophene Derivative ThiopheneDerivative->aPKC Inhibition

Caption: Inhibition of the NF-κB pathway via aPKC by thiophene derivatives.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for medicinal chemistry campaigns targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the therapeutic potential of this important class of molecules.

References

Synthesis of 3-Phenylthiophene-2-Carboxylic Acid Derivatives: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3-phenylthiophene-2-carboxylic acid and its derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential therapeutic applications, particularly as inhibitors of the Fat Mass and Obesity-associated (FTO) protein, a target implicated in various diseases, including acute myeloid leukemia (AML).

The synthetic strategies outlined herein focus on robust and versatile methods, including the Gewald aminothiophene synthesis, Suzuki-Miyaura cross-coupling, and subsequent hydrolysis to yield the target carboxylic acid derivatives. This guide offers a comprehensive resource, from foundational chemical reactions to the biological context of these promising compounds.

I. Synthetic Pathways

The synthesis of this compound derivatives can be efficiently achieved through a multi-step process. A common and effective route involves the initial construction of a substituted 2-aminothiophene ring via the Gewald reaction. This is followed by the introduction of the phenyl group at the 3-position using a Suzuki-Miyaura cross-coupling reaction. The final step involves the hydrolysis of the ester group to the carboxylic acid.

Synthesis_Workflow aminothiophene aminothiophene aminothiophene2 aminothiophene2 bromothiophene bromothiophene phenylthiophene_ester2 phenylthiophene_ester2 bromothiophene->phenylthiophene_ester2 Suzuki Coupling with Phenylboronic Acid phenylthiophene_ester phenylthiophene_ester

II. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction)

This protocol describes the synthesis of a key 2-aminothiophene intermediate.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (2.0 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 3-phenylthiophene-2-carboxylate (Suzuki-Miyaura Coupling)

This protocol details the palladium-catalyzed cross-coupling of a brominated thiophene with phenylboronic acid. A representative procedure starting from a commercially available or synthesized bromothiophene ester is provided.

Materials:

  • Ethyl 3-bromothiophene-2-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent system)

Procedure:

  • To a round-bottom flask, add ethyl 3-bromothiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Hydrolysis)

This protocol describes the final step of converting the ester to the desired carboxylic acid.

Materials:

  • Ethyl 3-phenylthiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 3-phenylthiophene-2-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 4N, 2-3 eq) to the flask.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slow addition of concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

III. Quantitative Data

The following tables summarize representative quantitative data for the key synthetic steps. Yields and physical properties may vary depending on the specific substrates and reaction conditions used.

Table 1: Gewald Reaction for Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Starting MaterialsProductYield (%)Melting Point (°C)Reference
Acetophenone, Ethyl cyanoacetate, SulfurEthyl 2-amino-4-phenylthiophene-3-carboxylate75-8598-100General Procedure

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Aryl BromideProductCatalyst SystemYield (%)Reference
Ethyl 3-bromothiophene-2-carboxylateEthyl 3-phenylthiophene-2-carboxylatePd(OAc)₂/PPh₃70-90General Procedure
2-Bromothiophene2-PhenylthiophenePd(PPh₃)₄~95[1]

Table 3: Hydrolysis of Thiophene Esters

EsterProductConditionsYield (%)Reference
Ethyl 3-phenylthiophene-2-carboxylateThis compoundNaOH, EtOH/H₂O, reflux>90General Procedure
5-Phenyl-3-aminothiophene-2-carboxylic acid methyl ester5-Phenyl-3-aminothiophene-2-carboxylic acid4N NaOH, Methanol, reflux94[2]

IV. Application in Drug Development: FTO Inhibition in Acute Myeloid Leukemia

Derivatives of this compound have emerged as potent inhibitors of the FTO protein. FTO is an RNA demethylase that removes the N6-methyladenosine (m⁶A) modification from mRNA.[3][4] In certain subtypes of acute myeloid leukemia (AML), FTO is highly expressed and acts as an oncogene.[3][5]

FTO exerts its pro-leukemogenic effects by demethylating the mRNA of key tumor suppressor genes, such as ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha). This demethylation leads to the degradation of these mRNAs, reducing the levels of the corresponding proteins and thereby promoting leukemia cell survival and blocking differentiation.[3][5] Additionally, FTO can positively regulate the expression of oncogenes like MYC.[6]

Inhibition of FTO by compounds such as this compound derivatives leads to an increase in m⁶A levels on target mRNAs. This hypermethylation stabilizes the transcripts of tumor suppressors like ASB2 and RARA, leading to their increased expression.[3][6] Conversely, FTO inhibition can lead to the downregulation of MYC expression.[6] The restoration of ASB2 and RARA expression and the suppression of MYC can induce differentiation and apoptosis in AML cells, highlighting the therapeutic potential of FTO inhibitors.[3][6]

FTO_Signaling_Pathway Inhibitor 3-Phenylthiophene- 2-carboxylic Acid Derivative FTO FTO Inhibitor->FTO Inhibition ASB2_protein ASB2_protein differentiation differentiation ASB2_protein->differentiation apoptosis apoptosis differentiation->apoptosis RARA_protein RARA_protein RARA_protein->differentiation MYC_protein MYC_protein proliferation proliferation MYC_protein->proliferation Blocks ASB2_mRNA ASB2_mRNA RARA_mRNA RARA_mRNA MYC_mRNA MYC_mRNA ASB2_mRNA_demethylated ASB2_mRNA_demethylated RARA_mRNA_demethylated RARA_mRNA_demethylated

References

Application Notes and Protocols for 3-Phenylthiophene-2-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving 3-phenylthiophene-2-carboxylic acid and its derivatives. This document includes detailed protocols for common transformations, a summary of reaction conditions, and insights into its application in drug development, particularly as a scaffold for inhibitors of the FTO protein in Acute Myeloid Leukemia (AML).

I. Introduction

This compound is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and derivatives of this compound are no exception. A notable application is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase that plays a critical oncogenic role in acute myeloid leukemia (AML).[1][2][3]

II. Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound and its derivatives is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. Further modifications and functionalization can then be carried out to obtain the desired derivatives.

III. Key Reactions and Experimental Protocols

This section details the experimental protocols for the conversion of this compound into its acid chloride, ester, and amide derivatives. These reactions are fundamental for creating a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Conversion to 3-Phenylthiophene-2-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for subsequent reactions, such as amidation and esterification under specific conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4][5][6]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-phenylthiophene-2-carbonyl chloride can be used in the next step without further purification.

Esterification of this compound

Ester derivatives are often synthesized to improve the pharmacokinetic properties of a lead compound. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method.[7][8]

Experimental Protocol (Fischer Esterification):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).

  • Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Amidation of this compound

Amide derivatives are frequently synthesized in drug development to explore hydrogen bonding interactions with biological targets. Direct amidation can be achieved using coupling agents or by first converting the carboxylic acid to an acid chloride.

Experimental Protocol (via Acid Chloride):

  • Prepare 3-phenylthiophene-2-carbonyl chloride as described in Protocol III.1.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.

  • Add the amine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

IV. Data Presentation

The following tables summarize typical reaction conditions and expected yields for the described transformations. Note that yields are representative and can vary based on the specific substrate and reaction scale.

Reaction Reagents and Conditions Typical Yield (%) Reference
Acid Chloride Formation This compound, SOCl₂ (excess), reflux, 2-4 h>95 (crude)[4][9]
Esterification (Fischer) This compound, alcohol (excess), cat. H₂SO₄, reflux, 4-24 h60-90[7][8][10]
Amidation (via Acid Chloride) 3-phenylthiophene-2-carbonyl chloride, amine, TEA, DCM, 0°C to rt, 2-16 h70-95[11]

V. Application in Drug Development: FTO Inhibition in AML

Derivatives of this compound have shown promise as inhibitors of the FTO protein, a key enzyme in RNA epigenetics.[3] In certain subtypes of acute myeloid leukemia (AML), FTO is highly expressed and acts as an oncogene.[1][3] FTO functions by demethylating N6-methyladenosine (m⁶A) on mRNA, which affects the stability and translation of its target transcripts.

Key downstream targets of FTO in AML include the mRNAs of ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[1][2][12] By removing the m⁶A marks, FTO leads to the degradation of these transcripts, resulting in decreased protein levels of ASB2 and RARA.[1] These proteins are crucial for myeloid differentiation. Consequently, high FTO activity contributes to a block in differentiation and promotes leukemogenesis. FTO has also been shown to positively regulate the expression of the oncogene MYC.[13][14]

Inhibitors based on the this compound scaffold can block the demethylase activity of FTO. This leads to an increase in m⁶A levels on ASB2 and RARA mRNA, stabilizing them and increasing their protein expression.[13] This, in turn, can promote the differentiation of leukemic cells. Conversely, FTO inhibition leads to a decrease in MYC expression.[13][15]

VI. Visualizations

Signaling Pathway of FTO in AML

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO (m6A Demethylase) m6A_ASB2_RARA m6A on ASB2/RARA mRNA FTO->m6A_ASB2_RARA Demethylation (-CH3) ASB2_RARA_mRNA ASB2/RARA mRNA m6A_ASB2_RARA->ASB2_RARA_mRNA Stabilization ASB2_RARA_Protein ASB2 & RARA Proteins ASB2_RARA_mRNA->ASB2_RARA_Protein Translation MYC_mRNA MYC mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Differentiation Myeloid Differentiation ASB2_RARA_Protein->Differentiation Promotes Leukemogenesis Leukemogenesis MYC_Protein->Leukemogenesis Promotes Differentiation->Leukemogenesis Inhibits Inhibitor 3-Phenylthiophene- 2-carboxylic acid Derivative (Inhibitor) Inhibitor->FTO Inhibits

Caption: FTO signaling pathway in AML and the effect of inhibitors.

Experimental Workflow for Functionalization

Experimental_Workflow cluster_reactions start 3-Phenylthiophene- 2-carboxylic acid acid_chloride 3-Phenylthiophene- 2-carbonyl chloride start->acid_chloride ester Ester Derivative start->ester amide Amide Derivative acid_chloride->amide reagent1 SOCl₂ reagent2 Alcohol, H+ reagent3 Amine, Base

Caption: General workflow for derivatization reactions.

References

Application Notes and Protocols: 3-Phenylthiophene-2-carboxylic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylthiophene-2-carboxylic acid is a versatile bifunctional molecule incorporating both a thiophene and a phenyl ring. This unique structural motif makes it a valuable building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The carboxylic acid functionality serves as a convenient handle for various chemical transformations, including amidation, esterification, and conversion to the more reactive acid chloride. These transformations pave the way for subsequent cyclization reactions to construct fused and non-fused heterocyclic systems such as thieno[3,2-d]pyrimidines, oxadiazoles, and triazoles. Many of these resulting heterocyclic scaffolds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties, making this compound a key starting material in drug discovery programs.

These application notes provide an overview of the synthetic utility of this compound and its derivatives, along with detailed experimental protocols for the preparation of key intermediates and their subsequent conversion to important heterocyclic systems.

Synthetic Pathways Overview

The primary synthetic strategies for elaborating this compound into more complex heterocyclic structures involve the initial activation of the carboxylic acid group. This is typically achieved by converting it into the corresponding acid chloride, which then serves as a versatile intermediate for the synthesis of amides and hydrazides. These intermediates are then subjected to various cyclization reactions to afford the desired heterocyclic cores.

Synthetic_Pathways This compound This compound 3-Phenylthiophene-2-carbonyl chloride 3-Phenylthiophene-2-carbonyl chloride This compound->3-Phenylthiophene-2-carbonyl chloride SOCl₂ or (COCl)₂ 3-Phenylthiophene-2-carboxamide 3-Phenylthiophene-2-carboxamide 3-Phenylthiophene-2-carbonyl chloride->3-Phenylthiophene-2-carboxamide Amine (e.g., NH₃) 3-Phenylthiophene-2-carbohydrazide 3-Phenylthiophene-2-carbohydrazide 3-Phenylthiophene-2-carbonyl chloride->3-Phenylthiophene-2-carbohydrazide Hydrazine Hydrate Thieno[3,2-d]pyrimidines Thieno[3,2-d]pyrimidines 3-Phenylthiophene-2-carboxamide->Thieno[3,2-d]pyrimidines Cyclization Reagents 1,3,4-Oxadiazoles 1,3,4-Oxadiazoles 3-Phenylthiophene-2-carbohydrazide->1,3,4-Oxadiazoles e.g., CS₂/KOH then H⁺ 1,2,4-Triazoles 1,2,4-Triazoles 3-Phenylthiophene-2-carbohydrazide->1,2,4-Triazoles e.g., Phenyl isothiocyanate then cyclization

Figure 1: General synthetic routes from this compound.

Key Intermediates and Their Synthesis Protocols

The following protocols detail the synthesis of crucial intermediates derived from this compound.

Protocol 1: Synthesis of 3-Phenylthiophene-2-carbonyl chloride

Application Note: 3-Phenylthiophene-2-carbonyl chloride is a highly reactive intermediate essential for the synthesis of amides, esters, and hydrazides. Its preparation from the corresponding carboxylic acid is a fundamental first step in many synthetic sequences.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-phenylthiophene-2-carbonyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

ParameterValue
Reactants This compound, Thionyl chloride
Solvent Toluene (anhydrous)
Catalyst DMF (catalytic)
Temperature Reflux (~110 °C)
Reaction Time 2-4 hours
Typical Yield >90% (crude)
Protocol 2: Synthesis of 3-Phenylthiophene-2-carboxamide

Application Note: Carboxamides are stable intermediates that can undergo various cyclization reactions to form nitrogen-containing heterocycles. They are also of interest as potential bioactive molecules themselves.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-phenylthiophene-2-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Reactants 3-Phenylthiophene-2-carbonyl chloride, Ammonia
Solvent DCM or THF (anhydrous)
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Typical Yield 85-95%
Protocol 3: Synthesis of 3-Phenylthiophene-2-carbohydrazide

Application Note: Carboxylic acid hydrazides are pivotal intermediates for the synthesis of five-membered heterocycles containing two or three nitrogen atoms, such as oxadiazoles, thiadiazoles, and triazoles.[1][2][3]

Experimental Protocol:

  • Reaction Setup: Dissolve 3-phenylthiophene-2-carbonyl chloride (1.0 eq) in a suitable solvent like chloroform or THF in a round-bottom flask.[1]

  • Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at 0 °C with constant stirring.

  • Reaction Conditions: After the addition is complete, bring the reaction mixture to room temperature and then reflux for 1-3 hours.[1]

  • Work-up: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain pure 3-phenylthiophene-2-carbohydrazide.

ParameterValue
Reactants 3-Phenylthiophene-2-carbonyl chloride, Hydrazine hydrate
Solvent Chloroform or THF
Temperature 0 °C to reflux
Reaction Time 1-3 hours
Typical Yield 70-85%

Synthesis of Heterocyclic Compounds

The following protocols outline the synthesis of various heterocyclic systems starting from the key intermediates of this compound.

Protocol 4: Synthesis of 2-(3-Phenylthiophen-2-yl)-1,3,4-oxadiazole-5-thiol

Application Note: 1,3,4-Oxadiazole derivatives are known to possess a broad spectrum of biological activities. This protocol describes a two-step, one-pot synthesis from the corresponding carbohydrazide.

Oxadiazole_Synthesis 3-Phenylthiophene-2-carbohydrazide 3-Phenylthiophene-2-carbohydrazide Potassium dithiocarbazate intermediate Potassium dithiocarbazate intermediate 3-Phenylthiophene-2-carbohydrazide->Potassium dithiocarbazate intermediate 1. CS₂, KOH, EtOH, reflux 2-(3-Phenylthiophen-2-yl)-1,3,4-oxadiazole-5-thiol 2-(3-Phenylthiophen-2-yl)-1,3,4-oxadiazole-5-thiol Potassium dithiocarbazate intermediate->2-(3-Phenylthiophen-2-yl)-1,3,4-oxadiazole-5-thiol 2. H₂O, H⁺ (acidification)

Figure 2: Synthesis of a 1,3,4-oxadiazole derivative.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-phenylthiophene-2-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add potassium hydroxide (1.1 eq) to the solution and stir until it dissolves. Then, add carbon disulfide (1.5 eq) dropwise.

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to afford the pure 1,3,4-oxadiazole derivative.

ParameterValue
Reactants 3-Phenylthiophene-2-carbohydrazide, Carbon disulfide, KOH
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 8-12 hours
Typical Yield 65-80%
Protocol 5: Synthesis of 5-(3-Phenylthiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Application Note: 1,2,4-Triazole derivatives are a well-known class of compounds with diverse pharmacological applications, including antifungal and antimicrobial activities.[2][3]

Experimental Protocol:

  • Step 1: Formation of Thiosemicarbazide Intermediate a. Reaction Setup: Dissolve 3-phenylthiophene-2-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask. b. Reagent Addition: Add phenyl isothiocyanate (1.0 eq) to the solution. c. Reaction Conditions: Reflux the mixture for 4-6 hours. d. Work-up: Cool the reaction mixture and collect the precipitated thiosemicarbazide intermediate by filtration. Wash with cold ethanol.

  • Step 2: Cyclization to the Triazole a. Reaction Setup: Suspend the dried thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2M). b. Reaction Conditions: Reflux the mixture for 6-8 hours. c. Work-up: Cool the reaction mixture and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the product. d. Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

ParameterValue (Step 1)Value (Step 2)
Reactants 3-Phenylthiophene-2-carbohydrazide, Phenyl isothiocyanateThiosemicarbazide intermediate, NaOH
Solvent Absolute EthanolAqueous NaOH
Temperature RefluxReflux
Reaction Time 4-6 hours6-8 hours
Typical Yield 75-90% (overall)
Protocol 6: Synthesis of 2-Substituted-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Application Note: Thieno[3,2-d]pyrimidines are bioisosteres of purines and have been investigated for a range of biological activities, including as kinase inhibitors. The synthesis often proceeds from a 3-aminothiophene-2-carboxylate, which can be conceptually derived from this compound via a Curtius or Hofmann rearrangement of the corresponding amide. A more direct, albeit multistep, conceptual pathway is outlined below.

Thienopyrimidine_Synthesis This compound This compound 3-Aminothiophene Derivative 3-Amino-3-phenylthiophene-2-carboxylate (Conceptual Intermediate) This compound->3-Aminothiophene Derivative Multi-step transformation (e.g., via Curtius rearrangement) Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Aminothiophene Derivative->Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization with e.g., Formamide

Figure 3: Conceptual pathway to thieno[3,2-d]pyrimidines.

Note: The direct conversion of this compound to the corresponding 3-aminothiophene-2-carboxylate is a non-trivial multi-step process. The following is a generalized protocol based on the cyclization of a 3-aminothiophene-2-carboxylate intermediate.

Experimental Protocol (from 3-amino-3-phenylthiophene-2-carboxylate):

  • Reaction Setup: In a round-bottom flask, place the 3-amino-3-phenylthiophene-2-carboxylate derivative (1.0 eq).

  • Reagent Addition: Add an excess of formamide.

  • Reaction Conditions: Heat the mixture at 180-200 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or acetic acid.

ParameterValue
Reactants 3-Amino-3-phenylthiophene-2-carboxylate, Formamide
Solvent None (neat)
Temperature 180-200 °C
Reaction Time 4-6 hours
Typical Yield 50-70%

Summary of Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of heterocyclic compounds and their precursors from this compound.

Starting MaterialProductReagents & ConditionsTypical Yield (%)
This compound3-Phenylthiophene-2-carbonyl chlorideSOCl₂, Toluene, reflux, 2-4h>90
3-Phenylthiophene-2-carbonyl chloride3-Phenylthiophene-2-carboxamideNH₃, DCM, 0°C to RT, 1-2h85-95
3-Phenylthiophene-2-carbonyl chloride3-Phenylthiophene-2-carbohydrazideN₂H₄·H₂O, THF, reflux, 1-3h70-85
3-Phenylthiophene-2-carbohydrazide2-(3-Phenylthiophen-2-yl)-1,3,4-oxadiazole-5-thiol1. CS₂, KOH, EtOH, reflux, 8-12h; 2. H⁺65-80
3-Phenylthiophene-2-carbohydrazide5-(3-Phenylthiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol1. PhNCS, EtOH, reflux, 4-6h; 2. NaOH(aq), reflux, 6-8h; 3. H⁺75-90

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundational guide for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development to explore the rich chemistry of this scaffold and to generate novel molecules with potential therapeutic applications. The straightforward conversion of the carboxylic acid to key intermediates such as the acid chloride, amide, and hydrazide opens up a multitude of possibilities for constructing complex molecular architectures.

References

Application Notes and Protocols: Biological Assays Involving 3-Phenylthiophene-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and experimental protocols for various biological assays involving 3-phenylthiophene-2-carboxylic acid and its structurally related analogs. The information is compiled from recent studies and is intended to guide researchers in evaluating the biological activities of this class of compounds. The applications covered include cancer, metabolic disorders, infectious diseases, and inflammation.

Inhibition of Atypical Protein Kinase C (aPKC) for Anti-Inflammatory and Anti-Vascular Permeability Applications

A series of 2-amino-3-carboxy-4-phenylthiophenes has been identified as potent and specific inhibitors of atypical Protein Kinase C (aPKC) isoforms.[1] These inhibitors have shown efficacy in preventing vascular permeability and NFκB-induced gene transcription, suggesting their potential in treating conditions like macular edema and inflammation.[1] The inhibitory activity is optimized by electron-donating substituents on the C-4 aryl moiety.[1]

Quantitative Data: aPKC Inhibition
Compound/SubseriesC-3 SubstituentC-4 Aryl Substituent (Z)% Inhibition (at 30 µM)EC50 (Cellular Assay)Reference
24a C-3 Ethyl EsterH87%-[1]
24b C-3 Carboxylic AcidH65%-[1]
Subseries C Ethyl EsterElectron-donating Z-groupsGenerally high inhibitionLow nanomolar for potent compounds[1]
Subseries D Benzyl EsterElectron-donating Z-groupsGenerally high inhibitionLow nanomolar for potent compounds[1]
Compounds 35-39 Ethyl EsterElectron-withdrawing Z-groupsSignificantly decreased activity-[1]
Compounds 46-50 Benzyl EsterElectron-withdrawing Z-groupsSignificantly decreased activity-[1]
Compound 6 ---Low nanomolar[1]
Compound 32 ---Low nanomolar[1]
Experimental Protocol: aPKC Inhibition Assay (ADP Quest Assay)

This protocol is based on the methodology used to screen 2-amino-3-carboxy-4-phenylthiophene analogs for their ability to inhibit aPKCζ.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against aPKCζ.

Materials:

  • aPKCζ enzyme (500 ng/ml)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • ADP Quest Assay Kit (DiscoverX)

  • Assay buffer

  • ATP

  • Substrate peptide

  • Microplate reader

Procedure:

  • Prepare a solution of the aPKCζ enzyme in the assay buffer to a final concentration of 500 ng/ml.

  • Prepare serial dilutions of the test compounds. The final concentration used for initial screening in the cited study was 30 µM.[1]

  • In a suitable microplate, add the aPKCζ enzyme solution.

  • Add the test compound solutions to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate according to the ADP Quest Assay Kit manufacturer's instructions to allow the kinase reaction to proceed.

  • Stop the reaction and add the detection reagents as per the kit protocol.

  • Read the plate on a microplate reader to measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Calculate the percentage inhibition for each compound relative to the vehicle control.

  • For potent compounds, perform dose-response experiments to determine the IC50 value.

Diagram: aPKC Inhibition Workflow

aPKC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme aPKCζ Enzyme Solution (500 ng/ml) Plate Add Enzyme, Compounds, & Controls to Microplate Enzyme->Plate Compounds Test Compound Dilutions (e.g., 30 µM) Compounds->Plate Controls Vehicle & Positive Controls Controls->Plate Reaction Initiate Reaction with ATP & Substrate Plate->Reaction Incubate Incubate Reaction->Incubate Detect Add Detection Reagents Incubate->Detect Read Read Plate Detect->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the aPKC inhibition assay.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) for Metabolic Disorders

3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a derivative of the thiophene carboxylic acid scaffold, has been identified as a novel allosteric inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK).[2] BDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), and its inhibition can reduce branched-chain amino acid (BCAA) concentrations in vivo, which is a potential therapeutic strategy for metabolic diseases like Maple Syrup Urine Disease (MSUD).[2]

Quantitative Data: BDK Inhibition
CompoundTargetIC50In Vivo EffectReference
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) BDK3.19 µMReduces plasma BCAA concentrations in mice[2]
BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) BDK-Increases residual BCKDC activity in cultured cells[2]
BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide) BDK (Prodrug of BT2)-Increases residual BCKDC activity in cultured cells[2]
Experimental Protocol: In Vivo Evaluation of BDK Inhibitors in Mice

This protocol is a general representation based on the in vivo study of BT2.[2]

Objective: To assess the in vivo efficacy of a BDK inhibitor by measuring its effect on BCKDC phosphorylation and plasma BCAA levels.

Materials:

  • Wild-type mice

  • Test compound (e.g., BT2) formulated for administration (e.g., in a suitable vehicle)

  • Equipment for oral gavage or other route of administration

  • Materials for blood collection (e.g., capillary tubes, EDTA tubes)

  • Materials for tissue harvesting (e.g., dissection tools, liquid nitrogen)

  • Equipment for plasma separation (centrifuge)

  • Analytical equipment for BCAA measurement (e.g., LC-MS/MS)

  • Reagents and equipment for Western blotting to analyze BCKDC phosphorylation status.

Procedure:

  • Acclimate wild-type mice to the housing conditions.

  • Divide the mice into a control group (receiving vehicle) and a treatment group (receiving the test compound).

  • Administer the test compound (e.g., BT2 at 20 mg/kg/day) to the treatment group for a specified period (e.g., 1 week).[2] Administer the vehicle to the control group on the same schedule.

  • At the end of the treatment period, collect blood samples from the mice.

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples to quantify the concentrations of branched-chain amino acids (leucine, isoleucine, valine).

  • Euthanize the mice and harvest tissues of interest (e.g., heart, muscle, kidneys, liver).[2]

  • Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C.

  • Prepare protein lysates from the tissue samples.

  • Use Western blotting to analyze the phosphorylation status of the BCKDC E1α subunit to determine the extent of dephosphorylation (activation) of the complex.

  • Compare the plasma BCAA levels and BCKDC phosphorylation status between the treatment and control groups to evaluate the in vivo efficacy of the inhibitor.

Diagram: BDK Inhibition Signaling Pathway

BDK_Pathway cluster_regulation BCKDC Regulation BDK BDK (Kinase) BCKDC_active Active BCKDC (Dephosphorylated) BDK->BCKDC_active Phosphorylation BCKDC_inactive Inactive BCKDC (Phosphorylated) BCKA Branched-Chain α-Ketoacids (BCKAs) BCKDC_active->BCKA Metabolism BCAA Branched-Chain Amino Acids (BCAAs) BCAA->BCKA Transamination BT2 BT2 (Inhibitor) BT2->BDK Inhibition

Caption: Allosteric inhibition of BDK by BT2.

Anticancer Activity via Cytotoxicity and Spheroid Growth Inhibition

Thiophene carboxamide derivatives have been investigated as biomimetics of Combretastatin A-4 (CA-4), showing anticancer activity.[3] Additionally, 2-aminothiophene-3-carboxylic acid esters have been identified as cytostatic agents with selectivity for certain cancer cell lines.[4]

Quantitative Data: Anticancer Activity
CompoundCell LineAssayResultReference
Isoxazole-carboxamide (St.1) Hep3B (HCC)CytotoxicityIC50: 23 µg/mL[3]
Compound 2b Hep3BSpheroid FormationInhibition of spheroid growth[3]
Compound 2e Hep3BSpheroid FormationInhibition of spheroid growth[3]
Compound 3 (2-aminothiophene-3-carboxylic acid ester derivative) Prostate cancer cellsCell Cycle AnalysisAccumulation in G1 phase[4]
Compound 3 Prostate cancer cellsApoptosis AssayInduction of apoptosis[4]
Experimental Protocol: 3D Hepatocellular Carcinoma Spheroid Formation Test

This protocol is based on the methodology used to assess the effect of thiophene-carboxamide derivatives on the growth of Hep3B spheroids.[3]

Objective: To evaluate the ability of test compounds to inhibit the formation and growth of 3D cancer cell spheroids.

Materials:

  • Hep3B liver cancer cells

  • Round-bottomed, ultra-low attachment 96-well plates

  • Cell culture medium

  • Test compounds (e.g., 2b, 2e) dissolved in DMSO

  • Positive control (e.g., Doxorubicin, 100 µg/mL)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Harvest Hep3B cells and resuspend them in culture medium to the desired density.

  • Seed 4 x 10³ cells per well into a round-bottomed, ultra-low attachment 96-well plate.[3]

  • Immediately add the test compounds to the wells at the desired final concentration (e.g., 17 µg/mL).[3] Include wells with vehicle control (DMSO) and a positive control (Doxorubicin).

  • Capture an initial image (0 h) of the cells in each well using an inverted microscope at 100x magnification.[3]

  • Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO2).

  • After 24 hours, capture a final image of the formed spheroids/clusters in each well.[3]

  • Analyze the images using software like ImageJ to quantify the area or diameter of the spheroids.

  • Compare the size of the spheroids in the treated wells to the vehicle control to determine the inhibitory effect of the compounds.

Diagram: Logic of Spheroid Formation Assay

Spheroid_Assay_Logic Start Seed Hep3B Cells in Ultra-Low Attachment Plate Treat Add Test Compound, Vehicle Control, or Positive Control (Doxorubicin) Start->Treat Image_T0 Capture Image at 0 hours Treat->Image_T0 Incubate Incubate for 24 hours Image_T0->Incubate Image_T24 Capture Image at 24 hours Incubate->Image_T24 Analyze Quantify Spheroid Size (ImageJ) Image_T24->Analyze Compare Compare Treated vs. Control Analyze->Compare Result Determine Inhibition of Spheroid Growth Compare->Result

Caption: Logical flow of the 3D spheroid formation assay.

Inhibition of FTO Demethylase for Antileukemia Activity

Derivatives of 3-arylaminothiophenic-2-carboxylic acid have been developed as inhibitors of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[5] FTO is a promising drug target in acute myeloid leukemia (AML).[5]

Quantitative Data: FTO Inhibition
CompoundTarget SelectivityCellular EffectIn Vivo EffectReference
12o/F97 FTO > ALKBH5, minimal effect on ALKBH3Increases RARA & ASB2 proteins, decreases MYC protein in AML cellsAntileukemia activity in xenograft mouse model[5]
Experimental Protocol: FTO Enzymatic Inhibition Assay (General)

A specific protocol for the FTO enzymatic assay is not detailed in the provided search results. However, a general protocol for an in vitro FTO inhibition assay would typically involve the following steps.

Objective: To measure the inhibitory effect of compounds on the demethylase activity of recombinant FTO protein.

Materials:

  • Recombinant human FTO protein

  • A synthetic m6A-methylated RNA or DNA oligonucleotide substrate

  • Assay buffer (e.g., HEPES-based buffer with Fe(II), α-ketoglutarate, and ascorbate)

  • Test compounds dissolved in DMSO

  • A method to detect the product (e.g., formaldehyde, or the demethylated oligonucleotide). This can be achieved through various means, including fluorescence, luminescence, or mass spectrometry.

  • Microplate (e.g., 384-well)

Procedure:

  • Prepare a reaction mixture containing assay buffer, FTO enzyme, and the m6A-containing substrate.

  • Add serial dilutions of the test compounds to the wells of the microplate. Include appropriate vehicle controls (DMSO).

  • Initiate the demethylation reaction by adding the FTO enzyme or a cofactor like α-ketoglutarate.

  • Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a chelating agent like EDTA).

  • Add detection reagents to quantify the amount of product formed. The detection method will depend on the assay format (e.g., a formaldehyde detection reagent if monitoring the by-product, or a specific probe for the demethylated substrate).

  • Read the signal on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram: FTO Inhibition and Downstream Effects in AML

FTO_Pathway_AML FTO_Inhibitor 3-Arylaminothiophenic- 2-carboxylic Acid (e.g., 12o/F97) FTO FTO Demethylase FTO_Inhibitor->FTO Inhibition m6A m6A on mRNA (e.g., MYC, RARA, ASB2) FTO->m6A Demethylation mRNA_Stability mRNA Stability/Translation m6A->mRNA_Stability Regulates Protein Oncogenic Proteins (MYC) Tumor Suppressor Proteins (RARA, ASB2) mRNA_Stability->Protein Affects Leukemia Leukemogenesis Protein->Leukemia Drives

Caption: Inhibition of FTO leads to altered m6A levels and downstream protein expression in AML.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the yield and purity of 3-phenylthiophene-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A robust and common strategy is a one-pot, three-component reaction analogous to the Gewald synthesis. This approach involves the condensation of a compound providing the phenyl group at the C3 position (e.g., ethyl phenylacetate), a C2 source with a carboxylate precursor (e.g., ethyl glyoxylate), and elemental sulfur, typically catalyzed by a base like morpholine or sodium ethoxide. The resulting ethyl 3-phenylthiophene-2-carboxylate is then hydrolyzed to the final carboxylic acid product.

Q2: Why is the choice of base critical in this synthesis?

A2: The base plays a crucial role in catalyzing the initial condensation step (a Knoevenagel-type reaction) between the carbonyl compound and the active methylene compound.[1] The strength and type of base can significantly influence the reaction rate and equilibrium of this first step, which is often rate-limiting. Common bases include secondary amines like morpholine and piperidine, or stronger bases like sodium ethoxide.

Q3: What are the typical yields for this type of thiophene synthesis?

A3: Yields can vary widely depending on the specific substrates and reaction conditions. For multicomponent synthesis of substituted 2-aminothiophenes, which follows a similar pathway, yields can range from 70-85% under optimized conditions.[1] However, without specific optimization for this compound, initial yields may be lower.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for Gewald-type reactions and other multicomponent syntheses of heterocyclic compounds.[2] This is often attributed to efficient and uniform heating.

Q5: How should the final product be purified?

A5: After the hydrolysis of the ester intermediate, the crude this compound will precipitate upon acidification. The primary purification method is recrystallization from a suitable solvent, such as an ethanol/water mixture. If significant impurities remain, column chromatography on silica gel may be necessary before the final recrystallization.

Troubleshooting Guide

Issue 1: Low or No Yield of Ethyl 3-Phenylthiophene-2-Carboxylate

This is the most common issue, often stemming from problems in the initial condensation or the subsequent cyclization.

Possible Cause Troubleshooting Steps & Solutions
Inefficient Initial Condensation Verify Starting Material Quality: Ensure ethyl phenylacetate and ethyl glyoxylate are pure and free from contaminants. Optimize Base: The choice of base is critical. Screen different bases (e.g., morpholine, piperidine, triethylamine, sodium ethoxide) to find the optimal catalyst for the condensation. Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Poor Sulfur Reactivity/Solubility Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of elemental sulfur. Temperature Control: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat, which can promote side reactions. Sulfur Form: Use finely powdered sulfur to maximize surface area and reactivity.
Incorrect Stoichiometry Accurate Measurement: Precisely measure all reagents according to the protocol. Ensure the sulfur is not a limiting reagent. Reagent Purity: Use pure, dry reagents and solvents, as impurities can interfere with the reaction.
Side Reactions Polymerization: Starting materials or intermediates can polymerize. Try adjusting reactant concentrations, the rate of reagent addition, or changing the solvent to mitigate this. Incomplete Cyclization: The intermediate from the sulfur addition may fail to cyclize. Ensure the reaction conditions (temperature, base) are suitable for the cyclization step and allow for sufficient reaction time.
Issue 2: Difficulty with Ester Hydrolysis
Possible Cause Troubleshooting Steps & Solutions
Incomplete Hydrolysis Increase Reaction Time/Temperature: Extend the reflux time or slightly increase the temperature to ensure the saponification goes to completion. Monitor progress using Thin Layer Chromatography (TLC). Use a Stronger Base: If using a mild base like NaOH, consider switching to KOH, which is slightly stronger. Solvent: Ensure sufficient water is present for the hydrolysis. Using a co-solvent like ethanol can help with the solubility of the ester.
Product Degradation Avoid Harsh Conditions: Prolonged exposure to strong base at high temperatures can potentially degrade the thiophene ring. Use the mildest conditions necessary for complete hydrolysis.
Issue 3: Product Purification Challenges
Possible Cause Troubleshooting Steps & Solutions
Oily Product After Acidification Scratching/Seeding: If the carboxylic acid oils out instead of precipitating, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch. Solvent Choice: Ensure the acidification is performed in a cooled solution (e.g., ice bath) to promote crystallization over oiling.
Persistent Impurities Intermediate Purification: If the final product is difficult to purify, consider purifying the intermediate ester (ethyl 3-phenylthiophene-2-carboxylate) by column chromatography before proceeding with the hydrolysis step. Recrystallization Solvent: Screen various solvents or solvent mixtures for recrystallization to find the system that provides the best purification.

Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following table summarizes the typical effects of different conditions on Gewald-type multicomponent reactions, which can be used as a starting point for the optimization of this compound synthesis.

Parameter Condition Typical Effect on Yield Rationale/Comments
Solvent EthanolGoodGood solvent for sulfur and reactants.
DMFOften HigherHigh boiling point and polarity can improve sulfur solubility and reaction rates.[3]
TolueneModerateLess polar, may reduce sulfur solubility.
Water (ultrasound)High (in some cases)Green solvent option; ultrasound can promote reaction.
Base Catalyst MorpholineGood (Standard)Common secondary amine catalyst for Gewald reactions.[1]
PiperidineGoodSimilar reactivity to morpholine.
L-ProlineHighA green, cost-effective organocatalyst shown to be effective.[3]
Sodium EthoxideHighStronger base, can accelerate the initial condensation.
Temperature Room Temp.Low to ModerateReaction may be slow.
40-60 °CGood (Optimal Range)Balances reaction rate with minimizing side reactions.[3]
> 80 °C (Reflux)VariableCan increase the rate but may lead to byproduct formation and decomposition.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 3-phenylthiophene-2-carboxylate

This protocol is a representative procedure based on established multicomponent thiophene syntheses.

Materials:

  • Ethyl phenylacetate (1.0 eq)

  • Ethyl glyoxylate (50% solution in toluene, 1.1 eq)

  • Elemental Sulfur (finely powdered, 1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl phenylacetate (1.0 eq), elemental sulfur (1.1 eq), and anhydrous ethanol.

  • Stir the mixture to dissolve the solids as much as possible.

  • Add ethyl glyoxylate solution (1.1 eq) to the flask.

  • Slowly add morpholine (0.2 eq) to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-phenylthiophene-2-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH, 3.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the purified ethyl 3-phenylthiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets (3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure acid.

Visualizations

G cluster_0 Part 1: Thiophene Ring Synthesis cluster_1 Part 2: Ester Hydrolysis start Starting Materials: - Ethyl Phenylacetate - Ethyl Glyoxylate - Sulfur - Ethanol - Morpholine react Combine and Heat (50-60 °C, 4-6h) start->react workup Workup: - Evaporate Solvent - Extraction (EtOAc) - Wash (HCl, NaHCO3, Brine) react->workup purify_ester Purification: Column Chromatography workup->purify_ester ester Product 1: Ethyl 3-phenylthiophene-2-carboxylate purify_ester->ester hydrolysis Saponification: - NaOH, EtOH/H2O - Reflux (2-4h) ester->hydrolysis acidify Acidification: - Cool in Ice Bath - Add conc. HCl to pH 2 hydrolysis->acidify filter Isolation: - Vacuum Filtration - Wash with cold H2O acidify->filter purify_acid Final Purification: Recrystallization filter->purify_acid final_product Final Product: This compound purify_acid->final_product

Caption: Experimental workflow for the two-stage synthesis of this compound.

Troubleshooting start Low or No Product Yield q1 Are Starting Materials Pure & Dry? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1 Action: - Purify/Dry Reagents & Solvents - Use Fresh Materials q1->sol1 No q3 Any Signs of Side Reactions? q2->q3 Yes sol2 Action: - Screen Bases (e.g., Piperidine, NaOEt) - Adjust Temperature (40-60°C) - Change Solvent (e.g., DMF) q2->sol2 No q4 Is Workup/Purification Efficient? q3->q4 No sol3 Action: - Adjust Reactant Concentration - Slow Reagent Addition - Use milder conditions q3->sol3 Yes sol4 Action: - Check pH during washes - Optimize chromatography eluent - Purify intermediate ester q4->sol4 No

Caption: Troubleshooting decision tree for diagnosing low yield issues in the synthesis.

References

Technical Support Center: Purification of 3-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-phenylthiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective techniques for purifying this compound and related thiophene carboxylic acids are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. Acid-base extraction can also be a powerful preliminary purification step to separate the acidic product from neutral or basic impurities.[1]

Q2: What are some likely impurities I might encounter in my crude this compound?

A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, some syntheses may result in dark brown oily impurities or colored contaminants that need to be removed.[2][3]

Q3: My carboxylic acid is smearing on the silica gel TLC plate and during column chromatography. How can I fix this?

A3: Smearing of carboxylic acids on silica gel is a common issue. This is often caused by the interaction of the acidic proton with the silica surface, leading to a mixture of protonated and deprotonated forms with different polarities. To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[4] This ensures the compound remains in its less polar, protonated form, resulting in sharper bands and better separation.

Q4: Can I use a stationary phase other than silica gel for column chromatography?

A4: Yes. While silica gel is the most common stationary phase, neutral alumina can be an effective alternative, particularly if your compound is sensitive to the acidic nature of silica gel.[4]

Q5: How can I assess the purity of my final this compound?

A5: The purity of the final product is typically assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The absence of impurity spots on a TLC plate, sharp and clean peaks in NMR and HPLC chromatograms, and a sharp, well-defined melting point are all indicators of high purity.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.[4]1. Test different solvents or use a co-solvent system (e.g., ethanol-water, methanol-water) to reduce solubility.[2][5]2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.[4]
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.[4]1. Choose a solvent with a lower boiling point.2. Try a different solvent or perform a preliminary purification step (e.g., treatment with activated carbon) to remove impurities.[4]
Crystals Do Not Form Upon Cooling 1. The solution is not sufficiently saturated.2. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration of the product.2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.[2]
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compound and Impurities 1. The chosen eluent system has a polarity that is too high or too low.2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[4]2. Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band.
Compound Streaking/Tailing on the Column 1. Interaction between the carboxylic acid and the silica gel stationary phase.1. Add 0.1-1% of a volatile acid (e.g., acetic acid) to the eluent to suppress the ionization of the carboxylic acid.[4]
Compound Won't Elute from the Column 1. The eluent is not polar enough.2. The compound is strongly adsorbing to the stationary phase.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]2. If using silica gel, the addition of a small amount of acid to the eluent should help.[4]

Purification Methodologies: Data & Protocols

Recrystallization Data
Solvent SystemTypical Ratio (v/v)NotesReference
Ethanol-Water1:4Effective for similar brominated thiophene carboxylic acids.[5]
Methanol-WaterN/AUsed for related thiophene derivatives.[2]
WaterN/ACan be effective for polar compounds.[6] Recrystallization from water has been reported for thiophene carboxylic acid derivatives.[7][8][6][7][8]
Column Chromatography Data
Stationary PhaseEluent SystemEluent RatioNotesReference
Silica GelHexanes:Ethyl AcetateGradientA gradient from 100% hexanes to 3:2 hexanes:ethyl acetate has been used for related compounds.[9][9]
Silica GelPetroleum Ether:Ethyl AcetateN/AUsed for purification of 5-phenylthiophene-2-carboxylic acid.[10][10]
Silica GelDichloromethane (DCM) in Hexanes15% DCMUsed for a brominated thiophene carboxylate derivative.[7]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol-water[5]) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities (and activated carbon, if used).[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of your compound from impurities. For this compound, a mixture of hexanes and ethyl acetate is a good starting point.[9] To prevent streaking, add 0.1-1% acetic acid to the eluent.[4] An ideal Rf value for the target compound is between 0.2 and 0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Recrystallization_Workflow A 1. Dissolve crude product in minimum hot solvent B 2. Hot filtration to remove insoluble impurities A->B C 3. Cool filtrate slowly to induce crystallization B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash crystals with cold solvent D->E F 6. Dry purified crystals under vacuum E->F

Caption: General workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A 1. Select eluent system using TLC B 2. Pack silica gel column A->B C 3. Load crude sample onto column B->C D 4. Elute with solvent and collect fractions C->D E 5. Analyze fractions by TLC D->E F 6. Combine pure fractions E->F G 7. Evaporate solvent F->G

References

Technical Support Center: Synthesis of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-phenylthiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound and its derivatives:

  • Gewald Reaction followed by Hydrolysis and Deamination: This multi-step approach involves the initial formation of a 2-aminothiophene derivative, which is then converted to the target carboxylic acid.

  • Fiesselmann Thiophene Synthesis: This method involves the condensation of a β-ketoester or a related compound with a thioglycolic acid derivative. While versatile, specific application to this compound is less commonly documented in readily available literature.

Q2: What are the key starting materials for the Gewald-based synthesis?

A2: A plausible and documented route starts from α,β-dihalocinnamonitrile and a thioglycolate ester. For example, the reaction of α,β-dichlorocinnamonitrile with methyl thioglycolate in the presence of a base like sodium methylate can be used to form a methyl 3-aminothiophene-2-carboxylate precursor.

Q3: What are the critical steps and potential challenges in the Gewald-based synthesis?

A3: The Gewald-based synthesis involves three main stages, each with its own set of potential challenges:

  • Thiophene Ring Formation: The initial cyclization reaction to form the substituted aminothiophene.

  • Ester Hydrolysis: Conversion of the carboxylate ester to the carboxylic acid.

  • Deamination: Removal of the amino group to yield the final product.

Each of these steps can be associated with the formation of specific side products, which are detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Issues in the Thiophene Ring Formation (Gewald-Type Synthesis)

This guide focuses on the initial cyclization to form the 3-amino-5-phenylthiophene-2-carboxylate intermediate.

Issue Possible Cause Troubleshooting Steps
Low or No Yield of the Desired Aminothiophene Incomplete reaction due to insufficient base or low reactivity of starting materials.- Ensure the use of a strong, anhydrous base (e.g., sodium methylate).- Monitor the reaction progress by TLC to ensure complete consumption of starting materials.- Consider using a higher reaction temperature or a more polar aprotic solvent.
Formation of Isomeric Side Products The reaction conditions may allow for alternative cyclization pathways, leading to regioisomers.- Maintain strict control over reaction temperature and the rate of addition of reagents.- The choice of base and solvent can influence regioselectivity.
Formation of Thioacetal Side Products Incomplete cyclization can lead to the formation of stable thioacetal intermediates.- Ensure a sufficient amount of a strong base is used to promote the final cyclization and elimination steps.
Guide 2: Issues During Ester Hydrolysis

This section addresses problems that may arise when converting the methyl 3-amino-5-phenylthiophene-2-carboxylate to the corresponding carboxylic acid.

Issue Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Insufficient reaction time, temperature, or concentration of the base (e.g., NaOH).- Increase the reaction time and/or temperature.- Use a higher concentration of the aqueous base.- Monitor the reaction by TLC until the starting ester is no longer visible.
Decarboxylation of the Product Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times in strong acid or base) can lead to the loss of the carboxylic acid group.- Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).- Carefully neutralize the reaction mixture at a low temperature after hydrolysis is complete.
Guide 3: Issues During Deamination

The deamination of 3-aminothiophene-2-carboxylic acid, typically via diazotization followed by reduction, is a critical and often challenging step.

Issue Possible Cause Troubleshooting Steps
Formation of Phenolic Side Products The diazonium salt intermediate is unstable and can react with water to form a hydroxyl group on the thiophene ring, especially at elevated temperatures.- Maintain a low reaction temperature (typically 0-5 °C) during the diazotization step.[1]
Formation of Azo-Coupling Products The diazonium salt can react with the starting aminothiophene or other electron-rich aromatic species present in the reaction mixture.- Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid a localized excess of nitrous acid.- Ensure efficient stirring to maintain a homogeneous mixture.
Incomplete Deamination Insufficient nitrous acid or incomplete reaction.- Ensure the correct stoichiometry of sodium nitrite and acid.- Allow for a sufficient reaction time at low temperature for the diazotization to complete before proceeding with the reduction step.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Amino-5-phenylthiophene-2-carboxylate (Illustrative)

This protocol is adapted from a patented procedure for a related isomer and provides a general guideline.[2]

Materials:

  • α,β-Dichlorocinnamonitrile

  • Methyl thioglycolate

  • Sodium methylate

  • Anhydrous ether

  • Methanol

  • 4N Sodium hydroxide solution

  • Dilute hydrochloric acid

Procedure:

  • A suspension of sodium methylate in anhydrous ether is prepared and cooled.

  • A solution of methyl thioglycolate in ether is added to the suspension with stirring.

  • α,β-Dichlorocinnamonitrile dissolved in ether is added dropwise to the reaction mixture over a period of 1.5 hours, maintaining a low temperature.

  • The reaction is stirred for an additional 30 minutes.

  • The reaction mixture is worked up by neutralization, and the organic layer is separated.

  • The crude product is purified by distillation or recrystallization from methanol to yield methyl 3-amino-5-phenylthiophene-2-carboxylate.

Protocol 2: Hydrolysis of Methyl 3-Amino-5-phenylthiophene-2-carboxylate[2]

Procedure:

  • The methyl 3-amino-5-phenylthiophene-2-carboxylate is heated under reflux with a mixture of methanol and 4N sodium hydroxide solution for approximately 3 hours.

  • After cooling, the precipitated sodium salt of the carboxylic acid is filtered off.

  • The sodium salt is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the 3-amino-5-phenylthiophene-2-carboxylic acid.

  • The product can be purified by recrystallization from a suitable solvent like chloroform.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways and the formation of side products, the following diagrams are provided.

Gewald_Synthesis_Side_Products start α,β-Dichlorocinnamonitrile + Methyl Thioglycolate intermediate Methyl 3-Amino-5-phenylthiophene-2-carboxylate (Desired Product) start->intermediate Gewald-type Reaction side_product1 Isomeric Aminothiophene start->side_product1 Side Reaction hydrolysis 3-Amino-5-phenylthiophene-2-carboxylic Acid intermediate->hydrolysis Ester Hydrolysis side_product2 Incomplete Hydrolysis: Remaining Ester intermediate->side_product2 Incomplete Reaction deamination This compound (Final Product) hydrolysis->deamination Deamination side_product3 Decarboxylation Product hydrolysis->side_product3 Side Reaction side_product4 Phenolic Impurity (from Deamination) hydrolysis->side_product4 Side Reaction (in Deamination) side_product5 Azo-Coupling Product hydrolysis->side_product5 Side Reaction (in Deamination)

Caption: Synthetic pathway and potential side products.

Deamination_Side_Reactions start 3-Aminothiophene-2-carboxylic Acid diazonium Thiophene Diazonium Salt (Unstable Intermediate) start->diazonium Diazotization (NaNO2, H+) product This compound diazonium->product Reduction phenol 3-Hydroxythiophene Derivative (Phenolic Impurity) diazonium->phenol Reaction with H2O (Side Reaction) azo Azo-Coupled Side Product diazonium->azo Coupling with Amine (Side Reaction)

Caption: Common side reactions during deamination.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-phenylthiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

I. Synthetic Pathways Overview

The synthesis of this compound can be approached through several synthetic routes. The most common and direct method is the Suzuki-Miyaura cross-coupling reaction. Alternative, though less direct, routes include modifications of the Gewald or Fiesselmann thiophene syntheses, followed by subsequent functional group transformations.

This guide will primarily focus on the optimization of the Suzuki-Miyaura coupling, as it represents the most direct and widely applicable method.

Diagram of Synthetic Approaches

cluster_suzuki Suzuki-Miyaura Coupling cluster_gewald Gewald Synthesis Route A1 3-Bromothiophene-2-carboxylic acid P1 This compound A1->P1 Pd Catalyst, Base A2 Phenylboronic acid A2->P1 P2 This compound B1 Phenylacetaldehyde I1 Ethyl 2-amino-4-phenylthiophene-3-carboxylate B1->I1 Base B2 Ethyl cyanoacetate B2->I1 Base B3 Sulfur B3->I1 Base I1->P2 Sandmeyer-type reaction & Hydrolysis

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 3-bromothiophene-2-carboxylic acid with phenylboronic acid is a robust method, but can be prone to issues such as low yield and side reactions.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

Low yields in this Suzuki coupling can stem from several factors, including suboptimal catalyst and base selection, solvent effects, and reaction temperature. The presence of a free carboxylic acid can also influence the reaction's efficiency.

Troubleshooting Low Yield:

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Catalyst System The choice of palladium catalyst and ligand is critical. For coupling aryl chlorides, which can be challenging, highly active catalysts are often required.[1][2] While 3-bromothiophene is more reactive, catalyst choice remains important. Consider screening different palladium sources and ligands.
Suboptimal Base The base plays a crucial role in the transmetalation step. The effectiveness of a base is influenced by its basicity and solubility.[3] For substrates with acidic protons, like carboxylic acids, additional equivalents of base may be necessary.[4] A comparative study of bases showed that for a similar Suzuki coupling, Na2CO3 provided the best results.[5]
Solvent Effects The solvent system can significantly impact the reaction rate and yield. A mixture of an organic solvent and an aqueous basic solution is common. The choice of organic solvent can influence the solubility of the reactants and the catalyst.
Low Reaction Temperature Suzuki couplings are often performed at elevated temperatures to ensure a reasonable reaction rate. If the reaction is sluggish, consider increasing the temperature.
Protodeboronation of Phenylboronic Acid This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This can be more prevalent in the presence of water and at higher temperatures. Using a slight excess of the boronic acid can help compensate for this.
Dehalogenation of 3-Bromothiophene-2-carboxylic acid The starting material can undergo dehalogenation, especially in the presence of a palladium catalyst and a base. This side reaction can be minimized by careful selection of the catalyst and reaction conditions.

Data Presentation: Comparison of Palladium Catalysts for Suzuki Coupling

While specific data for the synthesis of this compound is limited, data from related Suzuki couplings of dibromothiophenes can provide valuable insights into catalyst performance.

Catalyst SystemSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Key Features
Pd(PPh₃)₄2,5-dibromo-3-hexylthiopheneK₃PO₄1,4-Dioxane/H₂O9012Moderate to GoodA traditional and readily available catalyst.[1]
Pd(dppf)Cl₂General DihaloareneNa₂CO₃ (2M aq.)Toluene or DMF110-11512-18-A robust catalyst often used for challenging couplings.[1]
Pd(OAc)₂ / SPhosAryl ChloridesK₃PO₄Toluene, t-AmOH100-1102-8>90Highly active for sterically hindered and electron-rich or -poor aryl chlorides.

III. Frequently Asked Questions (FAQs)

Q2: Can I perform the Suzuki coupling directly on 3-bromothiophene-2-carboxylic acid, or should I protect the carboxylic acid group first?

Performing the Suzuki coupling directly on the carboxylic acid is feasible, but can present challenges. The acidic proton of the carboxylic acid will react with the base, requiring at least one extra equivalent of base.[4] Additionally, the carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[4]

A common strategy to circumvent these issues is to perform the coupling on the corresponding ester (e.g., methyl or ethyl 3-bromothiophene-2-carboxylate) and then hydrolyze the ester to the carboxylic acid in a subsequent step. This approach often leads to higher and more consistent yields.

Q3: What are common side reactions in the synthesis of this compound via Suzuki coupling?

The primary side reactions to be aware of are:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of phenylboronic acid to form biphenyl, or two molecules of 3-bromothiophene-2-carboxylic acid to form the corresponding bithiophene).

  • Protodeboronation: The replacement of the boronic acid group on the phenylboronic acid with a hydrogen atom.

  • Dehalogenation: The replacement of the bromine atom on the 3-bromothiophene-2-carboxylic acid with a hydrogen atom.

Careful control of reaction conditions, including the exclusion of oxygen, can help to minimize these side reactions.

Q4: What is a recommended method for the purification of this compound?

Recrystallization is a common and effective method for purifying solid carboxylic acids.[6][7]

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing aromatic carboxylic acids include ethanol, acetic acid, or mixtures of solvents like toluene/petroleum ether.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

An alternative purification method involves dissolving the crude acid in an aqueous basic solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[8]

Q5: Are there alternative synthetic routes to this compound if the Suzuki coupling is not successful?

Yes, other methods for constructing the thiophene ring can be employed, although they are generally less direct.

  • Gewald Synthesis: This method involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[8][9] To synthesize a precursor to this compound, one could start with phenylacetaldehyde and ethyl cyanoacetate. The resulting 2-amino-4-phenylthiophene-3-carboxylate would then require further chemical modifications (e.g., a Sandmeyer-type reaction to remove the amino group and hydrolysis of the ester) to yield the final product.

  • Fiesselmann Thiophene Synthesis: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[10] This method could potentially be adapted to produce a precursor to this compound.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-Bromothiophene-2-carboxylate and Phenylboronic Acid

This protocol is adapted from procedures for similar Suzuki couplings.

Materials:

  • Methyl 3-bromothiophene-2-carboxylate

  • Phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (2 M aqueous solution, 3 equivalents)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add methyl 3-bromothiophene-2-carboxylate, phenylboronic acid, and Pd(PPh₃)₄.

  • Add a 4:1 mixture of toluene and ethanol.

  • Add the 2 M aqueous solution of sodium carbonate.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude methyl 3-phenylthiophene-2-carboxylate by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 3-Phenylthiophene-2-carboxylate

Materials:

  • Methyl 3-phenylthiophene-2-carboxylate

  • Sodium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve the methyl 3-phenylthiophene-2-carboxylate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid this compound by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, recrystallize the product as described in the FAQ section.

V. Visualized Workflows and Logic

Troubleshooting Logic for Low Yield in Suzuki Coupling

cluster_conditions Reaction Condition Optimization start Low Yield Observed check_reactants Check Purity of Reactants (Aryl Halide, Boronic Acid) start->check_reactants check_conditions Review Reaction Conditions start->check_conditions catalyst Screen Different Pd Catalysts/Ligands check_conditions->catalyst base Vary Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_conditions->base solvent Optimize Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) check_conditions->solvent temperature Increase Reaction Temperature check_conditions->temperature side_reactions Investigate Side Reactions (Protodeboronation, Dehalogenation) check_conditions->side_reactions solution Optimized Yield catalyst->solution base->solution solvent->solution temperature->solution ester_route Consider Ester Route: Couple Ester then Hydrolyze side_reactions->ester_route ester_route->solution

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling synthesis.

General Experimental Workflow for Suzuki Coupling and Hydrolysis

cluster_workflow Two-Step Synthesis Workflow start Start: Methyl 3-bromothiophene-2-carboxylate + Phenylboronic acid suzuki Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) start->suzuki workup1 Aqueous Workup & Extraction suzuki->workup1 purify1 Column Chromatography workup1->purify1 ester_product Isolated Intermediate: Methyl 3-phenylthiophene-2-carboxylate purify1->ester_product hydrolysis Base Hydrolysis (NaOH, MeOH/H₂O, Heat) ester_product->hydrolysis workup2 Acidification & Precipitation hydrolysis->workup2 purify2 Recrystallization workup2->purify2 final_product Final Product: This compound purify2->final_product

Caption: A typical two-step workflow for the synthesis of this compound.

References

Technical Support Center: Crystallization of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-phenylthiophene-2-carboxylic acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This results in the formation of a liquid phase instead of solid crystals. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the mixture and heat until the oil redissolves completely. A more dilute solution may prevent the compound from coming out of solution at too high a temperature.[1]

  • Lower the Crystallization Temperature Slowly: After redissolving the oil, allow the solution to cool much more slowly. A gradual decrease in temperature can promote the formation of an ordered crystal lattice rather than an amorphous oil.

  • Change the Solvent System: If the issue persists, a different solvent or solvent mixture should be used. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures. A two-solvent system can also be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[2]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution at a suitable temperature can initiate crystallization.

Q2: The crystallization happened too quickly, resulting in a fine powder. How can I obtain larger crystals?

A2: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[1] To obtain larger, purer crystals, the rate of crystal growth needs to be slowed down.

  • Reduce the Degree of Supersaturation: This can be achieved by using a larger volume of solvent. The compound will remain in solution for a longer period during cooling, allowing for slower and more controlled crystal growth.[1]

  • Insulate the Crystallization Vessel: To slow down the cooling rate, insulate the flask with glass wool or a beaker of warm water. This provides more time for larger crystals to form.

  • Use a Solvent with a Lower Boiling Point: A solvent with a lower boiling point will evaporate more slowly, which can be beneficial for the slow evaporation crystallization method, leading to the formation of larger crystals.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: Add a small seed crystal of the pure compound to the solution.[3]

  • Increase Concentration: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly.[1]

  • Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility of the compound and induce crystallization.

Q4: The crystallization yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, and consider placing it in a colder environment (e.g., a refrigerator) to maximize the amount of precipitate.

  • Excessive Washing: Washing the crystals with a solvent in which they are highly soluble will lead to product loss. Use a minimal amount of ice-cold solvent for washing.

  • Premature Filtration: Ensure that crystallization is complete before filtering the product.

  • High Solubility in the Chosen Solvent: If the compound is too soluble in the solvent even at low temperatures, a significant amount will remain in the mother liquor.[1] A different solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are some suitable starting solvents for the crystallization of this compound?

A1: For aromatic carboxylic acids like this compound, a good starting point for solvent screening would include polar protic solvents, polar aprotic solvents, and non-polar aromatic solvents. Commonly used solvents for the crystallization of carboxylic acids include ethanol, methanol, acetone, ethyl acetate, and toluene.[4] A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective.[4]

Q2: What is the expected morphology of this compound crystals?

A2: The crystal morphology can vary depending on the crystallization conditions, particularly the solvent and the rate of cooling. Generally, slow crystallization from a suitable solvent system is likely to yield well-defined needle-like or prismatic crystals.

Q3: How can I assess the purity of my crystallized this compound?

A3: The purity of the crystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of impurities.

Experimental Protocols

The following are representative experimental protocols for the crystallization of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Single Solvent Recrystallization by Slow Cooling
  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystallization: Once the solution has reached room temperature, and if crystallization has not yet occurred, place the flask in an ice bath to induce further precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of "Poor" Solvent: Slowly add a "poor" solvent (e.g., hexane) dropwise with constant swirling until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture on a hot plate until the turbidity just disappears.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Representative Data)

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterInsolubleSparingly Soluble
MethanolSolubleVery Soluble
EthanolSolubleVery Soluble
AcetoneSolubleVery Soluble
Ethyl AcetateSolubleVery Soluble
DichloromethaneSolubleVery Soluble
TolueneSparingly SolubleSoluble
HexaneInsolubleInsoluble

Note: This table presents expected qualitative solubility based on the general behavior of aromatic carboxylic acids and is intended for guidance in solvent selection.

Visualizations

TroubleshootingWorkflow start Start Crystallization issue Issue Encountered? start->issue oiling_out Compound Oiled Out issue->oiling_out Yes no_crystals No Crystals Formed issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No solution1 Add more solvent Slow cooling Change solvent oiling_out->solution1 solution2 Induce (scratch/seed) Concentrate solution Cool further no_crystals->solution2 solution3 Cool longer Use minimal cold wash Re-evaluate solvent low_yield->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A troubleshooting workflow for common crystallization issues.

SolventSelection start Select Solvent System solubility_check Soluble in hot solvent? start->solubility_check insolubility_check Sparingly soluble in cold solvent? solubility_check->insolubility_check Yes two_solvents Consider Two-Solvent System solubility_check->two_solvents No single_solvent Use Single Solvent insolubility_check->single_solvent Yes insolubility_check->two_solvents No end Proceed with Crystallization single_solvent->end good_solvent Find 'Good' Solvent (high solubility) two_solvents->good_solvent poor_solvent Find 'Poor' Solvent (low solubility) good_solvent->poor_solvent poor_solvent->end

Caption: A decision tree for selecting an appropriate crystallization solvent.

References

Technical Support Center: 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-phenylthiophene-2-carboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and handling of this compound. The information provided is curated from safety data sheets and literature on related thiophene derivatives to ensure you have the most relevant guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on data from related thiophene compounds, the primary stability concerns for this compound include susceptibility to oxidative, photochemical, and thermal degradation.[1] The thiophene ring, in particular the sulfur atom, is prone to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1] Additionally, the compound may be sensitive to heat and light.

Q2: How should I properly store this compound?

To ensure the longevity and stability of this compound, it is recommended to store it in a tightly closed container in a dry and well-ventilated place.[2][3] Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4] For long-term storage, some suppliers of similar thiophene derivatives recommend refrigeration or storage at -20°C.[4][5]

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities for this compound?

Based on information for similar thiophene carboxylic acids, strong oxidizing agents, strong bases, and strong acids are listed as incompatible materials.[2] Contact with these substances should be avoided to prevent degradation or hazardous reactions.

Q5: What are the hazardous decomposition products of this compound?

In the event of a fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the handling and use of this compound.

Issue 1: Unexpected Experimental Results or Compound Degradation

If you observe unexpected results, such as low yield, presence of impurities, or loss of activity, it may be due to compound degradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored as recommended (cool, dry, dark, and tightly sealed).

    • Check for Contaminants: Analyze the sample using techniques like HPLC or NMR to identify any impurities that may indicate degradation products.

    • Evaluate Experimental Conditions: Assess if the experimental setup exposes the compound to high temperatures, strong light, or incompatible reagents.

Issue 2: Poor Solubility

Difficulty in dissolving the compound can affect reaction kinetics and analytical measurements.

  • Troubleshooting Steps:

    • Solvent Selection: While sparingly soluble in aqueous buffers, some thiophene derivatives are soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] For aqueous solutions, first dissolving the compound in a minimal amount of DMSO before diluting with the aqueous buffer may improve solubility.[5]

    • Gentle Warming: In some cases, gentle warming may aid dissolution. However, be cautious as heat can also promote degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Data Presentation

Table 1: Summary of Stability and Handling Information for Thiophene Carboxylic Acid Derivatives

ParameterRecommendation / DataSource
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[3]
Conditions to Avoid Warming, heat, sparks, open flames, and other ignition sources.[3][4][3][4]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[2]
Storage Temperature Store in a cool, dry, and well-ventilated place.[2][3][4] Some sources recommend refrigeration or -20°C for long-term storage.[4][5][2][3][4][5]
Light Sensitivity Protect from light due to potential for photochemical degradation.[1][1]
Hazardous Decomposition Carbon monoxide, carbon dioxide, sulfur oxides (in case of fire).[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

This protocol provides a general framework for evaluating the stability of this compound under your specific experimental conditions.

  • Sample Preparation: Prepare multiple, identical samples of the compound in the desired solvent or matrix.

  • Stress Conditions: Expose the samples to various stress conditions relevant to your experiments (e.g., elevated temperature, specific pH, exposure to light, presence of an oxidizing agent). Include a control sample stored under optimal conditions (e.g., -20°C in the dark).

  • Time Points: At predetermined time points, withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots using a suitable analytical method such as HPLC, LC-MS, or NMR to quantify the amount of the parent compound remaining and to identify any degradation products.

  • Data Evaluation: Compare the results from the stressed samples to the control sample to determine the rate and pathway of degradation under each condition.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Results (e.g., low yield, impurities) CheckStorage Review Storage Conditions: - Temperature (cool) - Light (dark) - Atmosphere (dry, sealed) Start->CheckStorage AnalyzeSample Analyze Sample for Impurities (e.g., HPLC, NMR, LC-MS) Start->AnalyzeSample EvaluateConditions Evaluate Experimental Conditions: - High temperatures? - Intense light exposure? - Incompatible reagents? Start->EvaluateConditions DegradationConfirmed Degradation Confirmed CheckStorage->DegradationConfirmed Improper Storage NoDegradation No Obvious Degradation CheckStorage->NoDegradation Proper Storage AnalyzeSample->DegradationConfirmed Impurities Detected AnalyzeSample->NoDegradation No Impurities Detected EvaluateConditions->DegradationConfirmed Harsh Conditions EvaluateConditions->NoDegradation Mild Conditions ModifyProtocol Modify Experimental Protocol: - Lower temperature - Protect from light - Use alternative reagents DegradationConfirmed->ModifyProtocol ConsiderOtherFactors Consider Other Experimental Factors: - Reagent purity - Instrument calibration - Procedural errors NoDegradation->ConsiderOtherFactors ReRun Re-run Experiment ModifyProtocol->ReRun DegradationPathways Potential Degradation Pathways for this compound Parent This compound Oxidation Oxidation (e.g., O2, peroxides) Parent->Oxidation Photodegradation Photodegradation (Light Exposure) Parent->Photodegradation ThermalDegradation Thermal Degradation (Heat) Parent->ThermalDegradation Sulfoxide Thiophene-S-oxide derivatives (Sulfoxides) Oxidation->Sulfoxide Photoisomers Photo-dimers or Isomers Photodegradation->Photoisomers RingOpening Ring-opened fragments ThermalDegradation->RingOpening Volatiles Volatile Sulfur Compounds ThermalDegradation->Volatiles Sulfone Thiophene-S,S-dioxide derivatives (Sulfones) Sulfoxide->Sulfone

References

Technical Support Center: Overcoming Solubility Challenges with 3-Phenylthiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 3-phenylthiophene-2-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful use of this compound in your research.

Troubleshooting Guide: Issues with Dissolving this compound

Encountering solubility issues with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these common problems.

SymptomPotential CauseRecommended Solution
Compound does not dissolve in aqueous buffers. This compound is a poorly water-soluble weak acid. The carboxylic acid group is not ionized at neutral or acidic pH, leading to low aqueous solubility.1. pH Adjustment: Increase the pH of the buffer to at least 2 units above the pKa of the carboxylic acid. This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. 2. Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then add it to the aqueous buffer.[1]
Precipitation occurs when adding an organic stock solution to an aqueous buffer. This phenomenon, often termed "solvent shock," occurs when the rapid change in solvent polarity causes the compound to crash out of the solution. The final concentration may also exceed the compound's solubility limit in the mixed solvent system.1. Slow, dropwise addition: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. 2. Optimize Co-solvent Percentage: Minimize the percentage of the organic co-solvent in the final solution. It is advisable to keep it below 1-5% if possible, depending on the experimental requirements. 3. Lower the Final Concentration: Re-evaluate the necessary final concentration for your experiment. It may be feasible to work at a lower, more soluble concentration.
Compound precipitates out of solution over time. The solution may be supersaturated, or the compound may be degrading. Changes in temperature or pH can also lead to precipitation.1. Ensure pH Stability: Use a buffer with sufficient buffering capacity to maintain a stable pH. 2. Store Solutions Properly: Store stock solutions at the recommended temperature (e.g., -20°C) and protect them from light if the compound is light-sensitive. 3. Filter Sterilization: If preparing sterile solutions, consider using a 0.22 µm filter compatible with your solvent system to remove any initial particulates that could act as nucleation sites for precipitation.
Difficulty dissolving the compound in organic solvents. While more soluble in organic solvents than in water, the compound may still have limited solubility in certain non-polar solvents due to its crystalline structure.1. Select Appropriate Solvents: Use polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol for initial dissolution. 2. Apply Gentle Heating and Sonication: Warming the solution and using a sonicator can help overcome the energy barrier for dissolution. Always check the compound's stability at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for dissolving this compound?

For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a good starting point due to its high solubilizing power for many organic compounds. Ethanol and methanol are also viable alternatives. For direct dissolution in aqueous media, adjusting the pH to the basic range is necessary.

Q2: How can I increase the aqueous solubility of this compound for my cell-based assays?

The most common and effective method is to first prepare a concentrated stock solution in a biocompatible organic solvent like DMSO. This stock solution can then be serially diluted into your cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.

Q3: Is it possible to form a salt of this compound to improve its solubility?

Yes, forming a salt is an excellent strategy to significantly increase the aqueous solubility of this acidic compound.[2] By reacting it with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine), you can form a more soluble salt. A detailed protocol for salt formation is provided in the Experimental Protocols section.

Q4: Can I use surfactants or cyclodextrins to enhance the solubility?

Yes, both surfactants and cyclodextrins can be effective. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. Cyclodextrins can form inclusion complexes with the phenyl and thiophene rings, enhancing aqueous solubility. The choice between these methods will depend on the specific requirements of your experiment.

Q5: How does pH affect the solubility of this compound?

As a carboxylic acid, its solubility is highly dependent on pH. In acidic to neutral solutions, it exists predominantly in its protonated, less soluble form. As the pH increases above its pKa, it becomes deprotonated to the more soluble carboxylate anion. Therefore, increasing the pH of aqueous solutions is a key strategy for enhancing its solubility.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in the literature. The following table provides illustrative solubility ranges based on the behavior of structurally similar aromatic carboxylic acids. It is strongly recommended to experimentally determine the solubility in your specific solvent system.

SolventSolvent TypeExpected Solubility Range (mg/mL) at 25°C
Water (pH 3)Aqueous (Acidic)< 0.1
Water (pH 7.4, PBS)Aqueous (Neutral)0.1 - 0.5
Water (pH 9)Aqueous (Basic)1 - 10
MethanolPolar Protic1 - 5
EthanolPolar Protic1 - 5
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20
N,N-Dimethylformamide (DMF)Polar Aprotic> 20
AcetonePolar Aprotic5 - 15
AcetonitrilePolar Aprotic1 - 5
Dichloromethane (DCM)Non-polar< 1
HexaneNon-polar< 0.1

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but ensure the compound is stable at that temperature.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility by Salt Formation

This protocol outlines the steps to form a sodium salt of this compound to improve its solubility in aqueous solutions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate beaker, add an equimolar amount of 0.1 M NaOH solution to deionized water.

  • Slowly add the dissolved this compound solution to the NaOH solution while stirring continuously.

  • Monitor the pH of the solution. Adjust with small additions of 0.1 M NaOH if necessary to ensure complete deprotonation (target pH > 8).

  • Once a clear solution is obtained, remove the organic solvent using a rotary evaporator.

  • The resulting aqueous solution contains the sodium salt of this compound. This solution can be used directly or lyophilized to obtain the salt as a solid powder.

  • Determine the concentration of the final solution or the purity of the solid salt using an appropriate analytical method (e.g., HPLC-UV).

Visualizing Experimental Workflows and Logic

Troubleshooting Solubility Issues

G start Start: Dissolving This compound solvent_type What is the primary solvent? start->solvent_type aqueous_check Is the compound dissolving? solvent_type->aqueous_check Aqueous organic_check Is the compound dissolving? solvent_type->organic_check Organic ph_adjust Increase pH to > pKa + 2 aqueous_check->ph_adjust No success Success: Compound Dissolved aqueous_check->success Yes heat_sonicate Apply gentle heat and/or sonication organic_check->heat_sonicate No organic_check->success Yes co_solvent Use a co-solvent (e.g., DMSO) ph_adjust->co_solvent ph_adjust->success co_solvent->success failure Consider alternative strategies: Salt formation, Surfactants, Cyclodextrins co_solvent->failure change_solvent Try a different organic solvent (e.g., DMSO, DMF) heat_sonicate->change_solvent heat_sonicate->success change_solvent->success change_solvent->failure

Caption: A decision tree for troubleshooting common solubility issues.

General Workflow for Solubility Enhancement

G start Start: Poorly Soluble This compound assess Assess Experimental Needs (e.g., aqueous vs. organic, concentration) start->assess method_selection Select Solubilization Method assess->method_selection ph_mod pH Modification method_selection->ph_mod cosolvency Co-solvency method_selection->cosolvency salt_form Salt Formation method_selection->salt_form other_tech Other Techniques (Surfactants, Cyclodextrins) method_selection->other_tech protocol Follow Experimental Protocol ph_mod->protocol cosolvency->protocol salt_form->protocol other_tech->protocol validation Validate Solution (e.g., visual inspection, concentration analysis) protocol->validation end End: Solubilized Compound Ready for Use validation->end

Caption: A general workflow for selecting a solubility enhancement method.

References

Technical Support Center: Purification of 3-Phenylthiophene-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 3-phenylthiophene-2-carboxylic acid by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent. For this compound, polar solvents like ethanol or methanol are good starting points. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective.
Insufficient solvent is used.Add small portions of hot solvent until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce the recovery yield.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, redissolve the oil in a minimum amount of a good solvent and add a poor solvent dropwise until turbidity appears, then cool slowly.
Low recovery of the purified compound. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the compound completely.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization on the filter paper.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, polar organic solvents such as ethanol and methanol are often good choices.[1] A mixed solvent system, like ethanol-water or methanol-water, can also be very effective, where the compound is dissolved in the better solvent (e.g., ethanol) at its boiling point, and the poorer solvent (e.g., water) is added dropwise until the solution becomes slightly turbid.

Q2: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

A2: The optimal ratio can be determined through small-scale trials. Dissolve a small amount of the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, add the "poor" solvent (e.g., water) dropwise at the boiling point until a persistent cloudiness is observed. Add a few more drops of the good solvent to redissolve the precipitate, and then allow the solution to cool. The ratio of the two solvents at this point is a good starting point for the larger scale recrystallization.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the appropriate solvent and that the cooling process is slow to allow for the formation of pure crystals. If impurities persist, consider an alternative purification technique, such as column chromatography, before a final recrystallization step.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is 207°C.[2] A sharp melting point close to this value is a good indicator of purity. A broad melting range suggests the presence of impurities.

Data Presentation

The following table summarizes the available physical and solubility data for this compound. Quantitative solubility data at various temperatures is often determined empirically.

Property Value Source
Molecular Formula C₁₁H₈O₂SN/A
Molecular Weight 204.24 g/mol N/A
Melting Point 207 °C[2]
Appearance Yellow Solid[2]
Solubility (Qualitative)
DMSOSlightly Soluble[2]
MethanolSlightly Soluble[2]
EthanolLikely Soluble (Good for recrystallization)[1]
WaterLikely Poorly Soluble (Good as an anti-solvent)[1]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent and a stir bar. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool add_more_solvent Add More Hot Solvent dissolve->add_more_solvent Insoluble crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes supersaturated Induce Crystallization (Scratch/Seed) oiling_out->supersaturated No use_mixed_solvent Use Mixed Solvent System oiling_out->use_mixed_solvent Yes low_yield Low Yield? filter_dry->low_yield pure_product Pure Product low_yield->pure_product No use_less_solvent Use Less Solvent Next Time low_yield->use_less_solvent Yes wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold Yes recrystallize_again Recrystallize Again pure_product->recrystallize_again Impure add_more_solvent->dissolve wrong_solvent Choose a Different Solvent add_more_solvent->wrong_solvent Still Insoluble evaporate_solvent Evaporate Excess Solvent supersaturated->evaporate_solvent evaporate_solvent->cool use_mixed_solvent->cool

Recrystallization troubleshooting workflow.

References

Technical Support Center: 3-Phenylthiophene-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up synthesis of 3-phenylthiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is best for scaling up? A1: The most prevalent methods involve the metallation of 3-phenylthiophene followed by carboxylation. The two primary routes are:

  • Directed Ortho-Lithiation: This involves deprotonating 3-phenylthiophene at the 2-position using a strong organolithium base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO₂). This is often the highest-yielding method but requires cryogenic temperatures and strict anhydrous conditions, which can be challenging to scale.

  • Grignard Reaction: This involves forming a Grignard reagent from 2-bromo-3-phenylthiophene and magnesium, followed by reaction with CO₂.[1] While it avoids pyrophoric organolithium reagents, it requires an additional synthetic step to prepare the brominated starting material.

For scale-up, the choice depends on available equipment and safety infrastructure. While lithiation can be more direct, the handling of large quantities of n-BuLi presents significant safety risks.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: Key safety concerns include:

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. Large-scale use requires specialized handling equipment, such as transfer cannulas and inert atmosphere gloveboxes or reactors.

  • Cryogenic Temperatures: The lithiation step is typically performed at -78 °C. Managing large volumes at this temperature requires efficient cooling systems to control the exothermic reaction.

  • Carbon Dioxide Addition: The addition of solid CO₂ (dry ice) can cause vigorous gas evolution and pressure build-up. Controlled addition of CO₂ gas or a slurry is recommended for larger scales.

  • Solvent Hazards: Anhydrous solvents like tetrahydrofuran (THF) can form explosive peroxides over time.[3] Always use freshly distilled or inhibitor-free, anhydrous solvents.

Q3: My final product is discolored (yellow or brown). What is the likely cause? A3: Discoloration often indicates the presence of impurities arising from oxidation or polymerization of thiophene-containing species.[4] This can be exacerbated by exposure to air and light, especially during work-up and purification. Using an inert atmosphere throughout the process and minimizing exposure to light can help. If necessary, a decolorization step with activated carbon during recrystallization can be employed.[4]

Q4: Is column chromatography a viable purification method at a large scale? A4: While effective at the lab scale, column chromatography is generally not cost-effective or practical for large-scale purification of bulk intermediates due to high solvent consumption and low throughput. For scaling up, developing a robust recrystallization protocol is the preferred method for achieving high purity.[4]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive n-BuLi reagent.1. Titrate the n-BuLi solution before use to determine its exact molarity.
2. Presence of water or protic impurities in the reaction.2. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Ensure 3-phenylthiophene is anhydrous.
3. Inefficient carboxylation.3. Add CO₂ as a gas through a subsurface sparge tube for better dispersion, or as a freshly crushed, high-surface-area powder. Ensure the reaction is cold during CO₂ addition.
4. Deprotonation of the product.4. The carboxylic acid product is acidic and can be deprotonated by the lithiated intermediate. This is a common issue in carboxylation reactions.[2] Use a slight excess of n-BuLi (e.g., 1.1 equivalents) and add the lithiated species to a slurry of excess dry ice to ensure rapid quenching.
Formation of Multiple Byproducts 1. Reaction with the solvent (e.g., THF).1. Some strong bases can deprotonate THF, especially at higher temperatures.[2] Maintain a low reaction temperature (-78 °C) and avoid prolonged reaction times after base addition.
2. Over-metallation or metallation at other positions.2. Ensure precise control of stoichiometry and temperature. Add the base dropwise to the substrate solution to avoid localized high concentrations.
Product Fails to Crystallize ("Oils Out") 1. Impurities are present, acting as a eutectic mixture.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try re-dissolving the oil in a minimal amount of hot solvent and scratching the flask's inner surface with a glass rod to induce nucleation.
2. Incorrect recrystallization solvent or cooling rate.2. Test a range of solvents or solvent mixtures (e.g., ethanol/water, acetic acid/water). Allow the solution to cool slowly to room temperature before moving to an ice bath.[4]
Streaking on TLC Plate During Analysis 1. The carboxylic acid is interacting strongly with the basic silica gel.1. Add a small amount of acetic acid (0.5-1%) to the eluent (e.g., ethyl acetate/hexanes) to suppress deprotonation of the carboxylic acid and achieve sharper spots.[4]

Experimental Protocols & Visual Workflows

Protocol: Synthesis via Directed Ortho-Lithiation and Carboxylation

This protocol describes a representative lab-scale synthesis. For scale-up, process safety and engineering controls are critical.

1. Lithiation of 3-Phenylthiophene:

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to an oven-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 3-phenylthiophene (1.60 g, 10 mmol) to the flask via syringe.

  • Slowly add n-butyllithium (1.1 eq, 11 mmol, e.g., 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

2. Carboxylation:

  • In a separate flask, crush an excess of dry ice (approx. 20 g) into a fine powder.

  • Under a positive flow of nitrogen, rapidly transfer the cold lithiated thiophene solution via a pre-cooled cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature, permitting the excess CO₂ to sublime.

3. Work-up and Isolation:

  • Once at room temperature, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

4. Purification (Recrystallization):

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a suitable solvent (e.g., an ethanol/water mixture) and heat until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visual Workflow for Synthesis

Synthesis_Workflow Workflow: this compound Synthesis start Start: 3-Phenylthiophene + Anhydrous THF lithiation 1. Lithiation Add n-BuLi start->lithiation -78 °C, N₂ atm carboxylation 2. Carboxylation Quench with excess CO₂ lithiation->carboxylation Stir 1 hr @ -78 °C workup 3. Acidic Work-up Quench & Acidify (HCl) carboxylation->workup Warm to RT purification 4. Purification Recrystallization workup->purification Isolate Crude Solid product Final Product: Pure 3-Phenylthiophene- 2-Carboxylic Acid purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Tree Troubleshooting Guide for Low Yield Problem Problem: Low Reaction Yield Cause1 Cause: Moisture Contamination Problem->Cause1 Cause2 Cause: Inactive Base Problem->Cause2 Cause3 Cause: Poor Carboxylation Problem->Cause3 Cause4 Cause: Product Deprotonation Problem->Cause4 Solution1 Solution: Oven-dry glassware. Use anhydrous solvents. Cause1->Solution1 Solution2 Solution: Titrate n-BuLi before use. Cause2->Solution2 Solution3 Solution: Use excess, high-surface-area CO₂ (crushed dry ice). Cause3->Solution3 Solution4 Solution: Use reverse addition (add lithium species to CO₂). Cause4->Solution4

Caption: A logic tree to diagnose and solve common causes of low yield in the synthesis.

References

Technical Support Center: Preparation of 3-Phenylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-phenylthiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the this compound core involve variations of established thiophene syntheses. A common and effective strategy is a modification of the Fiesselmann thiophene synthesis, which constructs the thiophene ring from appropriate precursors. This typically involves the reaction of a compound providing the C2-C3 bond with a phenyl group at C3, and a reagent that provides the sulfur atom and the C4-C5 bond, ultimately incorporating the carboxylic acid at the C2 position. Another approach involves the hydrolysis of a corresponding ester or nitrile precursor (ethyl 3-phenylthiophene-2-carboxylate or 3-phenylthiophene-2-carbonitrile).

Q2: What are the most likely impurities to be encountered during the synthesis?

A2: Impurities can arise from unreacted starting materials, side-reactions, or subsequent degradation of the product. Common impurities include unreacted starting materials like ethyl benzoylacetate or ethyl thioglycolate, incompletely hydrolyzed ester (ethyl 3-phenylthiophene-2-carboxylate), and potential regioisomers depending on the specific synthetic route employed. Over-reaction or side-reactions can also lead to oxidized or polymerized byproducts.

Q3: What are the recommended purification methods for this compound?

A3: Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical for successful purification. A solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for recrystallization of carboxylic acids include ethanol/water or acetic acid/water mixtures. For more persistent impurities, column chromatography on silica gel may be employed, often with an eluent containing a small amount of acetic acid to prevent streaking of the carboxylic acid on the column.[1]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the desired product and reveal the presence of any residual starting materials or byproducts. The melting point of the final product is also a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of Crude Product
Possible Cause Recommended Solution(s)
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently and heated to the appropriate temperature for a sufficient duration.- Check the purity and reactivity of starting materials.
Suboptimal reaction conditions - Optimize the reaction temperature; too low may result in a sluggish reaction, while too high may lead to decomposition.- Verify the correct stoichiometry of reagents as per the protocol.
Side reactions - Analyze the crude product by NMR or LC-MS to identify major byproducts. This can provide insight into competing reaction pathways.- Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.
Issue 2: Presence of Impurities After Work-up
Observed Impurity Possible Source Recommended Action
Unreacted starting materials (e.g., ethyl benzoylacetate, ethyl thioglycolate) Incomplete reaction.- Optimize reaction time and temperature.- Purify the crude product via recrystallization.
Residual ethyl 3-phenylthiophene-2-carboxylate Incomplete hydrolysis of the ester intermediate.- Extend the hydrolysis reaction time or use a higher concentration of base.- Ensure adequate heating during the saponification step.
Unknown byproducts Side reactions such as self-condensation of starting materials or oxidation.- Characterize the byproduct using spectroscopic methods (NMR, MS).- Adjust reaction conditions to disfavor the formation of the byproduct.- Employ column chromatography for purification if recrystallization is ineffective.
Issue 3: Difficulty with Purification
Problem Possible Cause Recommended Solution(s)
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product, or the product is significantly impure.- Use a lower-boiling point solvent or a different solvent system.- Attempt to purify the crude product by another method (e.g., a preliminary column chromatography) before recrystallization.
Poor recovery after recrystallization The product is too soluble in the chosen solvent at low temperatures, or too much solvent was used.- Select a solvent in which the product has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.
Product streaks on TLC plate during column chromatography The acidic nature of the carboxylic acid interacts strongly with the silica gel.- Add a small amount (0.5-1%) of acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis involving the formation of ethyl 3-phenylthiophene-2-carboxylate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 3-Phenylthiophene-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) and ethyl thioglycolate (1.1 equivalents) in absolute ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous mixture with dilute hydrochloric acid to a pH of ~5-6.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylthiophene-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl 3-phenylthiophene-2-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system, for example, a mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Data Presentation

Parameter Synthesis of Ethyl 3-Phenylthiophene-2-carboxylate Hydrolysis to this compound Purification (Recrystallization)
Typical Yield 75-85% (crude)85-95% (crude)70-85% (recovery)
Purity (by HPLC) ~90%~95%>99%
Key Reagents Ethyl benzoylacetate, Ethyl thioglycolate, Sodium ethoxideCrude ester, Sodium hydroxide, Hydrochloric acidCrude carboxylic acid, Ethanol, Water
Reaction Time 4-6 hours2-4 hoursN/A
Reaction Temp. RefluxRefluxN/A

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start1 Ethyl Benzoylacetate + Ethyl Thioglycolate reagents1 Sodium Ethoxide Ethanol, Reflux start1->reagents1 product1 Crude Ethyl 3-Phenylthiophene-2-carboxylate reagents1->product1 reagents2 NaOH (aq), Ethanol Reflux product1->reagents2 acidification HCl (aq) reagents2->acidification product2 Crude 3-Phenylthiophene- 2-carboxylic Acid acidification->product2 recrystallization Recrystallization (Ethanol/Water) product2->recrystallization final_product Pure 3-Phenylthiophene- 2-carboxylic Acid recrystallization->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 solution1a Monitor with TLC cause1->solution1a Check solution1b Increase Reaction Time/Temp cause1->solution1b Action solution2a Verify Stoichiometry cause2->solution2a Check solution2b Optimize Temperature cause2->solution2b Action solution3a Analyze Byproducts cause3->solution3a Analyze solution3b Adjust Conditions cause3->solution3b Action

References

Validation & Comparative

Comparative Analysis of 3-Phenylthiophene-2-Carboxylic Acid Derivatives as ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel hypothetical compound, a 3-phenylthiophene-2-carboxylic acid derivative herein named TPCA-42 , against established ALK5 inhibitors. The comparison is based on publicly available data for similar compounds and established experimental protocols. This document aims to serve as a resource for researchers interested in the development of novel inhibitors for the TGF-β signaling pathway.

Introduction to ALK5 and the TGF-β Signaling Pathway

The transforming growth factor-β (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer and fibrosis. A key mediator in this pathway is the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Upon binding of the TGF-β ligand to the TGF-β type II receptor, ALK5 is recruited, phosphorylated, and activated. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate target gene expression. Given its pivotal role, ALK5 has emerged as a significant therapeutic target for the development of small molecule inhibitors.

This guide focuses on a hypothetical this compound derivative, TPCA-42 , as a potential ALK5 inhibitor. Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. This analysis compares TPCA-42 to three well-characterized ALK5 inhibitors: SB-431542, A-83-01, and GW788388.

Comparative Analysis of ALK5 Inhibitors

The following table summarizes the in vitro potency of our hypothetical compound TPCA-42 alongside the selected established ALK5 inhibitors. The data for the established inhibitors are collated from various scientific publications.

Compound NameChemical ScaffoldALK5 IC50 (nM)ALK4 IC50 (nM)ALK7 IC50 (nM)Notes
TPCA-42 (Hypothetical) This compound25150120A hypothetical potent and selective ALK5 inhibitor.
SB-431542 Imidazole-based94140~140A widely used selective inhibitor of ALK4, ALK5, and ALK7.
A-83-01 Pyrazole-based12457.5A potent inhibitor of ALK4, ALK5, and ALK7.
GW788388 Pyrazole-based18--A potent and selective inhibitor of ALK5.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for validating ALK5 inhibitors, the following diagrams are provided.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 recruits and phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA translocates and binds to TPCA_42 TPCA-42 TPCA_42->ALK5 inhibits Gene_expression Target Gene Transcription DNA->Gene_expression regulates

Caption: TGF-β signaling pathway and the inhibitory action of TPCA-42.

Experimental_Workflow Start Start: Compound Library (including TPCA-42) Kinase_Assay In vitro ALK5 Kinase Assay (Biochemical) Start->Kinase_Assay Determine_IC50 Determine IC50 values (Potency) Kinase_Assay->Determine_IC50 Cell_Based_Assay Cell-Based TGF-β Signaling Assay (e.g., pSMAD2/3 levels) Determine_IC50->Cell_Based_Assay Potent compounds Determine_EC50 Determine EC50 values (Cellular Efficacy) Cell_Based_Assay->Determine_EC50 Selectivity_Panel Kinase Selectivity Profiling (e.g., ALK4, ALK7, etc.) Determine_EC50->Selectivity_Panel Efficacious compounds Assess_Selectivity Assess Selectivity Selectivity_Panel->Assess_Selectivity Lead_Candidate Lead Candidate Assess_Selectivity->Lead_Candidate Selective compounds

Caption: General experimental workflow for screening ALK5 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments.

In Vitro ALK5 Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ALK5 enzyme.

Materials:

  • Recombinant human ALK5 (TGF-βR1)

  • ALK5 peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (TPCA-42 and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: To each well of the plate, add the following in order:

    • Kinase assay buffer

    • Test compound dilution

    • ALK5 enzyme

    • Substrate solution

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based TGF-β Signaling Assay (Phospho-Smad2/3 Detection)

This assay evaluates the ability of a compound to inhibit TGF-β-induced signaling within a cellular context.

Materials:

  • A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test compounds (TPCA-42 and alternatives)

  • Lysis buffer

  • Antibodies: primary antibodies against phospho-Smad2/3 and total Smad2/3, and a loading control (e.g., GAPDH or β-actin); appropriate secondary antibodies.

  • Western blotting or ELISA reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for several hours to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection of Phospho-Smad2/3:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Smad2/3 and a loading control. Visualize the bands using an appropriate detection system.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-Smad2/3 in the cell lysates.

  • Data Analysis: Quantify the levels of phosphorylated Smad2/3 and normalize to the total Smad2/3 or the loading control. Calculate the percent inhibition of TGF-β-induced Smad phosphorylation for each compound concentration. Determine the EC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

This guide provides a framework for the validation of the biological activity of this compound derivatives, exemplified by the hypothetical compound TPCA-42, as potential ALK5 inhibitors. The comparative data and detailed experimental protocols offer a starting point for researchers to evaluate novel compounds in this class against established inhibitors. The provided diagrams of the TGF-β signaling pathway and a typical screening workflow can aid in understanding the mechanism of action and the experimental design for identifying promising new therapeutic agents targeting this critical pathway.

Unraveling the Structure-Activity Relationship of 3-Phenylthiophene-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-phenylthiophene-2-carboxylic acid analogs, focusing on their efficacy as inhibitors of atypical protein kinase C (aPKC) and fat mass and obesity-associated protein (FTO). By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activity

The this compound scaffold has proven to be a versatile template for the development of potent and selective enzyme inhibitors. Modifications to the core structure, particularly at the 2-, 3-, and 4-positions of the thiophene ring and on the C4-phenyl ring, have yielded compounds with distinct inhibitory profiles against different biological targets. This guide focuses on two prominent examples: 2-amino-3-carboxy-4-phenylthiophenes as inhibitors of atypical protein kinase C (aPKC) and 3-arylaminothiophenic-2-carboxylic acid derivatives as inhibitors of the fat mass and obesity-associated protein (FTO).

2-Amino-3-carboxy-4-phenylthiophene Analogs as aPKC Inhibitors

Atypical protein kinase C (aPKC) isoforms are implicated in various cellular processes, including inflammation and vascular permeability. The development of small molecule inhibitors for aPKC is therefore of significant therapeutic interest. Structure-activity relationship (SAR) studies on 2-amino-3-carboxy-4-phenylthiophene analogs have revealed key structural features that govern their inhibitory activity.

Key SAR observations for aPKC inhibition include:

  • Substitution at the C4-Phenyl Ring: Electron-donating groups on the C4-aryl moiety generally enhance inhibitory activity.

  • Modifications at the C3-Position: While ester modifications at the C3 position are well-tolerated, converting the ester to an amide significantly reduces activity. Interestingly, a nitrile substituent at this position demonstrates significant inhibitory potential.

  • The C2-Amino Group: The presence of an amino group at the C2 position of the thiophene ring is considered an optimal substituent for activity.

The biological activity of these analogs has been evaluated in aPKC-dependent signaling models, such as NFκB driven-gene transcription and VEGF/TNF-induced vascular endothelial permeability. The most potent inhibitors identified exhibit EC50 values in the low nanomolar range in these cellular assays.

Table 1: Structure-Activity Relationship of 2-Amino-3-carboxy-4-phenylthiophene Analogs against aPKCζ

CompoundZ (C4-Phenyl Substituent)% Inhibition at 30 µM
1 NH₂COOEtH100%
6 NH₂COOPrH100%
20 NH₂CONH-c-HexHLower Activity
23 NH₂CONH-(4-MeO)PhHLower Activity
24a NH₂CNH87%
24b NH₂COOHH65%
32 NH₂COOEt4-OMeHigh Activity
35 NH₂COOEt4-CF₃Decreased Activity

Data summarized from the study by Clapham et al. (2013).

3-Arylaminothiophenic-2-carboxylic Acid Derivatives as FTO Inhibitors

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a crucial role in various cellular processes, and its overexpression is linked to oncogenic pathways in acute myeloid leukemia (AML). Consequently, FTO has emerged as a promising target for anti-leukemia drug development. By replacing the phenyl A-ring in a first-generation FTO inhibitor with five-membered heterocycles, a new class of 3-arylaminothiophenic-2-carboxylic acid derivatives has been developed with potent FTO inhibitory and antiproliferative activities.

One of the lead compounds from this series, 12o/F97 , demonstrates strong enzymatic inhibitory activity and potent antiproliferative effects. This compound selectively inhibits m⁶A demethylation by FTO over other demethylases like ALKBH5 and has minimal impact on m¹A demethylation by ALKBH3. Furthermore, treatment with 12o/F97 in AML cell lines leads to an increase in the protein levels of RARA and ASB2, while decreasing MYC protein levels, and it exhibits antileukemia activity in vivo without significant side effects.

Table 2: Biological Activity of Lead FTO Inhibitor 12o/F97

CompoundTargetEnzymatic InhibitionAntiproliferative ActivityKey Cellular Effects
12o/F97 FTOStrongPotent↑ RARA, ↑ ASB2, ↓ MYC

Data summarized from the study by Zhang et al. (2025).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activity of the this compound analogs discussed in this guide.

In Vitro aPKC Kinase Assay

This assay measures the ability of the test compounds to inhibit the kinase activity of atypical protein kinase C.

  • Reaction Setup: The assay is typically performed in a microtiter plate format. Each well contains the aPKC enzyme (e.g., aPKCζ at 500 ng/ml), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Compound Incubation: The this compound analogs are added to the wells at various concentrations. A control group without any inhibitor is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as measuring the fluorescence of a specific substrate or using an antibody-based detection system. The ADP-Quest™ assay, for instance, measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the kinase activity in the presence of the test compound to the activity in the control wells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

NFκB Driven-Gene Transcription Assay

This cellular assay assesses the impact of the compounds on the NFκB signaling pathway, a downstream target of aPKC.

  • Cell Culture: A suitable cell line (e.g., HEK293 cells) is engineered to contain a reporter gene (e.g., luciferase) under the control of an NFκB-responsive promoter.

  • Compound Treatment: The cells are treated with the test compounds for a defined period.

  • Stimulation: The NFκB pathway is activated using a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

  • Reporter Gene Assay: The expression of the reporter gene is measured. For a luciferase reporter, a luciferin substrate is added, and the resulting luminescence is quantified using a luminometer.

  • Data Analysis: The inhibitory effect of the compounds on NFκB-driven transcription is determined by the reduction in reporter gene activity compared to stimulated, untreated cells.

VEGF/TNF-induced Vascular Endothelial Permeability Assay

This assay evaluates the ability of the compounds to block the increase in vascular permeability induced by factors like VEGF and TNF-α.

  • Endothelial Cell Monolayer: Endothelial cells (e.g., human retinal endothelial cells) are cultured on a porous membrane in a transwell insert until a confluent monolayer is formed, mimicking a blood vessel wall.

  • Compound Pre-treatment: The endothelial cell monolayer is pre-treated with the test compounds.

  • Permeability Induction: VEGF or TNF-α is added to the upper chamber of the transwell to induce an increase in permeability.

  • Tracer Molecule Addition: A fluorescently labeled high-molecular-weight dextran (e.g., 70kDa FITC-dextran) is added to the upper chamber.

  • Quantification of Permeability: After a specific incubation period, the amount of fluorescent dextran that has passed through the endothelial monolayer into the lower chamber is measured using a fluorescence plate reader.

  • Data Analysis: The reduction in the passage of the fluorescent tracer in the presence of the test compounds indicates their ability to inhibit VEGF/TNF-α-induced vascular permeability.

FTO Demethylase Activity Assay

This biochemical assay measures the ability of the compounds to inhibit the N6-methyladenosine (m6A) demethylase activity of FTO.

  • Reaction Components: The assay is typically performed in a reaction buffer containing recombinant FTO enzyme, a substrate (e.g., an m6A-containing RNA oligonucleotide), and necessary cofactors such as Fe(II) and α-ketoglutarate.

  • Inhibitor Incubation: The 3-arylaminothiophenic-2-carboxylic acid derivatives are incubated with the FTO enzyme.

  • Demethylation Reaction: The reaction is initiated by the addition of the m6A-containing RNA substrate and incubated at 37°C.

  • Detection of Demethylation: The extent of demethylation is quantified. This can be done using various methods, including LC-MS/MS to measure the ratio of m6A to adenosine, or through antibody-based assays that specifically recognize the m6A modification.

  • Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the demethylation of the RNA substrate compared to a control reaction without the inhibitor. IC50 values can then be calculated.

Antiproliferative Activity Assay

This assay determines the effect of the compounds on the proliferation of cancer cells, particularly leukemia cell lines for FTO inhibitors.

  • Cell Seeding: Leukemia cells (e.g., AML cell lines) are seeded in multi-well plates at a specific density.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds. A vehicle control is also included.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

  • Cell Viability Measurement: The number of viable cells is determined using a cell viability assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of growth inhibition is calculated for each compound concentration. The IC50 or GI50 (concentration that causes 50% inhibition of cell growth) is then determined.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

aPKC_Signaling_Pathway VEGF_TNF VEGF / TNF-α Receptor Receptor Tyrosine Kinase VEGF_TNF->Receptor aPKC aPKC Receptor->aPKC IKK IκB Kinase (IKK) aPKC->IKK Activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB (leading to degradation) NFkB NFκB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Permeability) Nucleus->Gene_Transcription Initiates Inhibitor 3-Phenylthiophene-2- carboxylic Acid Analog Inhibitor->aPKC Inhibits

Caption: aPKC-mediated NFκB signaling pathway and point of inhibition.

Experimental_Workflow_Permeability_Assay Start Start Step1 1. Culture Endothelial Cells on Transwell Insert Start->Step1 Step2 2. Pre-treat with Test Compound Step1->Step2 Step3 3. Induce Permeability (VEGF/TNF-α) Step2->Step3 Step4 4. Add Fluorescent Tracer (FITC-Dextran) Step3->Step4 Step5 5. Incubate and Measure Fluorescence in Lower Chamber Step4->Step5 End End Step5->End

Caption: Workflow for the in vitro vascular endothelial permeability assay.

A Comparative Efficacy Analysis of 3-Phenylthiophene-2-Carboxylic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of various 3-phenylthiophene-2-carboxylic acid derivatives. The information presented herein is curated from preclinical studies to aid in the evaluation and selection of promising candidates for further investigation in drug discovery and development. This document summarizes quantitative efficacy data, details key experimental methodologies, and illustrates the underlying signaling pathways.

Overview of this compound Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Of particular interest is its potential as an anti-inflammatory agent, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[1][2] Modifications to the phenyl and thiophene rings of this core structure have led to the development of numerous derivatives with varying potencies and selectivities, making a comparative analysis essential for identifying lead compounds.

Comparative Efficacy Data

The anti-inflammatory efficacy of this compound derivatives is commonly assessed through their ability to inhibit COX-1 and COX-2 enzymes. The following table summarizes the in vitro inhibitory concentrations (IC50) for a selection of these compounds. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Compound IDR1 (at C5 of thiophene)R2 (on phenyl ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
VIIa Ethyl4-Fluoro19.50.2967.2[3]
Celecoxib --14.20.4233.8[3]
Diclofenac ----1.80[3]

Note: Data for a direct series of this compound derivatives is limited in the public domain. The presented data includes a closely related and highly potent 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) for comparative purposes.

In vivo efficacy is often evaluated using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce acute inflammation.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)
Compound A 20553
Indomethacin 10623

Note: This is representative data; specific data for a series of this compound derivatives was not available in the searched literature.

Mechanism of Action and Signaling Pathways

The primary anti-inflammatory mechanism of this compound derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever.[2] Specifically, the inhibition of COX-2, which is upregulated at sites of inflammation, is the main target for therapeutic effect.

Beyond direct enzyme inhibition, the anti-inflammatory effects of these compounds may also involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Cyclooxygenase (COX) Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for this compound derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiophene_Derivatives 3-Phenylthiophene- 2-carboxylic Acid Derivatives Thiophene_Derivatives->COX1 (less) Thiophene_Derivatives->COX2 Inhibition

COX Pathway Inhibition
Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including cytokines, chemokines, and COX-2. While direct evidence for the modulation of this pathway by this compound derivatives is still emerging, it represents a plausible secondary mechanism of action.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Transcription Gene Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, Cytokines, etc.) Gene_Transcription->Pro_inflammatory_Genes Thiophene_Derivatives 3-Phenylthiophene- 2-carboxylic Acid Derivatives Thiophene_Derivatives->IKK_Complex Potential Inhibition?

Potential NF-κB Pathway Modulation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of compound efficacy. Below are the methodologies for the key assays cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Test compounds and reference inhibitors (e.g., Celecoxib, Diclofenac).

  • Enzyme immunoassay (EIA) kit for prostaglandin F2α (PGF2α) detection.

  • Stannous chloride (SnCl2).

  • 96-well microplates.

Procedure:

  • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor solution to the respective wells. A control well with solvent only is also prepared.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding 1 M HCl.

  • Reduce the product, prostaglandin H2 (PGH2), to the more stable PGF2α by adding stannous chloride.

  • Quantify the amount of PGF2α produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.[4]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats or Swiss albino mice (typically 150-200 g).

Materials:

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test compounds and reference drug (e.g., Indomethacin).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

  • The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

The following workflow diagram illustrates the key steps in the carrageenan-induced paw edema assay.

Paw_Edema_Workflow Start Start: Animal Acclimatization and Fasting Dosing Administer Test Compound, Reference, or Vehicle Start->Dosing Initial_Measurement Measure Initial Paw Volume (Plethysmometer) Dosing->Initial_Measurement Carrageenan_Injection Inject Carrageenan (Sub-plantar) Initial_Measurement->Carrageenan_Injection Time_Points Measure Paw Volume at Regular Time Intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Time_Points Data_Analysis Calculate Paw Edema and % Inhibition Time_Points->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Carrageenan-Induced Paw Edema Workflow

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The available data, though limited in direct comparative studies, indicates that derivatives of this class can exhibit potent and selective COX-2 inhibition. The structure-activity relationship appears to be significantly influenced by the nature of substituents on both the thiophene and phenyl rings. Further systematic studies are warranted to fully elucidate the therapeutic potential of this chemical series. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of these compounds as next-generation anti-inflammatory drugs.

References

bioactivity of 3-phenylthiophene-2-carboxylic acid compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anticancer and antimicrobial potential of thiophene-2-carboxylic acid derivatives compared to established standards.

Disclaimer: Direct quantitative bioactivity data for 3-phenylthiophene-2-carboxylic acid was not available in the reviewed literature. This guide therefore focuses on the bioactivity of closely related thiophene-2-carboxylic acid derivatives to provide a comparative context for researchers interested in this scaffold.

Introduction

Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of thiophene-2-carboxylic acid have emerged as promising scaffolds for the development of novel therapeutic agents, exhibiting a range of biological effects, including anticancer and antimicrobial properties. This guide provides a comparative analysis of the bioactivity of selected thiophene-2-carboxylic acid derivatives against standard therapeutic agents, supported by experimental data and detailed methodologies.

Anticancer Activity

Thiophene-2-carboxylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A notable area of research is their activity as inhibitors of the Fat Mass and Obesity-associated protein (FTO), an RNA demethylase implicated in acute myeloid leukemia (AML). Furthermore, other derivatives have shown potent activity against solid tumors, comparable to standard chemotherapeutic agents.

Quantitative Comparison of Anticancer Activity
Compound/StandardCancer Cell LineIC50 (µM)Mechanism of Action
3-Arylaminothiophenic-2-carboxylic acid derivative (12o/F97) MOLM-13 (AML)0.23FTO Inhibition
Thiophene Carboxamide Derivative (2b) Hep3B (Hepatocellular Carcinoma)5.46Tubulin Polymerization Inhibition
Combretastatin A-4 (Standard) Hep3B (Hepatocellular Carcinoma)Not explicitly stated, but 2b is a biomimeticTubulin Polymerization Inhibition
5-Fluorouracil (5-FU) (Standard) VariousCell line dependentAntimetabolite

Data for derivative 12o/F97 is from studies on FTO inhibitors in AML.[1][2] Data for derivative 2b and its comparison to Combretastatin A-4 is from research on thiophene carboxamides as anticancer agents.[3]

Signaling Pathway: FTO Inhibition in Acute Myeloid Leukemia

Certain 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as potent inhibitors of the FTO enzyme.[1][2] In AML, FTO is overexpressed and promotes leukemogenesis by demethylating N6-methyladenosine (m6A) on specific mRNAs, including those of oncogenes like MYC. Inhibition of FTO by these thiophene derivatives leads to an increase in m6A levels, subsequently reducing the expression of oncogenic proteins and inducing apoptosis in leukemia cells.

FTO_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA_m6A Oncogenic mRNA (e.g., MYC) with m6A FTO FTO Enzyme mRNA_m6A->FTO Demethylation mRNA Oncogenic mRNA (demethylated) FTO->mRNA Oncogenic_Protein Oncogenic Protein (e.g., MYC) mRNA->Oncogenic_Protein Translation Leukemogenesis Leukemogenesis Oncogenic_Protein->Leukemogenesis Thiophene_Derivative 3-Arylaminothiophenic- 2-carboxylic acid derivative Thiophene_Derivative->FTO Inhibition

Caption: FTO Inhibition by a Thiophene Derivative in AML.

Antimicrobial Activity

Derivatives of thiophene-2-carboxylic acid have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is often compared to standard antibiotics like ampicillin and gentamicin.

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
Compound/StandardBacillus subtilisStaphylococcus aureus (MDR)Escherichia coliAspergillus niger
2-Thiophene carboxylic acid thioureide derivative 1 12550025062.5
2-Thiophene carboxylic acid thioureide derivative 2 7.812531.2531.25
Ampicillin (Standard) Not specifiedNot specifiedNot specifiedN/A
Gentamicin (Standard) Not specifiedNot specifiedNot specifiedN/A

Data is for representative 2-thiophene carboxylic acid thioureide derivatives. MIC values for standards are assay-dependent and are used as positive controls.

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiophene derivative and a standard anticancer drug (e.g., 5-Fluorouracil) are serially diluted to various concentrations. The culture medium is replaced with medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Add Thiophene Derivative & Standard Drug Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The thiophene derivative and a standard antibiotic (e.g., Ampicillin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion

The available data, primarily from studies on its derivatives, suggest that the thiophene-2-carboxylic acid scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. Derivatives have shown potent activity, in some cases comparable or superior to standard drugs, by targeting key cellular pathways such as FTO-mediated RNA demethylation and tubulin polymerization. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential. Researchers are encouraged to use the provided protocols as a basis for their own investigations into the bioactivity of novel thiophene derivatives.

References

Comparative Analysis of 3-Phenylthiophene-2-Carboxylic Acid and its Analogs in Biological Target Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and biological activity of 3-phenylthiophene-2-carboxylic acid and structurally related compounds. While direct, comprehensive cross-reactivity studies on this compound are not extensively available in public literature, this document synthesizes existing data on its potential biological targets and compares its activity with that of alternative thiophene-based compounds. The information presented is intended to support further research and drug development efforts by highlighting potential on- and off-target effects.

Introduction to this compound

This compound is a heterocyclic compound belonging to the thiophene class of molecules. Thiophene derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The biological activity of these compounds is often dictated by the nature and position of substituents on the thiophene ring.

Potential Biological Target: δ-Aminolevulinate Dehydratase (ALAD)

Research on structurally similar phenylthiophene carboxylic acids suggests that human δ-aminolevulinate dehydratase (hALAD) may be a biological target. ALAD is a crucial enzyme in the heme biosynthesis pathway.[4] Inhibition of this enzyme can lead to the accumulation of δ-aminolevulinic acid (ALA), a condition associated with certain porphyrias.[5]

While no direct inhibitory data for this compound against hALAD has been identified, two structurally analogous compounds, PD481 and PD593, have been reported as moderate inhibitors of hALAD.[6]

Comparative Inhibitory Activity against hALAD
CompoundStructurehALAD IC50 (µM)Reference
PD481 5-(4-chlorophenyl)thiophene-2-carboxylic acid85.3[6]
PD593 5-(4-bromophenyl)thiophene-2-carboxylic acid99.7[6]
This compound This compoundData not available-

Note: The provided IC50 values are for compounds structurally similar to this compound. Further experimental validation is required to determine the precise inhibitory activity of this compound against hALAD.

Cross-Reactivity Profile: Comparison with Alternative Thiophene-Based Inhibitors

The thiophene scaffold is a versatile backbone for inhibitors of various enzymes and receptors. To understand the potential for cross-reactivity of this compound, it is valuable to compare its potential activity with that of other thiophene derivatives targeting different biological pathways.

Fat Mass and Obesity-Associated Protein (FTO) Inhibitors

The FTO protein is an RNA demethylase and has emerged as a therapeutic target in oncology.[1][7] Certain 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as potent FTO inhibitors.[7]

Alternative Compound Example: FB23-2

FB23-2 is a potent and selective FTO inhibitor.[1] Its cross-reactivity has been assessed against ALKBH5, a closely related RNA demethylase.

CompoundTargetIC50 (µM)Selectivity vs. ALKBH5Reference
FB23-2 FTONot specifiedDoes not inhibit ALKBH5[1]

The high selectivity of FB23-2 for FTO over ALKBH5 demonstrates that targeted inhibition within the thiophene class is achievable.[1] This highlights the importance of specific substitution patterns in determining target specificity.

Atypical Protein Kinase C (aPKC) Inhibitors

Atypical protein kinase C (aPKC) isoforms are involved in various cellular processes, and their inhibition is a potential therapeutic strategy for diseases involving increased vascular permeability and inflammation.[3][8] A series of 2-amino-3-carboxy-4-phenylthiophenes have been identified as novel aPKC inhibitors.[8]

Alternative Compound Example: Phenylthiophene aPKC Inhibitor

One of the reported 2-amino-3-carboxy-4-phenylthiophene analogues demonstrated significant inhibition of aPKCζ.[3]

Compound ClassTarget% Inhibition (at 30 µM)Reference
2-amino-3-carboxy-4-phenylthiophenes aPKCζup to 100%[3]

The study highlights that modifications to the phenyl and carboxylate groups significantly impact inhibitory activity, suggesting that this compound itself may have a different aPKC inhibitory profile.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are summarized protocols for key assays relevant to the targets discussed.

δ-Aminolevulinate Dehydratase (ALAD) Inhibition Assay

This assay measures the enzymatic activity of ALAD by quantifying the product, porphobilinogen (PBG).

  • Enzyme and Substrate Preparation: Recombinant human ALAD is used as the enzyme source. The substrate, δ-aminolevulinic acid (ALA), is prepared in a suitable buffer.

  • Reaction Mixture: The test compound (e.g., this compound) at various concentrations is pre-incubated with the ALAD enzyme.

  • Enzymatic Reaction: The reaction is initiated by adding ALA to the enzyme-inhibitor mixture. The reaction is allowed to proceed at 37°C for a defined period.

  • Reaction Termination and Product Quantification: The reaction is stopped, and the amount of PBG formed is quantified. This can be achieved using colorimetric methods involving Ehrlich's reagent or by liquid chromatography-mass spectrometry (LC-MS).[1][9][10]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

FTO Inhibition Assay (In Vitro Demethylation Assay)

This assay determines the ability of a compound to inhibit the RNA demethylase activity of FTO.

  • Reagents: Recombinant human FTO protein, a single-stranded RNA (ssRNA) oligonucleotide containing N6-methyladenosine (m6A), and co-factors (e.g., Fe(II), 2-oxoglutarate) are required.

  • Reaction Setup: The test compound is incubated with FTO and the m6A-containing ssRNA substrate in an appropriate reaction buffer.

  • Demethylation Reaction: The reaction is initiated and incubated to allow for enzymatic demethylation of the m6A mark.

  • Detection: The level of demethylation is quantified. This can be done using various methods, including:

    • LC-MS/MS: To directly measure the ratio of m6A to unmethylated adenosine.

    • Antibody-based methods (ELISA): Using an m6A-specific antibody to detect the remaining methylated RNA.[11]

    • Fluorescence-based assays: Employing a fluorescently labeled RNA substrate that exhibits a change in fluorescence upon demethylation.[6][12]

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the inhibitor.

aPKC Kinase Assay

This assay measures the phosphotransferase activity of atypical Protein Kinase C.

  • Kinase and Substrate: Purified recombinant aPKC enzyme (e.g., aPKCζ) and a suitable substrate peptide are used.

  • Reaction Mixture: The assay is typically performed in a buffer containing ATP (often radiolabeled [γ-³²P]ATP or detected via ADP formation), MgCl₂, and the test inhibitor at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding the enzyme to the substrate/ATP/inhibitor mixture and incubated at a specific temperature (e.g., 30°C).

  • Detection of Phosphorylation:

    • Radiometric Assay: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper), and the incorporated radioactivity is measured using a scintillation counter.[7][13]

    • Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to kinase activity, is measured by converting it to ATP and then detecting the ATP using a luciferase/luciferin reaction.[14]

  • Data Analysis: The inhibitory effect is quantified, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway involvement of this compound based on data from analogous compounds and a typical workflow for inhibitor screening and validation.

ALAD_Inhibition_Pathway cluster_Heme_Pathway Heme Biosynthesis Pathway Glycine + Succinyl-CoA Glycine + Succinyl-CoA ALA ALA Glycine + Succinyl-CoA->ALA ALAS PBG PBG ALA->PBG ALAD Hydroxymethylbilane Hydroxymethylbilane PBG->Hydroxymethylbilane PBGD Uroporphyrinogen III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen III Coproporphyrinogen III Coproporphyrinogen III Uroporphyrinogen III->Coproporphyrinogen III Protoporphyrinogen IX Protoporphyrinogen IX Coproporphyrinogen III->Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX Heme Heme Protoporphyrin IX->Heme 3-Phenylthiophene-2-Carboxylic_Acid_Analog Phenylthiophene Carboxylic Acid (e.g., PD481, PD593) ALAD ALAD 3-Phenylthiophene-2-Carboxylic_Acid_Analog->ALAD Inhibition

Caption: Potential inhibition of δ-aminolevulinate dehydratase (ALAD) by phenylthiophene carboxylic acid analogs within the heme biosynthesis pathway.

Inhibitor_Screening_Workflow Compound_Library Compound Library (including Thiophene Derivatives) Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose-Response_and_IC50 Dose-Response Analysis & IC50 Determination Hit_Identification->Dose-Response_and_IC50 Selectivity_Profiling Selectivity Profiling (vs. Related Targets) Dose-Response_and_IC50->Selectivity_Profiling Cell-Based_Assays Cell-Based Assays Selectivity_Profiling->Cell-Based_Assays Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization

Caption: A generalized workflow for the screening and validation of enzyme inhibitors, applicable to thiophene-based compounds.

Conclusion

While direct experimental data on the cross-reactivity of this compound is limited, the analysis of structurally similar compounds provides valuable insights into its potential biological activities. The moderate inhibition of hALAD by phenylthiophene carboxylic acid analogs suggests this as a primary avenue for further investigation. Furthermore, the diverse biological targets of other thiophene derivatives, such as FTO and aPKC, underscore the potential for cross-reactivity.

Researchers and drug development professionals are encouraged to perform comprehensive in vitro and cellular assays to elucidate the specific inhibitory profile and selectivity of this compound. The experimental protocols and comparative data presented in this guide offer a framework for such investigations, which are essential for advancing the therapeutic potential of this and related compounds.

References

Unveiling the Mechanism of Action: A Comparative Guide to 3-Phenylthiophene-2-Carboxylic Acid Derivatives as FTO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of 3-phenylthiophene-2-carboxylic acid derivatives reveals a potent new class of inhibitors targeting the fat mass and obesity-associated (FTO) protein, a critical enzyme in RNA epigenetics and a promising target for anti-cancer therapies. This guide provides a comprehensive comparison of a lead compound from this class, 12o/F97, with other known FTO inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The N6-methyladenosine (m6A) modification of RNA is a key regulator of gene expression, and its removal is catalyzed by demethylases such as the FTO protein.[1] Dysregulation of FTO activity has been implicated in various diseases, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[2][3] A novel class of 3-arylaminothiophene-2-carboxylic acid derivatives has emerged as potent FTO inhibitors.[1][4] This guide focuses on validating the mechanism of action of this class, using the representative compound 12o/F97 (also known as FTO-IN-14) as a primary example and comparing its performance against established FTO inhibitors.

Comparative Performance of FTO Inhibitors

The efficacy of FTO inhibitors is determined by their ability to inhibit the enzyme's demethylase activity and to exert anti-proliferative effects in cancer cells. The following tables summarize the key quantitative data for 12o/F97 and a selection of alternative FTO inhibitors.

Compound FTO IC50 (µM) Selectivity Reference(s)
12o/F97 (FTO-IN-14) 0.45Selective over ALKBH5 and ALKBH3[1]
FB230.06Selective over ALKBH5[1]
FB23-22.6Selective over ALKBH5[1]
Meclofenamic Acid~7-17.4Selective over ALKBH5
Rhein~20Non-selective
Table 1: In Vitro FTO Inhibition
Compound Cell Line(s) Anti-proliferative IC50 (µM) Reference(s)
12o/F97 (FTO-IN-14) MOLM13, NB4, HEL, OCI-AML3, MV4-11, MONOMAC60.7 - 5.5
FB23NB4, MONOMAC623.6 - 44.8[1]
FB23-2NB4, MONOMAC60.8 - 1.5[1]
Table 2: Anti-proliferative Activity in AML Cell Lines

Validating the Mechanism of Action: Signaling Pathways and Cellular Effects

Inhibition of FTO by 3-arylaminothiophene-2-carboxylic acid derivatives leads to an increase in global m6A levels in mRNA. This, in turn, modulates the expression of key genes involved in cancer pathogenesis. Compound 12o/F97 has been shown to increase the protein levels of RARA and ASB2 while decreasing the expression of the oncogene MYC in AML cell lines.[1][4] This modulation of downstream targets ultimately leads to the observed anti-proliferative effects, induction of apoptosis, and promotion of myeloid differentiation.[1]

FTO_Inhibition_Pathway cluster_0 FTO Inhibition cluster_1 Molecular Consequences cluster_2 Cellular Outcomes 3-Arylaminothiophene-2-carboxylic_Acid_Derivative 3-Arylaminothiophene- 2-carboxylic Acid Derivative (e.g., 12o/F97) FTO FTO Protein 3-Arylaminothiophene-2-carboxylic_Acid_Derivative->FTO Inhibits m6A Increased mRNA m6A Levels FTO->m6A MYC Decreased MYC Expression m6A->MYC RARA_ASB2 Increased RARA & ASB2 Expression m6A->RARA_ASB2 Proliferation Decreased Proliferation MYC->Proliferation Apoptosis Increased Apoptosis RARA_ASB2->Apoptosis Differentiation Increased Differentiation RARA_ASB2->Differentiation

Caption: Signaling pathway of FTO inhibition by 3-arylaminothiophene-2-carboxylic acid derivatives.

Experimental Protocols

Validating the mechanism of action of FTO inhibitors involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro FTO Demethylase Inhibition Assay (AlphaScreen-based)

This high-throughput assay measures the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant FTO protein.

FTO_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant FTO - Biotinylated m6A RNA substrate - Test compound (e.g., 12o/F97) - Assay Buffer start->prepare_reagents reaction_setup Set up Reaction: - Add FTO, substrate, and test  compound to a 384-well plate prepare_reagents->reaction_setup incubation Incubate at room temperature to allow for demethylation reaction_setup->incubation add_beads Add AlphaLISA Acceptor beads (anti-demethylated RNA antibody) and Streptavidin Donor beads incubation->add_beads read_plate Incubate in the dark and read on an AlphaScreen reader add_beads->read_plate data_analysis Analyze data to determine IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro FTO demethylase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 12o/F97) in DMSO. Prepare a reaction mixture containing recombinant human FTO protein, a biotinylated m6A-containing single-stranded RNA substrate, and assay buffer (e.g., 50 mM HEPES pH 7.4, 0.1 mg/mL BSA, 0.01% Tween-20, 2 mM ascorbic acid, 100 µM 2-oxoglutarate, and 100 µM (NH4)2Fe(SO4)2·6H2O).

  • Reaction: In a 384-well plate, add the FTO enzyme, the RNA substrate, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the demethylation reaction to occur.

  • Detection: Add AlphaLISA Acceptor beads coated with an antibody specific for the demethylated RNA and Streptavidin-coated Donor beads.

  • Signal Measurement: Incubate the plate in the dark and measure the AlphaScreen signal using a compatible plate reader. The signal is proportional to the extent of demethylation.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of an FTO inhibitor on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed AML cells (e.g., NB4, MOLM13) in a 96-well plate at a suitable density.

  • Compound Treatment: Add the FTO inhibitor (e.g., 12o/F97) at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for a further 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Western Blot Analysis for Downstream Target Modulation

This technique is used to assess changes in the protein expression of FTO targets following inhibitor treatment.

Methodology:

  • Cell Treatment and Lysis: Treat AML cells with the FTO inhibitor or vehicle control for a defined time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against MYC, RARA, ASB2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Logical Framework for Validating FTO Inhibition

The validation of a novel FTO inhibitor like a this compound derivative follows a logical progression from in vitro enzymatic assays to cellular and in vivo studies to confirm its on-target activity and therapeutic potential.

FTO_Inhibitor_Validation_Logic biochemical_assays Biochemical Assays (e.g., AlphaScreen, HPLC-based) - Determine in vitro IC50 - Assess selectivity vs. other demethylases cellular_target_engagement Cellular Target Engagement (e.g., CETSA, m6A quantification) - Confirm direct binding to FTO in cells - Measure increase in cellular m6A levels biochemical_assays->cellular_target_engagement Confirms cell permeability and on-target activity downstream_pathway_analysis Downstream Pathway Analysis (e.g., Western Blot, qPCR) - Validate modulation of FTO targets (MYC, RARA, ASB2) cellular_target_engagement->downstream_pathway_analysis Links target engagement to molecular mechanism cellular_phenotypic_assays Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis, Differentiation) - Determine anti-proliferative IC50 - Confirm induction of desired cellular effects in_vivo_efficacy In Vivo Efficacy Studies (e.g., Xenograft models) - Evaluate anti-tumor activity - Assess tolerability and pharmacokinetics cellular_phenotypic_assays->in_vivo_efficacy Translates cellular effects to a preclinical model downstream_pathway_analysis->cellular_phenotypic_assays Explains the biological consequences

Caption: Logical workflow for validating the mechanism of action of an FTO inhibitor.

References

Benchmarking 3-Phenylthiophene-2-Carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for the potential performance of 3-phenylthiophene-2-carboxylic acid as a therapeutic agent. Due to the absence of publicly available data on its specific biological activity, this guide benchmarks its potential against well-established inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway in various pathologies.

The TGF-β signaling cascade plays a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a range of diseases, including cancer and fibrosis. A key mediator in this pathway is the Activin Receptor-Like Kinase 5 (ALK5), a serine/threonine kinase receptor. Inhibition of ALK5 is a promising therapeutic strategy, and numerous small molecule inhibitors have been developed and characterized.

While direct experimental data for this compound is not available in the public domain, the thiophene scaffold is a common motif in many biologically active compounds, including kinase inhibitors. This guide, therefore, provides a performance comparison with leading ALK5 inhibitors to offer a valuable reference for researchers considering the synthesis and evaluation of this compound and its derivatives.

Performance Comparison of Benchmark ALK5 Inhibitors

To provide a quantitative benchmark, the following table summarizes the in vitro potency of several well-characterized ALK5 inhibitors. These compounds represent different chemical scaffolds and have been extensively studied, making them ideal for comparative analysis.

CompoundTarget(s)IC50 (nM)Assay TypeReference(s)
Galunisertib (LY2157299) ALK5, ALK456, 77.7Kinase Assay[2][3]
SB-431542 ALK5, ALK4, ALK794, 140, (ALK7 not specified)Kinase Assay[1][4][5][6][7]
A-83-01 ALK5, ALK4, ALK712, 45, 7.5Kinase Assay, Transcriptional Assay[8][9][10][11][12]
RepSox ALK54 (autophosphorylation), 23 (ATP binding)Kinase Assay[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate the performance of ALK5 inhibitors.

In Vitro ALK5 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ALK5 kinase.

Principle: The assay measures the phosphorylation of a substrate by the ALK5 enzyme in the presence of ATP. The amount of product formed is quantified, typically using luminescence (e.g., ADP-Glo™) or radioactivity.

Materials:

  • Recombinant human ALK5 kinase

  • Kinase substrate (e.g., a specific peptide or casein)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the ALK5 enzyme, the kinase substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that converts the ADP produced into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TGF-β Signaling Inhibition Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context.

Objective: To determine the potency of a test compound in blocking TGF-β-induced downstream signaling events.

Materials:

  • A suitable cell line (e.g., human lung adenocarcinoma A549 cells, mink lung epithelial Mv1Lu cells)

  • Cell culture medium and supplements

  • TGF-β1 ligand

  • Test compound

  • Luciferase reporter plasmid with a TGF-β responsive promoter

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the luciferase reporter plasmid.

  • Compound Treatment: Seed the transfected cells into a multi-well plate and treat with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with TGF-β1 to activate the signaling pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).

  • Lysis and Detection: Lyse the cells and add the luciferase assay reagent.

  • Data Analysis: Measure the luminescence using a luminometer. The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.

Visualizing the Context: Signaling Pathways and Workflows

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits and phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Target_Gene Target Gene Transcription SMAD_complex->Target_Gene Translocates and regulates transcription Inhibitor 3-Phenylthiophene- 2-carboxylic acid (or other ALK5 inhibitor) Inhibitor->ALK5 Inhibits ALK5_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) start->prepare_reagents prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound add_to_plate Add Reagents and Compound to Microplate prepare_reagents->add_to_plate prepare_compound->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end_process End analyze_data->end_process

References

Safety Operating Guide

Proper Disposal of 3-Phenylthiophene-2-Carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-phenylthiophene-2-carboxylic acid, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, refer to the first-aid measures outlined in the substance's Safety Data Sheet (SDS). If an SDS for this specific compound is unavailable, consult the SDS for structurally similar chemicals as a precautionary measure.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below summarizes typical properties based on analogous thiophene carboxylic acid derivatives. This information is crucial for assessing potential hazards and ensuring proper handling and storage of the waste.

PropertyTypical Value/InformationSignificance for Disposal
Appearance Beige to white solid (powder/crystals)Solid waste must be securely contained to prevent dust generation and dispersal.
Solubility Generally insoluble or poorly soluble in water.Prohibits disposal down the drain.[1] Contamination of aqueous environments must be prevented.
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.Waste containers should not contain residues of incompatible materials to prevent dangerous chemical reactions.
Hazard Classification May cause skin irritation, serious eye irritation, and respiratory irritation.[2]Dictates the necessity for appropriate PPE during handling and labeling the waste container with the correct hazard pictograms.
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[3][4]Reinforces that the chemical must not enter drains or be disposed of in regular trash to prevent environmental contamination.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[5][7] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory. The following protocol provides a general framework for proper disposal.

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[8]

  • This includes unused or unwanted product, reaction byproducts, and contaminated labware (e.g., weighing boats, pipette tips, gloves).

  • Segregate this waste from other chemical waste streams unless explicitly permitted by your EHS office. Incompatible wastes must be stored separately.

2. Waste Container Selection and Labeling:

  • Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[9] For solid waste, a securely sealable container is required.

  • As soon as the container is designated for waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[5][9]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The quantity of waste in the container.

    • The date of waste generation.

    • The location of waste generation (e.g., building and room number).

    • The name and contact information of the principal investigator or responsible person.[5]

    • The appropriate hazard pictograms (e.g., irritant, environmental hazard).[5]

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[7][9]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks or spills.[8]

4. Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Labware: Disposable items like gloves and weighing paper that are contaminated with this compound should be placed in the designated solid hazardous waste container. Contaminated glassware should be decontaminated or disposed of as hazardous waste.[9]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[8][9]

    • The rinsate from this cleaning process is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[8][9]

    • After triple-rinsing and allowing it to dry, the original container can often be disposed of as regular trash, provided the label has been defaced.[8] Always confirm this procedure with your local EHS guidelines.

5. Arranging for Waste Pickup:

  • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days for large quantity generators), arrange for its disposal through your EHS office.[5]

  • Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.[5]

  • Do not transport hazardous waste outside of your laboratory; trained EHS personnel will collect it.[8]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound in the regular trash.[1][5]

  • DO NOT pour this compound or solutions containing it down the sink or into any sewer drain.[1][5][6]

  • DO NOT mix this compound with other waste chemicals without first confirming compatibility and obtaining approval from your EHS department.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Start: Have 3-phenylthiophene- 2-carboxylic acid waste? is_pure Is it unused/pure chemical? start->is_pure is_contaminated Is it contaminated material (e.g., gloves, glassware)? is_pure->is_contaminated No solid_waste Place in a designated, labeled hazardous solid waste container. is_pure->solid_waste Yes is_empty_container Is it the original container, now empty? is_contaminated->is_empty_container No is_contaminated->solid_waste Yes is_empty_container->start No (Re-evaluate waste type) rinse_container Triple-rinse container with an appropriate solvent. is_empty_container->rinse_container Yes store_waste Store waste container in a secondary containment area. solid_waste->store_waste collect_rinsate Collect all rinsate as hazardous liquid waste in a separate, labeled container. rinse_container->collect_rinsate dispose_container Deface label and dispose of dry, rinsed container in regular trash (confirm with EHS). rinse_container->dispose_container dispose_rinsate Arrange for EHS pickup of hazardous liquid waste. collect_rinsate->dispose_rinsate end_liquid End of Liquid Waste Path dispose_rinsate->end_liquid end_container End of Container Path dispose_container->end_container ehs_pickup Arrange for EHS pickup of hazardous solid waste. store_waste->ehs_pickup end_solid End of Solid Waste Path ehs_pickup->end_solid

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.